Vibunazole
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPZTCGZAFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001251 | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80456-55-9, 104358-25-0, 104358-26-1 | |
| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vibunazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibunazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibunazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIBUNAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIBUNAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIBUNAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Voriconazole on the Fungal Cell Membrane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Voriconazole (B182144), a second-generation triazole antifungal agent, exhibits broad-spectrum efficacy against a wide range of fungal pathogens.[1][2] Its primary mechanism of action is the highly specific inhibition of a key fungal enzyme, lanosterol (B1674476) 14α-demethylase, which is a fungal cytochrome P450 (CYP) enzyme encoded by the ERG11 gene.[2][3][4] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[1][2][5] Inhibition of this enzyme by voriconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[2][6] This dual-pronged disruption culminates in altered membrane permeability, malfunction of critical membrane enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect), particularly against molds like Aspergillus spp.[1][3][4]
Core Molecular Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Voriconazole's antifungal activity is centered on its potent and selective inhibition of the fungal lanosterol 14α-demethylase, also known as CYP51.[3][4] This enzyme catalyzes a crucial demethylation step in the conversion of lanosterol to ergosterol.[2] Voriconazole binds to the active site of CYP51, where the nitrogen atom (N-4) of its triazole ring coordinates with the heme iron atom in the enzyme's catalytic center. This binding prevents the natural substrate, lanosterol (or eburicol (B28769) in some filamentous fungi), from accessing the active site, thereby blocking its demethylation.[7][8]
The structural design of voriconazole, particularly the addition of an α-methyl group and a fluoropyrimidine ring, enhances its affinity and specificity for the fungal CYP51 enzyme compared to its mammalian homolog, which is involved in cholesterol biosynthesis.[3][9] This selectivity is a cornerstone of its therapeutic index, minimizing off-target effects in the host.
Figure 1: Voriconazole's molecular interaction with the CYP51 active site.
Disruption of the Ergosterol Biosynthesis Pathway
Ergosterol is a fundamental component of the fungal plasma membrane, regulating its fluidity, permeability, and the function of integral membrane proteins.[5][10] The ergosterol biosynthesis pathway is a complex, multi-step process. Voriconazole's inhibition of CYP51 constitutes a critical bottleneck in this pathway.
The consequences are twofold:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity of the fungal membrane. This leads to increased permeability and makes the cell vulnerable to osmotic stress.[2][11]
-
Toxic Sterol Accumulation: The blockage of lanosterol demethylation results in the buildup of 14α-methylated sterol precursors, such as lanosterol, eburicol, and 4,14-dimethylzymosterol.[1][6] These aberrant sterols integrate into the membrane, disrupting its normal packing and organization, which impairs the function of membrane-bound enzymes like chitin (B13524) synthase, leading to abnormal cell wall synthesis and further compromising the fungus.[4][7]
Figure 2: Inhibition of the ergosterol biosynthesis pathway by voriconazole.
Quantitative Data Summary
The efficacy and selectivity of voriconazole can be quantified through various metrics, including inhibitory concentrations against the target enzyme (IC₅₀), binding affinities (Kd), and minimum inhibitory concentrations (MIC) against fungal pathogens.
Table 1: Enzyme Inhibition and Binding Affinity
| Parameter | Target Enzyme | Organism | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Lanosterol 14α-demethylase | Aspergillus fumigatus | 0.48 µM | [3] |
| IC₅₀ | Lanosterol 14α-demethylase (CYP51) | Homo sapiens | 112 µM | [12] |
| Kd | CYP51 | Candida albicans | ~10-56 nM | [8] |
| Kd | CYP51 | Homo sapiens | ~2,300 nM |[8] |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of drug required to inhibit 50% of the enzyme's activity. Kd (Dissociation constant): A measure of binding affinity; lower values indicate tighter binding.
Table 2: In Vitro Antifungal Activity (MIC Ranges)
| Organism | MIC Range (µg/mL) | Reference |
|---|---|---|
| Aspergillus fumigatus (clinical isolates) | 0.016 - 0.5 | [13][14] |
| Candida albicans | 0.007 - 4.0 | [15] |
| Candida krusei | ≤ 0.003 - 4.0 | [6] |
| Cryptococcus neoformans | ≤ 0.03 - >8.0 | [16] |
| Fusarium spp. | 0.25 - >8.0 | [4] |
| Scedosporium apiospermum | 0.06 - 4.0 |[4] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 3: Therapeutic Drug Monitoring (TDM) Targets
| Parameter | Target Range (µg/mL) | Rationale | Reference |
|---|---|---|---|
| Trough Plasma Concentration | >1.0 - 2.0 | Associated with improved clinical efficacy | [17][18] |
| Trough Plasma Concentration | <5.5 | Associated with reduced risk of toxicity (e.g., hepatotoxicity) |[9][18] |
Key Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A for molds.
-
Inoculum Preparation: Fungal colonies from a 24-hour culture on a rich agar (B569324) medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline.[19] The suspension is adjusted spectrophotometrically to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[19] This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Voriconazole is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.0078 to 4 µg/mL).[20]
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C.[21]
-
Endpoint Reading: MICs are determined visually or spectrophotometrically after 24, 48, or 72 hours, depending on the organism.[20][21] For azoles like voriconazole, the MIC is typically defined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[16][20]
Fungal Sterol Composition Analysis by GC-MS
This method confirms the biochemical effect of voriconazole on the fungal cell.
-
Fungal Culture and Treatment: Fungi are cultured in a suitable liquid broth (e.g., YPD) to a specific growth phase.[22] A set of cultures is treated with a sub-inhibitory concentration of voriconazole, while a control set remains untreated.
-
Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation. The cell pellet undergoes saponification, typically by heating with a strong alcoholic base (e.g., potassium hydroxide (B78521) in methanol), to break open the cells and hydrolyze lipids.
-
Nonsaponifiable Lipid Extraction: The sterols (which are nonsaponifiable) are extracted from the mixture using an organic solvent like n-heptane or hexane.
-
Derivatization (Optional but common): To improve volatility and chromatographic separation, the extracted sterols can be derivatized to form trimethylsilyl (B98337) (TMSi) ethers.[23][24]
-
GC-MS Analysis: The extracted sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different sterols based on their boiling points and interaction with the column. The MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, allowing for the identification and quantification of ergosterol and its precursors by comparing the results to known standards.[22][23][24]
Figure 3: General experimental workflow for fungal sterol analysis.
Recombinant CYP51 Inhibition Assay
This in vitro assay directly measures the inhibitory effect of voriconazole on its target enzyme.
-
Enzyme Expression and Purification: The gene encoding CYP51 from the target fungus (e.g., A. fumigatus) or from humans is cloned into an expression vector and transformed into a host system like E. coli.[8][12] The recombinant enzyme is then expressed and purified.
-
Reconstitution of Activity: The purified CYP51 enzyme is reconstituted in a system containing its redox partner, cytochrome P450 reductase, and lipids to mimic the membrane environment.[8]
-
Binding Affinity (Kd) Measurement: The binding of voriconazole to the enzyme is measured using spectrophotometric titration. As voriconazole binds to the heme iron of CYP51, it induces a characteristic spectral shift (a Type II spectrum), and the magnitude of this shift at different drug concentrations is used to calculate the dissociation constant (Kd).[8]
-
Inhibitory Activity (IC₅₀) Measurement: The catalytic activity of the reconstituted enzyme is measured by monitoring the demethylation of the substrate (lanosterol) in the presence of NADPH. The assay is run with various concentrations of voriconazole, and the concentration that inhibits 50% of the enzyme's activity is determined as the IC₅₀.[8][12]
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new triazole, voriconazole (UK-109,496), blocks sterol biosynthesis in Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP51A1 polymorphism and voriconazole-associated hepatotoxicity in children undergoing hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Voriconazole Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Etest Method for Determining Voriconazole and Amphotericin B MICs for 162 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 18. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. himedialabs.com [himedialabs.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of Voriconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predominant synthetic pathways for Voricon-azole, a critical second-generation triazole antifungal agent. The document outlines the core chemical reactions, identifies key intermediates, presents detailed experimental protocols, and summarizes relevant quantitative data to support research and development in antifungal drug synthesis.
Overview of Voriconazole Synthesis
The most commercially prevalent synthesis of Voriconazole, a complex molecule with two chiral centers, typically involves a racemic approach followed by chiral resolution. This strategy focuses on constructing the carbon skeleton first and then separating the desired (2R,3S)-enantiomer from the other stereoisomers. The key steps in this pathway are the synthesis of two primary precursors, their subsequent condensation via a Reformatsky-type reaction, dechlorination of the resulting intermediate, and finally, resolution of the racemic product.
Alternative approaches, such as asymmetric synthesis, aim to establish the correct stereochemistry earlier in the process, thereby avoiding the need for resolution of a complex mixture of diastereomers. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Core Synthesis Pathway and Key Intermediates
The principal industrial synthesis route for Voriconazole can be broken down into four major stages, starting from commercially available materials.
Key Intermediates:
-
Intermediate 1 (I-1): 2-Chloro-2',4'-difluoroacetophenone
-
Intermediate 2 (I-2): 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Intermediate 3 (I-3): 6-Ethyl-5-fluoropyrimidin-4(3H)-one
-
Intermediate 4 (I-4): 4-Chloro-6-ethyl-5-fluoropyrimidine
-
Intermediate 5 (I-5): (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
Intermediate 6 (I-6): Racemic Voriconazole ((2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
-
Intermediate 7 (I-7): (2R,3S)-Voriconazole (1R)-(-)-10-camphorsulfonate salt
The logical flow of this synthesis is depicted in the following diagram.
Structure-Activity Relationship of Voriconazole Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144), a second-generation triazole antifungal agent, has established itself as a cornerstone in the management of invasive fungal infections. Its broad spectrum of activity, encompassing both yeasts and molds, is attributed to the specific inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of voriconazole analogs, providing a comprehensive overview of the key structural modifications that influence their antifungal potency. By synthesizing data from various studies, this document aims to furnish researchers and drug development professionals with a detailed understanding of the chemical features essential for potent antifungal activity, thereby guiding the design of novel, more effective antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new antifungal therapies.[3] Voriconazole, a derivative of fluconazole, marked a significant advancement in antifungal treatment due to its enhanced activity against a wider range of fungal pathogens, including Aspergillus species.[4] The core structure of voriconazole, characterized by a (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol scaffold, presents multiple sites for chemical modification. Understanding how alterations at these positions impact the drug's interaction with its target enzyme and its overall antifungal efficacy is paramount for the rational design of next-generation triazoles. This guide will systematically explore the SAR of voriconazole analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action
The primary mechanism of action for voriconazole and its analogs is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[1][5] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, voriconazole and its analogs disrupt the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately compromising membrane integrity and function, and resulting in the inhibition of fungal growth and replication.[5]
Figure 1. Mechanism of action of voriconazole analogs.
Structure-Activity Relationship (SAR) Studies
The antifungal potency of voriconazole analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize the key SAR findings based on available literature.
Modifications of the Pyrimidine (B1678525) Ring
The 5-fluoropyrimidine (B1206419) moiety of voriconazole plays a crucial role in its antifungal activity. Modifications at this position have been explored to enhance potency and broaden the spectrum of activity. For instance, replacement of the pyrimidine ring with other heterocyclic systems has been a common strategy in the development of new triazole antifungals.
Modifications of the Difluorophenyl Ring
The 2,4-difluorophenyl group is another critical pharmacophore. The fluorine atoms contribute to the binding affinity with the target enzyme. Studies on related triazole antifungals have shown that the number and position of fluorine atoms on the phenyl ring significantly influence antifungal activity.
Modifications of the Triazole Ring
The 1,2,4-triazole (B32235) ring is essential for the coordination with the heme iron of the CYP51 enzyme. While this moiety is generally conserved, modifications to the side chains attached to the core structure can impact the overall efficacy and pharmacokinetic properties of the analogs.
Quantitative Data on Voriconazole Analogs
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected voriconazole analogs and other triazole derivatives against various fungal pathogens. MIC values are expressed in μg/mL.
Table 1: Antifungal Activity of Novel Triazole Derivatives against Candida Species
| Compound | C. albicans (SC5314) | C. albicans (Flu-res) | C. krusei |
| Voriconazole | 0.03 - 0.25 | - | 0.12 - 1 |
| Fluconazole | 0.25 - 2 | >64 | 8 - 64 |
| Analog 8b | 0.5 | 0.5 | 0.5 |
| Analog 8c | 0.5 | 0.5 | 0.5 |
| Analog 8e | 0.5 | - | 0.5 |
| Data from a study on novel fluconazole-based compounds with urea (B33335) functionality.[4][6] |
Table 2: Antifungal Activity of Novel Triazole Derivatives against Aspergillus Species
| Compound | A. fumigatus | A. flavus | A. niger |
| Voriconazole | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 |
| Itraconazole | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 |
| Analog VT-1598 | 0.25 - 2 | 0.685 (GM) | 1.78 (GM) |
| GM: Geometric Mean MIC. Data from a study on novel antifungal agents.[7] |
Experimental Protocols
General Synthesis of Voriconazole Analogs
The synthesis of voriconazole analogs typically follows a multi-step reaction sequence. A general approach involves the preparation of the key intermediate, a substituted 1-(halophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, followed by a coupling reaction with a metallated heterocyclic derivative. The following is a generalized synthetic scheme.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 7. In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Voriconazole Pharmacokinetics and Metabolism in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a second-generation triazole antifungal agent that is a critical component in the treatment and prophylaxis of serious invasive fungal infections, particularly those caused by Aspergillus species. Its clinical utility is, however, complicated by a pharmacokinetic profile characterized by non-linearity and significant inter-individual variability. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic efficacy while minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of voriconazole in humans, with a focus on quantitative data, experimental methodologies, and the key enzymatic pathways involved.
Pharmacokinetic Profile
Voriconazole exhibits non-linear pharmacokinetics, primarily due to saturable metabolism, meaning that a proportional increase in dose does not result in a corresponding proportional increase in plasma concentrations.[1] This variability is significantly influenced by genetic polymorphisms in metabolizing enzymes, particularly Cytochrome P450 2C19 (CYP2C19).[2][3]
Table 1: Key Pharmacokinetic Parameters of Voriconazole in Adults
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (Oral) | >90% (reported as high as 96%) | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4] |
| Distribution | ||
| Volume of Distribution (Vd) | 2 - 4.6 L/kg | [4] |
| Plasma Protein Binding | ~60% | [4] |
| Metabolism | ||
| Primary Site | Liver | |
| Primary Enzymes | CYP2C19, CYP3A4, CYP2C9 | [5][6] |
| Major Metabolite | Voriconazole N-oxide (inactive) | [6] |
| Excretion | ||
| Route | Primarily hepatic metabolism (<2% excreted unchanged in urine) | [6] |
| Elimination Half-life (t½) | Approximately 6 hours (dose-dependent) | [4] |
Metabolism of Voriconazole
The metabolism of voriconazole is extensive and predominantly occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The primary metabolic pathway is N-oxidation, leading to the formation of the major, inactive metabolite, voriconazole N-oxide.[6] Other metabolic routes include hydroxylation of the methyl group and the fluoropyrimidine ring.[5][6]
Cytochrome P450 Isoenzymes
-
CYP2C19: This is the principal enzyme responsible for voriconazole metabolism.[5][6] Its activity is subject to genetic polymorphisms, which is a major source of the observed pharmacokinetic variability.
-
CYP3A4 and CYP2C9: These enzymes play a secondary role in the metabolism of voriconazole.[5][6]
The interplay of these enzymes in the metabolic clearance of voriconazole is a key determinant of drug exposure and, consequently, clinical outcomes.
Metabolic Pathway of Voriconazole
References
- 1. [PDF] Identification of factors influencing the pharmacokinetics of voriconazole and the optimization of dosage regimens based on Monte Carlo simulation in patients with invasive fungal infections. | Semantic Scholar [semanticscholar.org]
- 2. Effect of CYP2C19 polymorphism on the pharmacokinetics of voriconazole after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpersonal Factors in the Pharmacokinetics and Pharmacodynamics of Voriconazole: Are CYP2C19 Genotypes Enough for Us to Make a Clinical Decision? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Voriconazole
An In-depth Technical Guide to the Discovery and Development of Voriconazole (B182144)
Introduction
Voriconazole is a second-generation, broad-spectrum triazole antifungal agent developed to address the growing challenge of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] It represents a significant advancement over first-generation triazoles, such as fluconazole (B54011) and itraconazole (B105839), offering a wider spectrum of activity and improved efficacy against many resistant pathogens.[3][4] Patented in 1990 and receiving FDA approval in 2002, voriconazole has become a first-line therapy for life-threatening infections like invasive aspergillosis.[5][6][7] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and the preclinical and clinical development that established its role in modern medicine.
Discovery and Rationale for Development
The development of voriconazole was driven by the clinical limitations of existing antifungal therapies in the 1980s and 1990s. While first-generation triazoles like fluconazole and itraconazole were safer than amphotericin B, they possessed a suboptimal spectrum of activity, and the emergence of resistant fungal strains was a growing concern.[3][4] Specifically, there was an urgent need for agents with reliable activity against Aspergillus species, a common cause of mortality in immunocompromised hosts, and against fluconazole-resistant Candida strains.[8]
Pfizer researchers structurally modified fluconazole, replacing one of its triazole rings with a fluorinated pyrimidine (B1678525) group and adding an α-methyl group.[8][9] This strategic modification led to a compound with enhanced potency and a broader spectrum of activity, particularly against filamentous fungi.[3][4] The resulting molecule, voriconazole, demonstrated superior in vitro and in vivo activity against a wide range of pathogens, justifying its progression into clinical development.[1][10]
Mechanism of Action
Voriconazole, like other azole antifungals, targets the fungal cell membrane's integrity by disrupting the biosynthesis of ergosterol (B1671047), its primary sterol component.[11][12]
Molecular Target and Pathway Inhibition
The primary molecular target of voriconazole is the fungal cytochrome P450 (CYP) enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or cyp51 gene.[8][13] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. Voriconazole binds to the heme iron cofactor in the active site of the enzyme with high affinity, effectively inhibiting its function.[14] This blockade leads to two key downstream effects:
-
Depletion of Ergosterol : The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[12]
-
Accumulation of Toxic Sterols : The inhibition of lanosterol 14α-demethylase causes a buildup of toxic 14α-methylated sterol precursors within the cell.[9][11]
The combination of ergosterol depletion and toxic sterol accumulation disrupts the function of membrane-bound enzymes, increases membrane permeability, and ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the organism.[9][12][15] Voriconazole's high selectivity for the fungal CYP51 enzyme over mammalian CYP enzymes contributes to its therapeutic index.[8]
Chemical Synthesis
The synthesis of voriconazole is a multi-step process that requires precise stereochemical control to produce the desired (2R,3S) enantiomer, which possesses the primary antifungal activity. While several synthetic routes exist, a common approach involves a key coupling reaction followed by chiral resolution.[16]
General Synthetic Workflow
A representative synthesis often begins with the preparation of two key intermediates: a substituted difluorophenyl ethanone (B97240) and a fluoropyrimidine derivative.[16][17] The core of the synthesis is the stereoselective coupling of these fragments, often achieved through a Reformatsky-type reaction or by using an organometallic reagent, to form the tertiary alcohol backbone.[16][17] This reaction typically produces a racemic mixture of diastereomers, from which the desired (2R,3S)/(2S,3R) pair is isolated. The final and most critical step is the chiral resolution of this pair, commonly accomplished by forming a salt with a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid, allowing for the crystallization and isolation of the pure (2R,3S)-voriconazole.[18][19]
Experimental Protocol: Chiral Resolution
Protocol synthesized from published methods.[18][19]
-
Dissolution : The voriconazole racemate (e.g., 0.05 mol) is dissolved in a suitable solvent, such as acetone (B3395972) (e.g., 75 mL).
-
Addition of Resolving Agent : A solution of L-(-)-10-camphorsulfonic acid (e.g., 13.9 g) dissolved in a co-solvent like methanol (B129727) (e.g., 24 mL) is added to the racemic mixture.
-
Salt Formation : The resulting mixture is heated to reflux for approximately 1 hour to ensure complete salt formation.
-
Crystallization : The solution is slowly cooled to room temperature, allowing the diastereomeric salt of (2R,3S)-voriconazole and (1R)-(-)-10-camphorsulfonic acid to selectively crystallize.
-
Filtration : The crystallized salt is collected by filtration and dried.
-
Liberation of Free Base : The purified camphorsulfonate salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane). The pH is adjusted to 11-12 with a base (e.g., 40% sodium hydroxide (B78521) solution) to liberate the free base of voriconazole into the organic layer.
-
Final Isolation : The organic layer is separated, dried, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a solvent like isopropanol (B130326) to yield pure (2R,3S)-voriconazole.
Preclinical Development
In Vitro Activity
Voriconazole demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi. Standardized broth microdilution assays (e.g., CLSI M38-A for filamentous fungi) are used to determine the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth. Voriconazole is highly active against Aspergillus species and most Candida species, including those resistant to fluconazole like C. krusei and C. glabrata.[8][13] It also shows activity against emerging pathogens such as Scedosporium and Fusarium.[8][20]
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Candida spp. | Varies | 0.03 - 8 | N/A | N/A | [13] |
| Aspergillus fumigatus | 23 | 0.125 - 2 | N/A | N/A | [21] |
| Scedosporium apiospermum | 27 | N/A | N/A | N/A | [20] |
| Scedosporium prolificans | 43 | N/A | N/A | N/A | [20] |
| Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. N/A indicates data not available in the cited sources. |
In Vivo Animal Models
Preclinical efficacy was established in various animal models of invasive fungal infections, primarily in immunocompromised mice and guinea pigs.[22][23] These studies are crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Experimental Protocol: Murine Model of Disseminated Aspergillosis Protocol synthesized from published methods.[22]
-
Immunosuppression : Mice (e.g., BALB/c) are immunosuppressed using agents like cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) administered intraperitoneally for several days prior to infection.
-
Infection : Mice are infected via intravenous injection with a standardized inoculum of Aspergillus fumigatus conidia (e.g., 10⁵ CFU/mouse).
-
Treatment : Treatment with voriconazole (e.g., 25 mg/kg daily) or a vehicle control is initiated 24 hours post-infection and continued for a defined period (e.g., 7-10 days).
-
Endpoints : Efficacy is assessed by multiple endpoints:
-
Survival : Monitoring and recording animal survival over time.
-
Fungal Burden : Quantifying the fungal load in target organs (kidneys, brain, lungs) by plating homogenized tissue and counting colony-forming units (CFU).
-
Biomarkers : Measuring levels of fungal biomarkers like galactomannan (B225805) in serum.
-
In these models, voriconazole treatment significantly prolonged survival and reduced fungal burden in target organs compared to control groups.[22] Such studies established that the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is the PK/PD index that best correlates with efficacy.[23][24]
Pharmacokinetics and Toxicology
Voriconazole exhibits high oral bioavailability (approx. 96%) and is extensively distributed throughout the body.[5][15] It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 being the main enzyme involved, followed by CYP3A4 and CYP2C9.[2][8] This metabolic pathway is subject to genetic polymorphism, particularly in CYP2C19, which can lead to significant inter-individual variability in drug exposure.[2][8] In adults, voriconazole displays non-linear (Michaelis-Menten) pharmacokinetics, whereas in children, its pharmacokinetics are linear.[25] Toxicology studies identified potential for hepatotoxicity and visual disturbances, which were subsequently monitored closely in clinical trials.[26]
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~96% | [5][15] |
| Protein Binding | 58% | [5] |
| Volume of Distribution | ~4.2 L/kg | [15] |
| Primary Metabolizing Enzyme | CYP2C19 | [2][8] |
| Elimination Half-life | ~6 hours (Dose-dependent) | [5][15] |
| Excretion | ~80% Urine | [5] |
Clinical Development
The clinical development program for voriconazole was designed to establish its safety and efficacy in treating severe fungal infections for which existing therapies were inadequate.
Phase I-II Trials
Phase I trials in healthy volunteers established the initial safety profile and pharmacokinetic parameters. Phase II trials focused on dose-finding and provided the first evidence of efficacy in patients. A key open-label, non-comparative Phase II study evaluated voriconazole for acute invasive aspergillosis (IA).[27][28]
Experimental Protocol: Phase II Invasive Aspergillosis Trial Protocol synthesized from published methods.[27][28]
-
Patient Population : Immunocompromised patients with proven or probable invasive aspergillosis.
-
Dosing Regimen : Intravenous voriconazole loading dose (6 mg/kg twice daily on day 1), followed by a maintenance dose (3 mg/kg twice daily for at least 6 days). Patients could then be switched to oral therapy (200 mg twice daily).
-
Treatment Duration : Up to 24 weeks.
-
Primary Endpoint : Overall response rate at the end of therapy, assessed by a data review committee based on clinical, radiographic, and mycological evidence. Responses were categorized as complete, partial, stable, or failure.
Phase III Trials and Key Efficacy Data
Phase III trials were large, often randomized, multicenter studies comparing voriconazole to the standard of care at the time.
Invasive Aspergillosis (IA) : The landmark trial for IA compared voriconazole with amphotericin B. Voriconazole demonstrated superior efficacy and better survival, establishing it as the new standard of care.
Candidemia : A large, randomized study compared voriconazole to a regimen of amphotericin B followed by fluconazole for candidemia in non-neutropenic patients. The study demonstrated that voriconazole was non-inferior to the comparator arm, leading to its approval for this indication.[29]
Esophageal Candidiasis : In a comparative trial against fluconazole, voriconazole demonstrated high success rates and was found to be an effective treatment.[30]
| Indication | Comparator | Number of Patients (Voriconazole Arm) | Key Efficacy Outcome | Success Rate (Voriconazole) | Reference(s) |
| Acute Invasive Aspergillosis | Amphotericin B | N/A (Study was open-label) | Good Response (Complete or Partial) | 48% | [27][28] |
| Candidemia | Amphotericin B followed by Fluconazole | 283 | Successful Outcome at 12 Weeks Post-EOT | N/A (Non-inferiority met) | [29] |
| Esophageal Candidiasis | Fluconazole | N/A | Endoscopic Cure Rate | 98% | [30] |
| N/A: Data not available in the cited sources. |
Safety and Tolerability
Across clinical trials, voriconazole was generally well-tolerated. The most common treatment-related adverse events included transient and reversible visual disturbances (e.g., blurred vision, photophobia), elevated liver function tests, and skin rash.[26][31] Serious hepatic reactions, though uncommon, were reported, necessitating routine monitoring of liver function during therapy.[26]
Conclusion
The development of voriconazole marked a pivotal moment in the management of invasive fungal infections. Born from a need to overcome the limitations of first-generation azoles, its targeted design resulted in a potent, broad-spectrum agent with significant clinical impact. Through a rigorous development process encompassing detailed preclinical evaluation and extensive clinical trials, voriconazole was established as a first-line therapy for invasive aspergillosis and a crucial option for other serious mycoses. Its story serves as a prime example of successful rational drug design in the anti-infective space, providing a vital tool for clinicians treating the most vulnerable patient populations.
References
- 1. Second-generation azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] History of the development of azole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Voriconazole - Wikipedia [en.wikipedia.org]
- 6. fda.gov [fda.gov]
- 7. Drug Approval Package: Vfend (Voriconazole) NDA #21266 & 21267 [accessdata.fda.gov]
- 8. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. Voriconazole | 137234-62-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]
- 17. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 18. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 20. academic.oup.com [academic.oup.com]
- 21. An in vitro and in vivo study on the synergistic effect and mechanism of itraconazole or voriconazole alone and in combination with tetrandrine against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrated Population Pharmacokinetic Analysis of Voriconazole in Children, Adolescents, and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. fiercepharma.com [fiercepharma.com]
- 27. Efficacy and safety of voriconazole in the treatment of acute invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Pfizer's antifungal medicine VFEND® receives FDA approval | EurekAlert! [eurekalert.org]
- 30. Pfizer's VFEND(R) receives FDA approval for treatment of esophageal candidiasis | EurekAlert! [eurekalert.org]
- 31. An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole's Inhibition of Lanosterol 14α-Demethylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144), a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by potently inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. This technical guide provides an in-depth analysis of the molecular interactions, quantitative inhibition data, and experimental methodologies used to characterize the binding of voriconazole to its target. It is intended to serve as a comprehensive resource for researchers and professionals involved in antifungal drug development and the study of fungal pathogens.
Introduction
Fungal infections, particularly in immunocompromised individuals, pose a significant global health challenge. The azole class of antifungals remains a cornerstone of treatment, and voriconazole is a prominent member of this class.[1][2] Its efficacy is rooted in its specific and high-affinity binding to lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for fungal survival.[1][3][4] This enzyme, also known as CYP51 or Erg11p in fungi, catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol.[3][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][5] This document details the mechanism of this inhibition, presents quantitative data on its potency, and describes the experimental protocols used to study this critical drug-target interaction.
Mechanism of Action
Voriconazole's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway through the inhibition of lanosterol 14α-demethylase.[1][4][6]
Ergosterol Biosynthesis Pathway and the Role of Lanosterol 14α-Demethylase:
The synthesis of ergosterol is a multi-step process that begins with acetyl-CoA and proceeds through the formation of lanosterol.[6] Lanosterol 14α-demethylase then catalyzes a crucial three-step monooxygenation reaction to remove the C14-methyl group from lanosterol.[3] This demethylation is a rate-limiting step in the pathway.[7]
Inhibition by Voriconazole:
Voriconazole, as a triazole antifungal, possesses a nitrogen-containing triazole ring. This ring structure allows voriconazole to bind to the active site of lanosterol 14α-demethylase. Specifically, the N-4 nitrogen of the triazole ring coordinates with the heme iron atom within the enzyme's active site.[8] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.[9]
The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The blockage of the pathway leads to a decrease in the production of ergosterol, compromising the structural integrity and function of the fungal cell membrane.[1][4]
-
Accumulation of Toxic Sterols: The inhibition causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[1][3] These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[1][4]
Quantitative Inhibition Data
The potency of voriconazole has been quantified against lanosterol 14α-demethylase from various fungal pathogens and compared to its effect on the human ortholog. This selectivity is crucial for its therapeutic index.
Table 1: Voriconazole Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)
| Fungal Species | Parameter | Value (µM) | Notes |
| Candida albicans | Kd | ~0.010 - 0.056 | Tightly binds to CaCYP51.[8] |
| Candida albicans | IC50 | 0.2 | Determined in CYP51 reconstitution assays with 1 µM CaCYP51.[10] |
| Aspergillus fumigatus | IC50 | 55- to 120-fold lower than for HsCYP51 | Strongly inhibits AfCYP51A and AfCYP51B.[11][12] |
Table 2: Voriconazole Inhibition of Human Lanosterol 14α-Demethylase (CYP51)
| Parameter | Value (µM) | Notes |
| Kd | ~2.3 | Weakly binds to HsCYP51.[8] |
| IC50 | 112 | Relatively poor inhibitor of HsCYP51 activity.[11][12] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kd (Dissociation constant) is a measure of binding affinity between the inhibitor and the enzyme.
Experimental Protocols
The characterization of voriconazole's inhibitory activity relies on several key experimental techniques.
Recombinant CYP51 Expression and Purification
To obtain sufficient quantities of lanosterol 14α-demethylase for in vitro assays, the enzyme is typically expressed recombinantly.
Methodology:
-
Gene Cloning: The gene encoding CYP51 from the target organism (e.g., Candida albicans, Aspergillus fumigatus, or Homo sapiens) is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.[8][11]
-
Host Expression: The expression vector is transformed into a suitable host, commonly Escherichia coli.[8][11][13]
-
Cell Lysis and Solubilization: The cells are harvested and lysed. As CYP51 is a membrane-associated protein, detergents are used to solubilize the enzyme from the membrane fraction.[9][14]
-
Purification: The tagged protein is purified using affinity chromatography (e.g., nickel-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be employed to achieve homogeneity.[8][13]
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.[13]
CYP51 Reconstitution Assay (IC50 Determination)
This assay measures the enzymatic activity of CYP51 in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl), the purified recombinant CYP51 enzyme, and a redox partner such as cytochrome P450 reductase, which is necessary for CYP450 enzyme function.[8][10]
-
Inhibitor Addition: Voriconazole is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.[10]
-
Substrate Addition: The reaction is initiated by adding the substrate, lanosterol, typically dissolved in a detergent.[8][10]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.[15]
-
Reaction Termination and Product Extraction: The reaction is stopped, often by adding a solvent like ethyl acetate, which also serves to extract the sterols.
-
Analysis: The extracted sterols are analyzed, commonly by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to quantify the amount of product formed or the remaining substrate.[15]
-
Data Analysis: The percentage of inhibition at each voriconazole concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Spectroscopic Binding Assays (Kd Determination)
UV-visible difference spectroscopy is used to study the direct binding of azole inhibitors to the heme iron of CYP51 and to determine the dissociation constant (Kd).
Methodology:
-
Sample Preparation: Purified CYP51 is diluted in a suitable buffer and divided equally into two matched cuvettes.
-
Baseline Correction: A baseline spectrum is recorded to ensure the absorbance of both samples is identical.
-
Ligand Titration: Small aliquots of a concentrated voriconazole stock solution are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.
-
Spectral Measurement: After each addition and gentle mixing, the difference spectrum is recorded. The binding of the azole nitrogen to the heme iron causes a characteristic spectral shift, known as a type II difference spectrum, with a peak typically around 429-431 nm and a trough around 411-413 nm.[8]
-
Data Analysis: The change in absorbance (ΔA = Apeak - Atrough) is plotted against the voriconazole concentration. The resulting saturation curve is then fitted to an appropriate binding equation (e.g., the Morrison equation for tight-binding inhibitors) to calculate the Kd.[16]
Structural Basis of Inhibition
X-ray crystallography has provided detailed insights into the interaction between voriconazole and the active site of lanosterol 14α-demethylase.[17][18] The crystal structure of Saccharomyces cerevisiae CYP51 in complex with voriconazole (PDB ID: 5HS1) reveals the precise orientation of the drug within the active site.[17][18] These structural studies confirm the coordination of the triazole N-4 with the heme iron and highlight key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor.[17] This structural information is invaluable for understanding the basis of voriconazole's potency and selectivity and for the rational design of new antifungal agents.[19]
Conclusion
Voriconazole's potent and selective inhibition of fungal lanosterol 14α-demethylase is the foundation of its clinical efficacy. By disrupting the ergosterol biosynthesis pathway, it compromises the fungal cell membrane, leading to fungistatic or fungicidal effects. The quantitative data from in vitro assays consistently demonstrate its high affinity for the fungal enzyme and significantly lower affinity for the human counterpart, explaining its favorable therapeutic window. The detailed experimental protocols and structural insights discussed herein provide a comprehensive framework for the continued study of this important antifungal agent and the development of next-generation therapies targeting CYP51.
References
- 1. nbinno.com [nbinno.com]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A non-azole inhibitor of lanosterol 14 alpha-methyl demethylase in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. 5hs1 - Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) complexed with Voriconazole - Summary - Protein Data Bank Japan [pdbj.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ergosterol Biosynthesis Pathway and Voriconazole Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) is an indispensable component of the fungal cell membrane, playing a crucial role in maintaining cellular integrity, fluidity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol represents a critical target for antifungal therapy due to its absence in mammalian cells, which instead utilize cholesterol. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, with a specific focus on the mechanism of action of Voriconazole, a broad-spectrum triazole antifungal agent. Voriconazole effectively inhibits lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the pathway, leading to the disruption of fungal cell membrane synthesis and subsequent cell death. This document details the molecular interactions, quantitative efficacy data, and standardized experimental protocols relevant to the study of ergosterol synthesis inhibitors, serving as a vital resource for professionals in antifungal research and drug development.
The Ergosterol Biosynthesis Pathway: A Key Fungal Process
The synthesis of ergosterol is a complex, multi-step process that occurs primarily in the endoplasmic reticulum of fungal cells. The pathway can be broadly divided into three main stages, which have been extensively studied, particularly in Saccharomyces cerevisiae.[1]
-
Mevalonate Pathway: This initial stage begins with Acetyl-CoA and results in the synthesis of the isoprenoid precursor, farnesyl pyrophosphate (FPP).
-
Squalene (B77637) Synthesis: Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis. This reaction is catalyzed by squalene synthase (Erg9).
-
Post-Squalene Modification (Late Pathway): This final and extensive stage involves a series of enzymatic reactions, including cyclization, demethylation, desaturation, and reduction, that convert squalene first to lanosterol and ultimately to ergosterol.[1] Two rate-limiting steps in this part of the pathway are catalyzed by the enzymes Erg1 and Erg11.[1]
The key enzymes in the late pathway include:
-
Squalene epoxidase (Erg1): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).
-
Lanosterol synthase (Erg7): Cyclizes 2,3-oxidosqualene to lanosterol.
-
Lanosterol 14-alpha-demethylase (Erg11/CYP51): A cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a critical step and the primary target of azole antifungals.[2][3]
-
Other enzymes (Erg24, Erg25, Erg26, Erg27, Erg6, Erg2, Erg3, Erg5): A series of enzymes that further modify the sterol molecule to produce the final product, ergosterol.
The ergosterol biosynthesis pathway is essential for fungal viability, and its disruption leads to the accumulation of toxic sterol intermediates and a loss of cell membrane integrity.[3]
Voriconazole: Mechanism of Action
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against yeasts and molds.[4] Its primary mechanism of action is the potent and specific inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14-alpha-demethylase (CYP51).[2][3]
The nitrogen atom in the triazole ring of Voriconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol.[5] This inhibition blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterols: The blockage of the pathway leads to an accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[2]
This dual effect ultimately leads to the inhibition of fungal growth and cell death.[2][4]
Quantitative Data
The efficacy of Voriconazole can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) against different fungal species and the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against its target enzyme.
Minimum Inhibitory Concentration (MIC) of Voriconazole
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Voriconazole MIC Distribution for Candida Species
| Candida Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 8619 | ≤0.007 - 4 | 0.007 | 0.03 | [6] |
| C. glabrata | 2415 | ≤0.007 - 16 | 0.06 | 0.5 | [6] |
| C. parapsilosis | 2278 | ≤0.007 - 2 | 0.007 | 0.12 | [6] |
| C. tropicalis | 1895 | ≤0.007 - 4 | 0.015 | 0.06 | [6] |
| C. krusei | 508 | ≤0.007 - 8 | 0.12 | 0.5 | [6] |
| C. auris | 400 | 0.03 - 8 | - | - | [4] |
Table 2: Voriconazole MIC Distribution for Aspergillus Species
| Aspergillus Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| A. fumigatus | 2815 | ≤0.03 - 8 | 0.5 | 1 | [7] |
| A. flavus | 592 | ≤0.03 - 4 | 0.5 | 1 | [7] |
| A. niger | 520 | ≤0.06 - 4 | 1 | 2 | [7] |
| A. terreus | 462 | ≤0.03 - 4 | 0.5 | 1 | [7] |
| A. versicolor | 84 | ≤0.06 - 4 | 1 | 2 | [7] |
Inhibition of Lanosterol 14-alpha-demethylase
The potency of Voriconazole against its target enzyme is a direct measure of its intrinsic activity.
Table 3: Voriconazole Inhibition of Lanosterol 14-alpha-demethylase (CYP51)
| Enzyme Source | Parameter | Value | Reference(s) |
| Candida albicans | Kd | ~2,300 nM | [8] |
| Homo sapiens | Kd | ~2,300 nM | [8] |
| Homo sapiens | IC₅₀ | 112 µM | [9] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M60)
This protocol outlines the reference method for determining the MIC of Voriconazole against yeast isolates.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0
-
Voriconazole powder
-
Yeast inoculum
-
Spectrophotometer or inverted mirror
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of Voriconazole in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 medium into all wells of the microtiter plate.
-
Add 100 µL of the Voriconazole stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a drug concentration range of 0.0078 to 4 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of Voriconazole that causes a significant reduction (approximately 50%) in turbidity compared to the growth control well (no drug). This can be assessed visually or spectrophotometrically.[10]
Ergosterol Extraction and Quantification by HPLC
This protocol describes a method for extracting and quantifying ergosterol from fungal cells.
Materials:
-
Fungal cell pellet
-
Potassium hydroxide (B78521) (KOH)
-
n-Heptane or Hexane
-
HPLC system with a C18 column and UV detector
-
Ergosterol standard
Procedure:
-
Saponification:
-
To a known weight of fungal cell pellet, add 3 mL of 25% alcoholic KOH solution (25g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% methanol).
-
Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour.
-
-
Extraction:
-
Allow the samples to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane (or hexane).
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the upper heptane (B126788) layer.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the upper heptane layer to a clean tube.
-
Evaporate the heptane to dryness under a stream of nitrogen.
-
Reconstitute the dried sterol extract in a known volume of methanol.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute with an isocratic mobile phase of 100% methanol at a flow rate of 1 mL/min.
-
Detect ergosterol by its characteristic absorbance spectrum with peaks at 282 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure ergosterol.
-
Calculate the amount of ergosterol in the sample by comparing the peak area to the standard curve.
-
Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds against recombinant lanosterol 14-alpha-demethylase.
Materials:
-
Recombinant human or fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
NADPH
-
Lanosterol (substrate)
-
Voriconazole (or other test inhibitors)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) to aid in substrate solubility.[8]
-
HPLC system for product analysis
Procedure:
-
Reconstitution of the Enzyme System:
-
In a reaction tube, combine the reaction buffer, lipid mixture, CPR, and CYP51 enzyme.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow for the formation of the functional enzyme complex.
-
-
Inhibitor Addition:
-
Add Voriconazole or the test inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
-
Initiation of the Reaction:
-
Add lanosterol (solubilized in a suitable detergent or lipid mixture) to the reaction tubes to a final concentration of approximately 50 µM.[8]
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of the Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol).
-
Product Analysis:
-
Extract the sterols from the reaction mixture.
-
Analyze the formation of the demethylated product from lanosterol using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Conclusion
The ergosterol biosynthesis pathway remains a cornerstone of antifungal drug development due to its essentiality in fungi and its distinction from mammalian cholesterol synthesis. Voriconazole's potent inhibition of lanosterol 14-alpha-demethylase exemplifies the success of targeting this pathway. A thorough understanding of the molecular mechanisms, quantitative measures of efficacy, and standardized experimental protocols are paramount for the continued development of novel and effective antifungal agents. This technical guide provides a foundational resource for researchers and professionals dedicated to combating invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanosterol 14-alpha-demethylase (human, recombinant) | Cayman Chemical | Biomol.com [biomol.com]
Voriconazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a second-generation triazole antifungal agent that has become a cornerstone in the treatment of serious and invasive fungal infections. Its broad spectrum of activity, encompassing both yeasts and molds, has made it an invaluable tool in the clinical management of immunocompromised patients. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of voriconazole, intended for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure and Properties
Voriconazole, chemically designated as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is a synthetic derivative of fluconazole. Its structure is characterized by a core triazole ring, which is essential for its antifungal activity, attached to a fluorinated pyrimidine (B1678525) and a difluorophenyl group.
Chemical Structure:
Table 1: Physicochemical Properties of Voriconazole
| Property | Value | References |
| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | [1] |
| CAS Number | 137234-62-9 | [1] |
| Molecular Formula | C₁₆H₁₄F₃N₅O | [1] |
| Molecular Weight | 349.31 g/mol | [1] |
| Melting Point | 127-130 °C | [1] |
| Solubility | Low aqueous solubility. Soluble in organic solvents such as ethanol (B145695) and DMSO. | [2][3] |
| Appearance | White to off-white crystalline powder |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Voriconazole exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol (B1674476) 14α-demethylase. This enzyme, a member of the cytochrome P450 family (CYP51), is crucial for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of lanosterol 14α-demethylase by voriconazole leads to a depletion of ergosterol and a subsequent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of the normal sterol composition alters the physical properties of the cell membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death. The selectivity of voriconazole for the fungal CYP51 over its mammalian counterpart contributes to its therapeutic index.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Voriconazole using CLSI Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to voriconazole (B182144) using the standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI). The protocols are based on the CLSI documents M27 for yeasts and M38-A2 for filamentous fungi, ensuring reproducible and comparable results for clinical and research applications.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Accurate in vitro susceptibility testing is essential for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antifungal agents. The CLSI provides globally recognized reference methods for antifungal susceptibility testing.
Principle of the Method
The CLSI broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The MIC is the lowest concentration of the drug that prevents the visible growth of the organism under defined in vitro conditions. This method involves challenging a standardized inoculum of the fungus with serial twofold dilutions of voriconazole in a microdilution plate.
I. Susceptibility Testing of Yeasts (CLSI M27)
This protocol is applicable to Candida species and Cryptococcus neoformans.
Experimental Protocol: Broth Microdilution for Yeasts
-
Preparation of Voriconazole Stock Solution and Dilutions:
-
Prepare a stock solution of voriconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial twofold dilutions of voriconazole in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.008 to 16 µg/mL in the microdilution plate.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]
-
-
Inoculation of Microdilution Plates:
-
Dispense 100 µL of the standardized inoculum into each well of the microdilution plate containing 100 µL of the diluted voriconazole, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Reading the MIC:
Data Presentation: Voriconazole MIC Breakpoints for Candida spp.
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤1 |
| Susceptible-Dose Dependent (SDD) | 2 |
| Resistant (R) | ≥4 |
Note: These breakpoints are based on CLSI guidelines and may be updated. Users should refer to the latest CLSI documents.[2]
Quality Control
| QC Strain | Acceptable MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.015 - 0.12 |
| Candida krusei ATCC 6258 | 0.06 - 0.5 |
Note: These ranges are examples and should be verified against the current CLSI M27 document.[1]
Workflow for Yeast Susceptibility Testing
Caption: CLSI M27 Workflow for Voriconazole Susceptibility Testing of Yeasts.
II. Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
This protocol is applicable to molds such as Aspergillus species.
Experimental Protocol: Broth Microdilution for Filamentous Fungi
-
Preparation of Voriconazole Stock Solution and Dilutions:
-
Inoculum Preparation:
-
Grow the mold on a suitable agar medium (e.g., potato dextrose agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the test wells. This is typically achieved by using a spectrophotometer to measure the optical density at a specific wavelength and correlating it to a hemocytometer count.
-
-
Inoculation of Microdilution Plates:
-
Dispense 100 µL of the standardized conidial suspension into each well of the microdilution plate containing 100 µL of the diluted voriconazole.
-
Include growth and sterility controls as described for yeasts.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours. For Aspergillus spp., a 48-hour incubation is generally sufficient.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of voriconazole that shows complete inhibition of growth (optically clear).
-
Data Presentation: Voriconazole Epidemiological Cutoff Values (ECVs) for Aspergillus spp.
For filamentous fungi, clinical breakpoints are not as well-established as for yeasts. Instead, Epidemiological Cutoff Values (ECVs) are often used to distinguish wild-type from non-wild-type isolates.
| Aspergillus Species | ECV (µg/mL) |
| A. fumigatus | 1 |
| A. flavus | 1 |
| A. niger | 2 |
| A. terreus | 1 |
Note: ECVs are based on population distributions of MICs and are not clinical breakpoints. They can help identify isolates with reduced susceptibility that may harbor resistance mechanisms.[4]
Quality Control
Use the following QC strains for filamentous fungi testing.
| QC Strain | Acceptable MIC Range (µg/mL) |
| Paecilomyces variotii ATCC MYA-3630 | 0.015 - 0.12 |
Note: This range is an example and should be verified against the current CLSI M38 document.[5]
Workflow for Filamentous Fungi Susceptibility Testing
Caption: CLSI M38-A2 Workflow for Voriconazole Susceptibility Testing of Molds.
Logical Relationship for MIC Interpretation (General)
Caption: Logical Flow for Interpreting Voriconazole MIC Results.
Disclaimer
These protocols are intended for guidance and are a summary of the CLSI methods. For complete and definitive procedures, users must consult the most recent versions of the official CLSI documents (M27 and M38). Adherence to the standardized methods is crucial for obtaining accurate and reproducible results.
References
- 1. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Voriconazole Efficacy Studies in Animal Models of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the efficacy of voriconazole (B182144) against invasive aspergillosis. The information is designed to guide researchers in selecting appropriate models, designing robust experiments, and accurately evaluating therapeutic outcomes.
Introduction to Animal Models of Invasive Aspergillosis
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with Aspergillus fumigatus being the most common causative agent. Animal models are indispensable tools for studying the pathogenesis of IA and for the preclinical evaluation of antifungal agents like voriconazole. These models aim to mimic the human condition by establishing infection in animals with compromised immune systems. The choice of animal model, immunosuppressive regimen, and infection route is critical for obtaining clinically relevant and reproducible data. Commonly used models include mice, rabbits, and guinea pigs, each offering unique advantages for specific research questions.
Comparative Efficacy of Voriconazole in Different Animal Models
Voriconazole, a broad-spectrum triazole antifungal, is a first-line treatment for invasive aspergillosis.[1] Its efficacy has been extensively evaluated in various animal models, demonstrating a significant reduction in fungal burden and improved survival. The following tables summarize quantitative data from several key studies, providing a comparative look at voriconazole's effectiveness across different species and experimental conditions.
Table 1: Survival Rates in Animal Models of Invasive Aspergillosis Treated with Voriconazole
| Animal Model | Immunosuppression | Infection Route & Inoculum | Voriconazole Dose | Treatment Duration | Survival Rate (Voriconazole) | Survival Rate (Control) | Reference |
| Mouse (CD-1) | Cyclophosphamide (B585) & Cortisone (B1669442) Acetate (B1210297) | Intravenous (2.5 x 10^7 conidia) | 20 mg/kg/day | 7 days | 100% | 0% | [2] |
| Mouse (Swiss Albino) | None (immunocompetent) | Intravenous (LD90) | 40 mg/kg/day | Not specified | 81-100% | 10% | [3] |
| Guinea Pig | Not specified | Pulmonary | 10 mg/kg twice daily | 7 days | ~80% | ~10% | [4] |
| Guinea Pig | Leukopenic & Steroid Therapy | Not specified | 5 or 10 mg/kg/day | 5 days | 100% (at day 8) | Not specified | [5] |
| Rabbit | Leukopenic & Steroid Therapy | Not specified | Not specified | Not specified | Improved survival | Not specified | [6] |
Table 2: Fungal Burden in Organs of Animal Models of Invasive Aspergillosis Treated with Voriconazole
| Animal Model | Organ | Voriconazole Dose | Fungal Burden (log10 CFU/g) - Voriconazole | Fungal Burden (log10 CFU/g) - Control | Reference |
| Mouse | Kidneys | 25 mg/kg/day | Significant reduction | Not specified | [7] |
| Mouse | Brain | 25 mg/kg/day | Significant reduction | Not specified | [7] |
| Guinea Pig | Lungs | Not specified | Significantly decreased | Not specified | [8] |
| Guinea Pig | Liver, Kidney, Lung, Brain | 5 or 10 mg/kg/day | Significantly reduced | Extensively infected | [5] |
| Guinea Pig | Pulmonary Tissue | Not specified | Statistically significant decrease (qPCR) | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections provide step-by-step protocols for key experiments in voriconazole efficacy studies.
Fungal Strain Preparation (Aspergillus fumigatus)
This protocol outlines the preparation of A. fumigatus conidia for animal inoculation.
Materials:
-
Aspergillus fumigatus strain (e.g., ATCC 13073)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Sterile 0.1% Tween 80 in Phosphate Buffered Saline (PBS-T)
-
Sterile glass beads
-
Sterile 50 mL conical tubes
-
Hemocytometer
-
Microscope
Procedure:
-
Streak the A. fumigatus strain onto PDA plates and incubate at 35-37°C for 5-7 days until sporulation is observed.
-
Aseptically add 10 mL of sterile PBS-T and a few sterile glass beads to each plate.
-
Gently agitate the plate to dislodge the conidia.
-
Transfer the conidial suspension to a sterile 50 mL conical tube.
-
Allow large mycelial fragments to settle by gravity for 5-10 minutes.
-
Carefully transfer the supernatant containing the conidia to a new sterile tube.
-
Wash the conidia by centrifuging at 500 x g for 10 minutes, discarding the supernatant, and resuspending the pellet in sterile PBS-T. Repeat this step twice.
-
Determine the conidia concentration using a hemocytometer.
-
Adjust the final concentration of the conidial suspension with sterile PBS-T to the desired inoculum for infection.
Immunosuppression Protocols
3.2.1. Murine Model (Cyclophosphamide and Cortisone Acetate)
This protocol induces a state of neutropenia and general immunosuppression in mice, making them susceptible to invasive aspergillosis.[10][11]
Materials:
-
Cyclophosphamide
-
Cortisone Acetate
-
Sterile distilled water
-
Sterile PBS with 0.05% Tween 80
-
Syringes and needles (25-27G for intraperitoneal, 23-25G for subcutaneous)
Procedure:
-
Cyclophosphamide Preparation: Reconstitute cyclophosphamide in sterile distilled water to a final concentration of 20 mg/mL.
-
Cortisone Acetate Preparation: Prepare a suspension of cortisone acetate in sterile PBS containing 0.05% Tween 80 to a final concentration of 25 mg/mL. Vortex vigorously and sonicate for 15 minutes before use.
-
Administration Schedule:
-
Day -4: Administer cyclophosphamide at 150-250 mg/kg via intraperitoneal (IP) injection.
-
Day -2 or -1: Administer a second dose of cyclophosphamide (150-200 mg/kg, IP) and cortisone acetate (250 mg/kg) via subcutaneous (SC) injection.[10][12]
-
Day 0: Proceed with fungal inoculation.
-
Continue with maintenance doses of immunosuppressants as required by the specific study design.
-
Infection Procedures
3.3.1. Intranasal Inoculation in Mice
This method establishes a primary pulmonary infection.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
A. fumigatus conidial suspension at the desired concentration
-
Micropipette and sterile tips
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent.
-
Hold the mouse in a supine position.
-
Carefully pipette 20-50 µL of the conidial suspension into the nares of the mouse, allowing the animal to inhale the inoculum.
-
Monitor the mouse until it recovers from anesthesia.
Voriconazole Administration
Voriconazole can be administered orally or intravenously.
3.4.1. Oral Gavage in Mice
Materials:
-
Voriconazole powder
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needle
Procedure:
-
Prepare a suspension of voriconazole in the vehicle at the desired concentration.
-
Administer the suspension directly into the stomach of the mouse using an appropriately sized oral gavage needle. The volume is typically 0.1-0.2 mL for a 20-25g mouse.
Assessment of Fungal Burden
3.5.1. Colony Forming Unit (CFU) Assay
This method quantifies the viable fungal load in tissues.
Materials:
-
Sterile PBS
-
Tissue homogenizer
-
Sterile petri dishes with appropriate growth medium (e.g., Sabouraud Dextrose Agar)
-
Incubator
Procedure:
-
Aseptically harvest organs (e.g., lungs, kidneys, brain) from euthanized animals.
-
Weigh each organ.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenate in sterile PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU per gram of tissue.[13][14]
3.5.2. Histopathology
Histopathological analysis provides qualitative and semi-quantitative information on tissue invasion and inflammation.
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Stains (e.g., Hematoxylin and Eosin (H&E), Gomori Methenamine Silver (GMS))
-
Microscope
Procedure:
-
Fix harvested tissues in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Stain the slides with H&E to visualize tissue morphology and inflammatory infiltrates, and with GMS to specifically identify fungal elements.[15][16]
-
Examine the slides under a microscope to assess the extent of fungal invasion, tissue damage, and the nature of the inflammatory response.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to voriconazole efficacy studies in invasive aspergillosis.
Caption: Experimental workflow for a voriconazole efficacy study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Voriconazole in a Guinea Pig Model of Disseminated Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of pulmonary fungal burden in Paracoccidioides brasiliensis-infected mice by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Voriconazole and its Metabolites in Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the antifungal drug voriconazole (B182144) and its major metabolite, voriconazole N-oxide, in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of invasive fungal infections.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of voriconazole is crucial to optimize efficacy and minimize toxicity.[2][3] The primary metabolic pathway of voriconazole involves N-oxidation to the inactive metabolite, voriconazole N-oxide, primarily mediated by the cytochrome P450 enzymes CYP2C19, with minor contributions from CYP3A4 and CYP2C9.[1][4][5] LC-MS/MS is the gold standard for the quantification of voriconazole due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the analysis of voriconazole and voriconazole N-oxide in serum.
Experimental
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of voriconazole and its metabolites from serum.
Protocol:
-
To 50-100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., fluconazole, ketoconazole, or a stable isotope-labeled voriconazole).[1][6][7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the mixture at high speed (e.g., 9,600 x g or 10,000 x g) for 3-10 minutes to pellet the precipitated proteins.[1][6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity BEH C18 (1.7 µm, 100 x 2.1 mm) or equivalent[8] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol or Acetonitrile[6][9] |
| Gradient | Isocratic or gradient elution can be used. A typical starting condition is 30:70 (A:B).[6] |
| Flow Rate | 0.2 - 0.4 mL/min[6][9] |
| Injection Volume | 1 - 5 µL[6][10] |
| Column Temperature | 30 - 55 °C[8][10] |
| Run Time | Approximately 4 minutes[6] |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][8] |
| Source Temperature | 150 °C[8] |
| Desolvation Temperature | 500 °C[8] |
| Desolvation Gas Flow | 700 L/Hr[8] |
| Collision Gas | Argon or Nitrogen[11] |
Table 3: MRM Transitions and Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Voriconazole | 350.1 | 281.1[8][12] | 18 - 20[8][11] |
| 350.0 | 224.1[10] | - | |
| 350.3 | 127.5[11] | 20[11] | |
| Voriconazole N-oxide | - | - | - |
| Internal Standard (Fluconazole) | 307.1 | 238.0[8] | 16[8] |
| Internal Standard (Ketoconazole) | 531.1 | 489.1[10] | - |
Note: Collision energies and specific product ions may require optimization based on the instrument used.
Quantitative Data
The method demonstrates excellent linearity over a clinically relevant concentration range.
Table 4: Quantitative Performance
| Parameter | Voriconazole | Voriconazole N-oxide |
| Linearity Range | 0.1 - 20 µg/mL[6][8] | 0.05 - 10 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6][8] | > 0.999[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[6][10] | 0.05 µg/mL[6] |
| Intra- and Inter-assay Precision (%CV) | < 10%[7][8] | - |
| Accuracy | 85 - 115%[7][8] | - |
| Recovery | > 85%[7] | - |
Visualizations
Metabolic Pathway of Voriconazole
Caption: Metabolic pathway of voriconazole.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for voriconazole analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinPGx [clinpgx.org]
- 6. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 9. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 11. tandfonline.com [tandfonline.com]
- 12. scirp.org [scirp.org]
Application Notes and Protocols: Voriconazole's In Vitro Activity Against Candida glabrata Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity of voriconazole (B182144) against biofilms formed by Candida glabrata, a fungal pathogen known for its intrinsic resistance to azole antifungals. The provided protocols and data are intended to guide research and development efforts aimed at understanding and combating C. glabrata biofilm-related infections.
Candida glabrata is a significant cause of fungal infections, particularly in immunocompromised individuals.[1][2][3] Its ability to form biofilms contributes to its high rates of therapeutic failure.[1][2][3][4] Voriconazole, a broad-spectrum triazole antifungal, has demonstrated some efficacy against C. glabrata, although its activity is notably greater against planktonic (free-floating) cells than against the highly resistant biofilm structures.[5][6]
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of voriconazole against both planktonic and biofilm-forming Candida glabrata.
Table 1: Minimum Inhibitory Concentrations (MICs) of Voriconazole against Planktonic C. glabrata
| Isolate(s) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| 10 clinical isolates | 0.06 - 4 | - | - | [5] |
| 20 clinical isolates | 0.015 - 4.0 | 0.125 | 2.0 | [7] |
Table 2: Effect of Voriconazole on C. glabrata Biofilm Formation
| Voriconazole Concentration (mg/L) | Mean Reduction in Biofilm Formation (%) | Conditions | Reference |
| 0.06 | 10.6 ± 8.9 | Biofilm formed in the presence of voriconazole | [8] |
| 0.25 | 23.8 ± 11.2 | Biofilm formed in the presence of voriconazole | [5][8][9][10] |
Table 3: Susceptibility of Pre-formed C. glabrata Biofilms to Voriconazole
| Isolate(s) | Sessile MIC (SMIC) Range (mg/L) | Note | Reference |
| Multiple clinical isolates | ≥ 16 | SMIC defined as 50% metabolic inhibition. | [5] |
| Multiple clinical isolates | 2x to 32x planktonic MIC | Voriconazole was capable of killing the biofilms of all Candida spp. tested within this range. | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Candida glabrata Biofilm Formation
This protocol describes the formation of C. glabrata biofilms in 96-well microtiter plates, a common method for high-throughput screening.
Materials:
-
Candida glabrata isolates
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Culture Preparation: Streak C. glabrata isolates onto SDA plates and incubate at 37°C for 24-48 hours.
-
Inoculum Preparation: Inoculate a single colony into RPMI 1640 medium and incubate overnight at 37°C with agitation.
-
Cell Washing and Standardization: Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer.
-
Biofilm Formation: Add 100 µL of the standardized cell suspension to the wells of a 96-well microtiter plate. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
Protocol 2: Antifungal Susceptibility Testing of Biofilms (XTT Reduction Assay)
This protocol determines the sessile minimum inhibitory concentration (SMIC) of voriconazole against pre-formed C. glabrata biofilms.
Materials:
-
Pre-formed C. glabrata biofilms in a 96-well plate (from Protocol 1)
-
Voriconazole stock solution
-
RPMI 1640 medium
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Sterile PBS
-
Microplate reader
Procedure:
-
Biofilm Washing: After the 24-hour incubation for biofilm formation, gently aspirate the medium from each well and wash the biofilms three times with sterile PBS to remove non-adherent cells.
-
Antifungal Preparation: Prepare serial twofold dilutions of voriconazole in RPMI 1640 medium in a separate 96-well plate. The typical concentration range is 0.03 to 16 mg/L.[5]
-
Biofilm Treatment: Transfer 100 µL of each voriconazole dilution to the wells containing the washed biofilms. Include antifungal-free wells as positive controls and biofilm-free wells as negative controls.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C.[5]
-
XTT Assay:
-
Prepare the XTT-menadione solution immediately before use.
-
Wash the biofilms again with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark for 2 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.
-
SMIC Determination: The SMIC is defined as the lowest concentration of voriconazole that produces a 50% reduction in metabolic activity compared to the control (untreated) biofilms.[5]
Protocol 3: Inhibition of Biofilm Formation Assay
This protocol assesses the ability of voriconazole to prevent the formation of C. glabrata biofilms.
Materials:
-
Same as Protocol 1 and 2.
Procedure:
-
Inoculum and Antifungal Mixture: Prepare a standardized C. glabrata inoculum of 1 x 10⁶ cells/mL in RPMI 1640. In the wells of a 96-well plate, mix 50 µL of the inoculum with 50 µL of voriconazole solution at various concentrations (e.g., 0.06 and 0.25 mg/L).[5][10]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Quantification: After incubation, wash the wells with PBS and quantify the extent of biofilm formation using the XTT reduction assay as described in Protocol 2.
-
Analysis: Calculate the percentage reduction in biofilm formation for each voriconazole concentration relative to the untreated control.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanisms of voriconazole action and resistance in C. glabrata biofilms.
Caption: Experimental workflow for determining the susceptibility of C. glabrata biofilms to voriconazole.
Caption: Putative mechanisms of voriconazole action and resistance in C. glabrata biofilms.
Discussion and Conclusion
The available in vitro data indicate that voriconazole has limited efficacy in eradicating established C. glabrata biofilms, with sessile MICs being significantly higher than their planktonic counterparts.[5][6] However, voriconazole does demonstrate an ability to inhibit the initial formation of biofilms, even at sub-inhibitory concentrations.[5][8][9][10] This suggests a potential prophylactic role for voriconazole in preventing biofilm-related infections on medical devices.
The resistance of C. glabrata biofilms to voriconazole is multifactorial.[1] Key mechanisms include the overexpression of efflux pumps, which actively remove the drug from the cell, and alterations in the ergosterol biosynthesis pathway, the primary target of azole antifungals.[2][4] The dense extracellular matrix of the biofilm, rich in β-1,3 glucans, may also sequester the drug, preventing it from reaching the fungal cells.[2][3][4]
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. The Effectiveness of Voriconazole in Therapy of Candida glabrata's Biofilms Oral Infections and Its Influence on the Matrix Composition and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Voriconazole in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Voriconazole inhibits biofilm formation in different species of the genus Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Voriconazole Minimum Inhibitory Concentration (MIC)
Introduction
Voriconazole (B182144) is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Aspergillus and Candida species. Determining the Minimum Inhibitory Concentration (MIC) of voriconazole against fungal isolates is essential for guiding clinical therapy, monitoring for the emergence of resistance, and in the research and development of new antifungal agents. The broth microdilution method is the internationally recognized reference standard for antifungal susceptibility testing. This document provides a detailed protocol for determining the MIC of voriconazole based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of voriconazole in a liquid medium. Following a specified incubation period, the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.
Materials and Reagents
-
Voriconazole powder (reagent grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, 96-well, U-bottom (CLSI) or flat-bottom (EUCAST) microtiter plates
-
Sterile, disposable inoculation loops, and spreaders
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35°C)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Experimental Protocols
Preparation of Voriconazole Stock Solution
-
Prepare a stock solution of voriconazole by dissolving the powder in DMSO to a concentration of 1600 µg/mL.[1][2][3]
-
Dispense small aliquots of the stock solution into sterile cryovials and store them at -70°C until use.[2][3]
Preparation of Inoculum
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm. This corresponds to a starting inoculum of approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the adjusted inoculum in RPMI 1640 medium to achieve the final desired inoculum concentration as specified by the chosen protocol (CLSI or EUCAST).[1][4][5]
Broth Microdilution Procedure
-
Label a 96-well microtiter plate with the isolate identification and the drug concentrations.
-
Prepare serial twofold dilutions of voriconazole in RPMI 1640 medium directly in the microtiter plate. The typical concentration range for voriconazole is 0.008 to 16 µg/mL.[6]
-
Inoculate each well (except for the sterility control well) with the prepared fungal inoculum. The final volume in each well should be 200 µL.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C. The incubation time is typically 24-48 hours for Candida species and 48-72 hours for filamentous fungi.[4][5][6]
Reading and Interpretation of MIC
-
After incubation, examine the plate visually or using a microplate reader.
-
The MIC is defined as the lowest concentration of voriconazole that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[2][4][6] For some fungi, such as Aspergillus, a complete inhibition of growth (100%) is used as the endpoint.[5][7]
Data Presentation
Table 1: Comparison of CLSI and EUCAST Broth Microdilution Protocols for Voriconazole MIC Testing
| Parameter | CLSI Guideline | EUCAST Guideline |
| Medium | RPMI 1640 with 0.2% glucose | RPMI 1640 with 2% glucose |
| Inoculum Density (CFU/mL) | 0.5 x 10³ to 2.5 x 10³ | 1-5 x 10⁵ |
| Microtiter Plate Well Shape | Round-bottom | Flat-bottom |
| Incubation Time | 24-48 hours for yeasts | 24 hours for yeasts |
| MIC Endpoint (Yeasts) | Prominent (≥50%) inhibition | Significant (≥50%) inhibition |
| MIC Endpoint (Aspergillus) | Complete (100%) inhibition | Complete (100%) inhibition |
Table 2: Quality Control Ranges for Voriconazole MIC Testing
| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.015 - 0.12 | 0.015 - 0.12 |
| Candida krusei ATCC 6258 | 0.06 - 0.5 | 0.12 - 1 |
| Aspergillus flavus ATCC 204304 | 0.25 - 2 | Not specified |
| Aspergillus fumigatus ATCC MYA-3626 | 0.12 - 1 | Not specified |
Mandatory Visualization
Caption: Workflow for Voriconazole MIC determination.
References
- 1. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 2. Evaluation of Etest Method for Determining Voriconazole and Amphotericin B MICs for 162 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Etest Method for Determining Voriconazole Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Galleria mellonella as an In Vivo Model for Voriconazole Efficacy and Pharmacokinetic Testing
Introduction The greater wax moth, Galleria mellonella, has emerged as a valuable alternative in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1][2] Its immune system shares structural and functional similarities with the innate immune system of mammals, making it a relevant model for infectious diseases.[3][4][5] Key advantages include low cost, ease of handling, rapid generation of results, and the ability to be incubated at human physiological temperatures (37°C), which is crucial for the expression of virulence factors in many human fungal pathogens.[1][6][7] These attributes make G. mellonella an excellent platform for the preclinical assessment of antifungal drugs like Voriconazole, particularly for infections caused by Aspergillus and Candida species.[8][9][10]
Voriconazole is a second-generation triazole antifungal agent that is a first-line treatment for invasive aspergillosis and is also used for serious infections caused by Candida species.[9][10][11] It functions by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[12][13] The G. mellonella model allows for the efficient in vivo evaluation of Voriconazole's efficacy against both susceptible and resistant fungal strains, as well as the study of its pharmacokinetic profile in a whole-organism system.[9][14]
Key Biological Pathways
Voriconazole Mechanism of Action
Voriconazole targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a critical cytochrome P450-dependent enzyme (CYP51).[13][15] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[13][14] By inhibiting this enzyme, Voriconazole disrupts the ergosterol pathway, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[12][13] This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and leading to cell death.[10][13]
Caption: Voriconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Galleria mellonella Immune Response to Fungal Infection
The innate immune system of G. mellonella comprises both cellular and humoral responses that work in concert to combat fungal pathogens.[3][4] Upon infection, the cellular response is initiated by hemocytes, which are insect immune cells analogous to mammalian phagocytes.[1][7] They neutralize pathogens through phagocytosis, nodulation, and encapsulation.[1] The humoral response involves the production of effector molecules in the hemolymph, including antimicrobial peptides (AMPs), opsonins that recognize fungal cell wall components like β-1,3-glucan, and the activation of the phenoloxidase cascade, which leads to melanization—a process that sequesters and kills pathogens.[1][4]
References
- 1. Galleria mellonella as an Invertebrate Model for Studying Fungal Infections [mdpi.com]
- 2. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 3. [PDF] Immune Response of Galleria mellonella against Human Fungal Pathogens | Semantic Scholar [semanticscholar.org]
- 4. Immune Response of Galleria mellonella against Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal immunity and pathogenesis in mammals versus the invertebrate model organism Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Voriconazole used for? [synapse.patsnap.com]
- 11. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 13. nbinno.com [nbinno.com]
- 14. In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Voriconazole in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of voriconazole (B182144) in cerebrospinal fluid (CSF), a critical practice for the therapeutic drug monitoring (TDM) of central nervous system (CNS) fungal infections. Accurate measurement of voriconazole in CSF ensures optimal drug exposure, enhancing therapeutic efficacy while minimizing potential toxicity. The protocols described herein are based on established high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive fungal infections, including those affecting the CNS such as cryptococcal meningitis and invasive aspergillosis.[1][2] Due to its variable pharmacokinetics, monitoring voriconazole concentrations in plasma is routine; however, in cases of CNS infection, measuring CSF concentrations is crucial to confirm adequate penetration across the blood-brain barrier.[1][3] The CSF-to-plasma concentration ratio of voriconazole can vary, with median ratios reported between 0.46 and 0.52.[4][5] This variability underscores the importance of direct CSF measurements to guide dosing, particularly in critically ill patients.[6]
Analytical Methods
The two primary analytical techniques for voriconazole quantification in CSF are HPLC-UV and LC-MS/MS. While HPLC-UV is a robust and widely available method, LC-MS/MS offers superior sensitivity and specificity.[3][7]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for clinical laboratories with standard HPLC equipment and provides reliable quantification of voriconazole in CSF.
Experimental Protocol
1. Sample Preparation:
-
Collect 0.5 mL of CSF in a sterile screw-cap vial.[8]
-
Perform a visual inspection of the CSF sample. Samples with visible blood or clots may not be suitable for analysis.[9]
-
To 0.1 mL of CSF, add an internal standard (e.g., clonazepam or UK-115,794).[4]
-
Precipitate proteins by adding 1.0 mL of acetonitrile (B52724) or methanol (B129727).[6][10]
-
Vortex the mixture briefly and allow it to stand for 10 minutes at room temperature.
-
Centrifuge the mixture at 1200g for 10 minutes.[6]
-
Transfer the supernatant to a clean autosampler vial for injection into the HPLC system.[6]
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v or 7:3, v/v).[10][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 180 µL.[6]
3. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of voriconazole into blank CSF or isotonic saline.[5]
-
A typical calibration curve ranges from 0.1 to 10.0 µg/mL.
-
Prepare low, medium, and high concentration quality control (QC) samples to be analyzed with each batch of patient samples.
Workflow for HPLC-UV Analysis
Caption: Workflow for Voriconazole Quantification in CSF by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying voriconazole in CSF, offering high sensitivity and specificity, which is particularly beneficial for samples with low drug concentrations.[12][13]
Experimental Protocol
1. Sample Preparation:
-
To a CSF sample, add an internal standard (fluconazole is commonly used).[12][13]
-
Precipitate proteins with methanol containing the internal standard.[12][14]
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
2. LC-MS/MS System and Conditions:
-
LC System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A C18 column (e.g., Agilent EclipsePlus C18).[12][14]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
-
Ionization Voltage: 3000 V.[3]
-
Drying Gas Temperature: 350 °C.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
3. Calibration and Quality Control:
-
Prepare a calibration curve over a range of 0.1 to 10.0 µg/mL in a suitable matrix (e.g., artificial CSF, blank human CSF, or plasma).[12][14]
-
Include QC samples at low, medium, and high concentrations in each analytical run.
Workflow for LC-MS/MS Analysis
Caption: Workflow for Voriconazole Quantification in CSF by LC-MS/MS.
Data Presentation
The following tables summarize the validation parameters for the described analytical methods and reported clinical concentrations of voriconazole in CSF.
Table 1: Method Validation Parameters for Voriconazole Quantification in CSF
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linearity Range (µg/mL) | 0.1 - 10.0 | 0.1 - 10.0 | [12] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [10][12] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 - 0.2 | 0.1 | [4] |
| Intra-day Precision (%CV) | < 6% | < 9.97% | [12] |
| Inter-day Precision (%CV) | < 6% | < 4.20% | [12] |
| Accuracy (%) | 97 - 106 | 99.96 - 107.00 | [12] |
| Recovery (%) | ~96 | 99.35 - 103.41 (Matrix Effect) | [12] |
Table 2: Clinically Observed Voriconazole Concentrations in CSF
| Patient Population | CSF Concentration Range (µg/mL) | Median CSF Concentration (µg/mL) | CSF/Plasma Ratio (Median) | Reference(s) |
| Immunocompromised Patients | 0.08 - 3.93 | 0.65 | 0.46 | [5] |
| Patients with CNS Fungal Infections | Undetectable - 15.3 | 2.47 | 0.52 | [4] |
| Children and Adolescents with AML | - | - | 0.57 | [15] |
| Patient with Candida Meningitis | 0.27 - 3.82 | 2.0 | 0.8 | [6] |
Clinical Significance and Interpretation
Therapeutic drug monitoring of voriconazole in CSF is essential for managing CNS fungal infections.[16] While a definitive therapeutic range for voriconazole in CSF has not been established, concentrations are often targeted to be above the minimum inhibitory concentration (MIC) of the causative pathogen.[8] The CSF/plasma ratio can be influenced by factors such as the integrity of the blood-brain barrier, which can be compromised during infection, potentially leading to higher drug penetration.[14] Regular monitoring allows for dose adjustments to maintain therapeutic concentrations, thereby improving clinical outcomes and minimizing the risk of adverse effects.[16]
Logical Relationship of TDM in CNS Infections
Caption: Logical workflow of TDM for voriconazole in CNS infections.
References
- 1. Modeling and Simulation as a Tool to Assess Voriconazole Exposure in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Voriconazole treatment of Candida tropicalis meningitis: persistence of (1,3)-β-d-glucan in the cerebrospinal fluid is a marker of clinical and microbiological failure: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. media.tghn.org [media.tghn.org]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
Application Notes and Protocols for Voriconazole Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common analytical techniques used for Therapeutic Drug Monitoring (TDM) of voriconazole (B182144), a triazole antifungal agent. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, TDM is crucial for optimizing efficacy and minimizing toxicity.[1][2][3] The target trough concentration for voriconazole is generally accepted to be between 1.0 and 5.5 mg/L for prophylaxis and treatment, with levels of 2.0 to 5.5 mg/L recommended for severe infections.[3][4][5] Levels below 1.0 mg/L have been associated with treatment failure, while concentrations exceeding 5.5-6.0 mg/L are linked to an increased risk of adverse effects such as hepatotoxicity and neurotoxicity.[3][5][6]
This document outlines the methodologies for the three primary analytical techniques employed for voriconazole TDM: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay. Each section includes a detailed experimental protocol, a summary of performance characteristics, and a workflow diagram generated using Graphviz.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for voriconazole TDM.[2][7] It offers good specificity and sensitivity for routine clinical monitoring. The principle involves chromatographic separation of voriconazole from plasma or serum components on a stationary phase, followed by detection using a UV detector at a specific wavelength.
Quantitative Data Summary
| Parameter | Reported Values | References |
| Linearity Range | 0.125 - 16.0 µg/mL | [2][8] |
| Lower Limit of Quantification (LLOQ) | 0.125 - 0.2 mg/L | [2][7] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2][7] |
| Accuracy (%RE) | Within ±15% | [2] |
| Recovery | > 96% |
Experimental Protocol: HPLC-UV
This protocol describes a common method for the determination of voriconazole in human plasma or serum using HPLC-UV.
1. Materials and Reagents:
-
Voriconazole reference standard
-
Internal standard (e.g., ketoconazole (B1673606) or clonazepam)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Perchloric acid
-
Human plasma/serum (drug-free for calibration standards and quality controls)
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of voriconazole and the internal standard in methanol.
-
Working Standards: Serially dilute the voriconazole stock solution with methanol to prepare working standards at concentrations spanning the desired calibration range (e.g., 0.125 to 16 µg/mL).[2][8]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a fixed concentration (e.g., 1.0 µg/mL).[8]
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 7:3 v/v).[7]
3. Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 100 µL of patient plasma/serum, calibrator, or quality control sample.
-
Add a specified volume of the internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (e.g., 200 µL) or perchloric acid.[1][7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge at high speed (e.g., 10,000 - 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[1][7]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
4. HPLC-UV Analysis:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 255 nm.[7]
-
Run Time: Sufficient to allow for the elution of both voriconazole and the internal standard.
5. Data Analysis:
-
Integrate the peak areas of voriconazole and the internal standard.
-
Calculate the peak area ratio of voriconazole to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using linear regression.
-
Determine the concentration of voriconazole in the patient samples and quality controls from the calibration curve.
Experimental Workflow: HPLC-UV
Caption: Workflow for Voriconazole TDM using HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for voriconazole TDM due to its high sensitivity, specificity, and speed.[9][10] This method allows for the accurate quantification of voriconazole even at low concentrations and is less susceptible to interferences from other drugs compared to other methods.
Quantitative Data Summary
| Parameter | Reported Values | References |
| Linearity Range | 0.1 - 10.0 µg/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 µg/mL | [9][11][12] |
| Intra-day Precision (%CV) | < 15% | [11][13] |
| Inter-day Precision (%CV) | < 15% | [11][13] |
| Accuracy (%RE) | Within ±15% | [11][13] |
| Recovery | Consistent and reproducible | [13] |
Experimental Protocol: LC-MS/MS
This protocol outlines a typical automated LC-MS/MS method for high-throughput voriconazole analysis in human plasma.
1. Materials and Reagents:
-
Voriconazole reference standard
-
Isotopically labeled internal standard (e.g., voriconazole-d3 (B562635) or fluconazole)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
-
C18 UPLC/HPLC column
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of voriconazole and the internal standard in methanol or a methanol/water mixture.[11]
-
Working Standards: Prepare a series of voriconazole working solutions by diluting the stock solution with 50% methanol to achieve the desired calibration concentrations (e.g., 0.1 to 10.0 µg/mL).[11]
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 0.5 µg/mL) in acetonitrile.[9]
3. Sample Preparation (Automated Protein Precipitation):
-
Using an automated liquid handler, aliquot 50-100 µL of plasma sample, calibrator, or quality control into a 96-well plate.[9][11]
-
Add 10-50 µL of the internal standard working solution.[9][11]
-
Add 200-500 µL of cold acetonitrile or methanol to precipitate proteins.[9][11]
-
Mix the plate thoroughly for 5 minutes.[9]
-
Centrifuge the plate at approximately 4000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.[9]
4. LC-MS/MS Analysis:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[13]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Ionization Mode: ESI in positive mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Quantify the analyte and internal standard peaks using the instrument's software.
-
Calculate the peak area ratio of voriconazole to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression model (e.g., 1/x²).[11]
-
Determine the voriconazole concentration in patient samples and quality controls from the calibration curve.
Experimental Workflow: LC-MS/MS
Caption: Automated workflow for Voriconazole TDM using LC-MS/MS.
Immunoassay
Immunoassays offer a rapid and high-throughput method for voriconazole TDM, suitable for clinical laboratories with automated chemistry analyzers.[1] These assays are typically based on a competitive binding principle.
Quantitative Data Summary
| Parameter | Reported Values | References |
| Assay Range | 0.5 - 10.0 µg/mL | [14] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [14] |
| Total Precision (%CV) | ≤ 10% | [14] |
| Cross-reactivity | Specific to voriconazole | [10] |
| Turnaround Time | Rapid | [1] |
Experimental Protocol: Homogeneous Enzyme Immunoassay
This protocol is based on a typical automated homogeneous enzyme immunoassay, such as the ARK™ Voriconazole II Assay.[14]
1. Assay Principle: The assay is a competitive immunoassay. Voriconazole in a patient sample competes with voriconazole labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding sites on a specific antibody. The enzyme activity is directly proportional to the voriconazole concentration in the sample.[10][14]
2. Materials and Reagents:
-
Automated clinical chemistry analyzer
-
Voriconazole immunoassay reagent kit (containing antibody/substrate reagent and enzyme-labeled voriconazole reagent)
-
Voriconazole calibrators and controls
3. Sample Preparation:
4. Automated Analyzer Procedure:
-
Load the patient samples, calibrators, controls, and immunoassay reagents onto the automated analyzer.
-
The analyzer automatically performs the following steps:
-
Pipettes the sample, antibody/substrate reagent, and enzyme-labeled voriconazole reagent into a reaction cuvette.
-
Incubates the mixture.
-
Measures the rate of change in absorbance spectrophotometrically as the active enzyme converts NAD to NADH.[14]
-
5. Data Analysis:
-
The analyzer's software automatically calculates the voriconazole concentration in the patient samples and controls based on a stored multi-point calibration curve.[1]
Logical Relationship: Immunoassay Principle
Caption: Principle of competitive binding in a homogeneous enzyme immunoassay.
Conclusion
The choice of an analytical method for voriconazole TDM depends on various factors, including the required sensitivity and specificity, sample throughput, turnaround time, and available resources. LC-MS/MS is the reference method, offering the highest accuracy and sensitivity.[10] HPLC-UV provides a reliable and cost-effective alternative for routine monitoring.[2] Immunoassays are well-suited for high-volume clinical laboratories requiring rapid turnaround times, though potential for bias compared to LC-MS/MS should be considered.[1][10] Proper validation of any chosen method according to regulatory guidelines is essential to ensure the reliability of TDM results for optimal patient management.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southtees.nhs.uk [southtees.nhs.uk]
- 4. nhsgrampian.org [nhsgrampian.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ark-tdm.com [ark-tdm.com]
Troubleshooting & Optimization
Technical Support Center: Voriconazole Resistance in Aspergillus flavus
Welcome to the technical support center for researchers investigating voriconazole (B182144) resistance mechanisms in Aspergillus flavus. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers might encounter during their experiments, from inconsistent susceptibility results to the interpretation of molecular data.
Q1: My A. flavus isolate shows a high Minimum Inhibitory Concentration (MIC) for voriconazole, but I can't find any mutations in the cyp51A gene. What are other possible resistance mechanisms?
A1: Unlike in Aspergillus fumigatus, where cyp51A mutations are the primary cause of azole resistance, the mechanisms in A. flavus are more varied and often do not involve cyp51A alterations.[1][2][3] If you have a non-wild-type (non-WT) isolate with no cyp51A mutations, consider the following possibilities:
-
Mutations in other cyp51 paralogs: A. flavus possesses three cyp51 genes: cyp51A, cyp51B, and cyp51C.[4][5] Mutations in cyp51C have been specifically associated with voriconazole resistance.[6][7][8] For example, substitutions like S196F and N423D in Cyp51C have been suggested to have a major structural and functional impact on drug binding.[6][7]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to resistance by actively pumping the drug out of the cell.[3][9] Key efflux pump genes to investigate include MDR1, MDR2, atrF, mfs1, and an ortholog of Candida albicans' Cdr1B.[1][2][6][7]
-
Overexpression of Target Genes: Even without mutations, the overexpression of cyp51A, cyp51B, or cyp51C can lead to a higher concentration of the target enzyme, requiring more drug for inhibition.[1][6] Some resistant isolates show simultaneous overexpression of multiple cyp51 genes and efflux pumps.[6][7]
Q2: I am getting variable voriconazole MIC results for the same isolate. How can I ensure my antifungal susceptibility testing (AFST) is consistent?
A2: Variability in MIC testing is a common issue. To ensure reproducibility, strictly adhere to standardized protocols.
-
Standardized Methodology: Use the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology.[1][10][11][12] These protocols standardize critical variables.
-
Inoculum Preparation: The inoculum size is crucial and can influence MIC values.[12] Prepare the inoculum by counting conidia with a hemocytometer to achieve a final concentration as specified by the chosen protocol (e.g., 2×10⁵–5×10⁵ CFU/ml for EUCAST).[12]
-
Growth Medium: Use RPMI 1640 medium.[13][14] For EUCAST, it should be supplemented with 2% glucose.[12]
-
Incubation Time and Temperature: Incubate plates at 35°C and read the MICs at a consistent time point, typically 48 hours.[13][14]
-
Endpoint Reading: The MIC should be determined as the lowest drug concentration that causes complete (100%) inhibition of growth (MIC-0).[14] Using a viewing mirror can aid visualization.[12]
-
Quality Control: Always include quality control strains with known MIC ranges, such as A. flavus ATCC 204304.[15][16]
Q3: When analyzing gene expression with RT-qPCR, should I measure basal or voriconazole-induced expression levels?
A3: Both are important and provide different insights. In some non-WT isolates, the basal expression of efflux pumps is low.[2][3] However, these isolates may demonstrate a significant, heterogeneous overexpression of efflux pumps and target genes only after being induced with sub-inhibitory concentrations of voriconazole (e.g., 1 µg/ml).[2][3] Therefore, a comprehensive experiment should compare the gene expression levels of your test isolates against a wild-type control strain under both basal (no drug) and voriconazole-induced conditions. This approach can reveal inducible resistance mechanisms that might be missed by only assessing basal expression.[2]
Q4: What is the epidemiological cutoff value (ECV) for voriconazole against A. flavus, and how do I interpret it?
A4: The ECV is the MIC value that separates microbial populations into wild-type (WT) and non-wild-type (non-WT) groups. For voriconazole against A. flavus, the CLSI-defined ECV is >1 µg/ml or ≥2 µg/ml.[1][4] Isolates with MICs above this value are considered non-WT and may harbor resistance mechanisms. It is important to note that the ECV is not a clinical breakpoint for predicting treatment outcome but a microbiological tool to detect the emergence of resistance. The prevalence of voriconazole-resistant A. flavus is generally low but can vary geographically.[1][4]
Data Presentation: Key Factors in Voriconazole Resistance
The following tables summarize key genes, mutations, and susceptibility data related to voriconazole resistance in A. flavus.
Table 1: Key Genes Implicated in Voriconazole Resistance in A. flavus
| Gene(s) | Type | Function | Association with Voriconazole Resistance |
|---|---|---|---|
| cyp51A, cyp51B, cyp51C | Target Enzyme | Lanosterol 14-α-demethylase, key for ergosterol (B1671047) biosynthesis.[4] | Point mutations (especially in cyp51C) can reduce voriconazole binding.[6][7] Overexpression of one or more paralogs increases the amount of target enzyme.[1] |
| MDR1, MDR2, MDR4 | Efflux Pump (MFS) | Major Facilitator Superfamily transporters that expel drugs from the cell. | Overexpression is frequently observed in non-WT isolates, sometimes induced by voriconazole.[1][6][7] |
| atrF | Efflux Pump (ABC) | ATP-Binding Cassette transporter involved in multidrug efflux.[3][9] | Upregulation has been noted in resistant isolates.[1][6][7] |
| mfs1 | Efflux Pump (MFS) | Major Facilitator Superfamily transporter. | Increased expression has been linked to voriconazole resistance.[1][6][7] |
| Cdr1B | Efflux Pump (ABC) | Ortholog of Candida albicans ABC multidrug efflux transporter. | Voriconazole-induced overexpression has been strongly implicated in resistance in isolates lacking cyp51 mutations.[2][3] |
Table 2: Representative Voriconazole MIC Values for A. flavus
| Isolate Type | Testing Method | Voriconazole MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Wild-Type (WT) | CLSI Broth Microdilution | ≤ 1.0 | [4] |
| Non-Wild-Type (Non-WT) | CLSI Broth Microdilution | ≥ 2.0 (often ≥4.0) | [1] |
| Clinical Isolates (General) | EUCAST | 0.5 - 8.0 | [11] |
| Quality Control Strain (ATCC 204304) | CLSI/EUCAST | Within reference range |[15][16] |
Table 3: Reported Amino Acid Substitutions in Cyp51 Proteins of A. flavus
| Gene | Substitution | Reported Effect on Voriconazole | Reference |
|---|---|---|---|
| cyp51A | Y119F | Functionally validated to reduce susceptibility to voriconazole and isavuconazole.[5][17] | [5][17] |
| cyp51C | S196F | Predicted to have a major structural/functional effect on drug binding.[6][7] | [6][7] |
| cyp51C | A324P | Found in a non-WT isolate with high voriconazole MIC.[6][7] | [6][7] |
| cyp51C | N423D | Found in both WT and non-WT isolates in one study, but predicted to affect drug binding in another.[1][6][7] | [1][6][7] |
| cyp51C | V465M | Identified in a non-WT isolate with high voriconazole MIC.[6][7] |[6][7] |
Detailed Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)
-
Isolate Preparation: Culture the A. flavus isolate on potato dextrose agar (B569324) (PDA) for 7 days to ensure adequate conidiation.
-
Inoculum Suspension: Flood the plate with sterile 0.85% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube. Allow heavy particles to settle for 5 minutes, then transfer the upper homogenous suspension to a new tube.
-
Inoculum Standardization: Adjust the conidial suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by counting with a hemocytometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve the final working inoculum concentration.
-
Plate Preparation: Use 96-well microtiter plates. Dispense 100 µL of RPMI 1640 medium (buffered with MOPS) into wells 2-12. Dispense 200 µL of the voriconazole stock solution (at 2x the highest desired concentration) into well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 (drug-free growth control) and 12 (sterility control) receive no drug.
-
Inoculation: Add 100 µL of the standardized working inoculum to wells 1-11. Well 12 receives 100 µL of sterile RPMI instead of inoculum.
-
Incubation: Incubate the plates at 35°C for 48 hours.[13]
-
Reading the MIC: Read the plates visually. The MIC is the lowest concentration of voriconazole showing no visible growth (100% inhibition).[14]
Protocol 2: Sequencing of cyp51A, cyp51B, and cyp51C Genes
-
DNA Extraction: Grow the isolate in Sabouraud dextrose broth for 48-72 hours. Harvest the mycelia by filtration, freeze in liquid nitrogen, and grind to a fine powder. Extract genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform protocol.
-
Primer Design: Design or obtain primers that specifically amplify the entire coding regions and promoter regions of cyp51A, cyp51B, and cyp51C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase. Use a gradient PCR to optimize the annealing temperature for each primer set. Typical cycling conditions are: 95°C for 5 min; 35 cycles of (95°C for 30s, 55-65°C for 30s, 72°C for 1-2 min/kb); final extension at 72°C for 10 min.
-
PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm the correct size. Purify the amplicons using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products and corresponding primers for bidirectional Sanger sequencing.
-
Sequence Analysis: Assemble the forward and reverse sequences to obtain a consensus sequence for each gene. Align the sequences from your test isolates against a wild-type reference sequence (e.g., A. flavus NRRL 3357) using software like MEGA or Geneious to identify mutations.
Protocol 3: Gene Expression Analysis by RT-qPCR
-
Experimental Setup: Culture wild-type and test isolates in a suitable broth medium. For induced expression analysis, add a sub-inhibitory concentration of voriconazole (e.g., 1 µg/mL) to half of the cultures and incubate for a defined period (e.g., 4-8 hours).[2] The other half serves as the uninduced (basal) control.
-
RNA Extraction: Harvest mycelia, immediately freeze in liquid nitrogen, and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit with a DNase I treatment step to eliminate genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
qPCR: Perform qPCR in a real-time PCR system using SYBR Green or a probe-based assay. Use primers designed to amplify short (~100-200 bp) fragments of your target genes (cyp51A/B/C, efflux pumps) and a reference gene (e.g., β-tubulin or actin) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method. The results should be expressed as the fold change in the test isolate relative to the wild-type control, for both basal and induced conditions.
Visualizations: Pathways and Workflows
Diagram 1: Key Mechanisms of Voriconazole Resistance in A. flavus
Caption: Core mechanisms leading to voriconazole resistance in A. flavus.
Diagram 2: Simplified Ergosterol Biosynthesis Pathway and Voriconazole Action
Caption: Inhibition of Cyp51 enzymes by voriconazole disrupts ergosterol synthesis.
Diagram 3: Experimental Workflow for Investigating Resistance
Caption: Step-by-step workflow to identify and characterize voriconazole resistance.
References
- 1. Microsatellite Typing and Resistance Mechanism Analysis of Voriconazole-Resistant Aspergillus flavus Isolates in South Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnitude of Voriconazole Resistance in Clinical and Environmental Isolates of Aspergillus flavus and Investigation into the Role of Multidrug Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnitude of Voriconazole Resistance in Clinical and Environmental Isolates of Aspergillus flavus and Investigation into the Role of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Contribution of the CYP51A Y119F Mutation to Azole Resistance in Aspergillus flavus [mdpi.com]
Technical Support Center: Overcoming Voriconazole Resistance in Candida auris
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the challenge of voriconazole (B182144) resistance in Candida auris. This resource provides troubleshooting guidance and answers to frequently asked questions in a direct Q&A format to assist with your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C. auris clinical isolate shows a high Minimum Inhibitory Concentration (MIC) for voriconazole. What are the likely resistance mechanisms?
A1: High voriconazole MICs in C. auris are primarily associated with several mechanisms that can occur individually or in combination:
-
Target Site Mutations: Point mutations in the ERG11 gene, which encodes the drug's target enzyme (lanosterol 14α-demethylase), are a major cause of resistance. Common mutations include those leading to amino acid substitutions such as Y132F, K143R, and F126L.[1][2][3][4] These mutations can reduce the binding affinity of voriconazole to the enzyme.[1][3]
-
Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (like CDR1) and major facilitator superfamily (MFS) transporters (like MDR1) leads to the active removal of voriconazole from the fungal cell.[5][6][7] This is often driven by gain-of-function mutations in transcription factors such as TAC1b (regulating CDR1) and MRR1 (regulating MDR1).[5][8]
-
Overexpression of ERG11: Increased production of the target enzyme can also contribute to resistance.[7][9]
Troubleshooting Tip: If you suspect a specific resistance mechanism, consider the following experiments:
-
Sequencing: Sequence the ERG11 gene to identify known resistance-associated mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of ERG11, CDR1, and MDR1 in your resistant isolates compared to a susceptible control strain.
-
Efflux Pump Inhibition: Perform susceptibility testing in the presence of a known efflux pump inhibitor to see if the voriconazole MIC decreases.
Q2: I am not observing the expected synergistic effect between voriconazole and a second antifungal agent in my checkerboard assay. What could be the issue?
A2: A lack of synergy in a checkerboard assay can stem from several factors:
-
Antagonism: Certain drug combinations can be antagonistic. For example, combining azoles like voriconazole with amphotericin B has been reported to be ineffective or even antagonistic in some cases, as azoles inhibit the synthesis of ergosterol, which is the target of amphotericin B.[10]
-
Isolate-Specific Resistance: The specific resistance mechanisms of your C. auris isolate may not be overcome by the chosen drug combination. For instance, if high-level resistance is driven by a target site mutation that profoundly reduces drug binding, a synergistic agent that works on a different pathway may not be sufficient to restore susceptibility.
-
Inappropriate Drug Combination: The selected combination may not have a synergistic relationship against C. auris. While some combinations like voriconazole with an echinocandin (e.g., micafungin (B1204384) or anidulafungin) have shown synergy, this is not universal for all isolates.[10][11][12]
-
Experimental Conditions: Ensure that the inoculum size, incubation time, and reading method (e.g., visual vs. spectrophotometric) are consistent and follow established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
Troubleshooting Tip:
-
Verify your methodology with reference strains that have known synergy profiles.
-
Test a broader range of concentrations for both drugs in your checkerboard assay.
-
Consider testing alternative drug combinations. Synergistic effects have been reported for voriconazole with flucytosine and some repurposed drugs like sertraline (B1200038).[12][13]
Q3: How do I interpret the Fractional Inhibitory Concentration Index (FICI) from my checkerboard assay?
A3: The FICI is calculated to determine the nature of the interaction between two drugs. The formula is: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation is as follows:
-
Synergy: FICI ≤ 0.5
-
Partial Synergy/Additive: 0.5 < FICI < 1.0
-
Indifference: 1.0 ≤ FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data on Combination Therapies
The following tables summarize quantitative data from studies on the synergistic effects of voriconazole with other antifungal agents against C. auris.
Table 1: Synergy of Voriconazole with Echinocandins against C. auris Isolates
| Combination | Number of Isolates Tested | Synergy (FICI ≤ 0.5) | Partial Synergy (0.5 < FICI < 1.0) | Reference |
|---|---|---|---|---|
| Voriconazole + Anidulafungin | 36 | 13.9% (5/36) | 61.1% (22/36) | [11] |
| Voriconazole + Micafungin | 10 (MDR) | 100% (10/10) | 0% | [11] |
| Voriconazole + Micafungin | Not specified | 4 isolates showed synergy | Not specified |[12] |
Table 2: Synergy of Voriconazole with Other Compounds against C. auris Isolates
| Combination | Number of Isolates Tested | Synergy (FICI ≤ 0.5) | Observations | Reference |
|---|---|---|---|---|
| Voriconazole + Flucytosine | 13 (VRC-resistant) | Not specified | 100% inhibition at VRC 0.015 mg/L and 5FC 1.0 mg/L | [13] |
| Voriconazole + Sertraline | Not specified | 3 strains showed synergy | MIC of voriconazole was reduced to 0.03-0.06 µg/mL |[12] |
Key Experimental Protocols
1. Checkerboard Broth Microdilution Assay
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Materials: 96-well microtiter plates, C. auris isolate, RPMI-1640 medium, voriconazole, and the second test compound.
-
Procedure:
-
Prepare serial dilutions of each drug. Drug A is diluted horizontally, and Drug B is diluted vertically in the microtiter plate.
-
The final plate should contain wells with each drug alone, a combination of the drugs in various concentrations, and a drug-free growth control.
-
Prepare a standardized inoculum of the C. auris isolate and add it to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI to determine synergy, additivity, or antagonism.
-
2. ERG11 Gene Sequencing
This protocol is for identifying mutations associated with azole resistance.
-
Materials: DNA extraction kit, PCR reagents, primers specific for the C. auris ERG11 gene, and sequencing equipment.
-
Procedure:
-
Extract genomic DNA from the C. auris isolate.
-
Amplify the ERG11 gene using PCR with designed primers.
-
Purify the PCR product.
-
Sequence the purified DNA using Sanger sequencing or next-generation sequencing methods.
-
Align the resulting sequence with a wild-type C. auris ERG11 reference sequence to identify any nucleotide changes and corresponding amino acid substitutions.
-
Visualizations
Below are diagrams illustrating key concepts in voriconazole resistance and experimental design.
Caption: Mechanisms of voriconazole resistance in Candida auris.
Caption: Logic of combination therapy against C. auris.
References
- 1. researchgate.net [researchgate.net]
- 2. Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Impact of Erg11 Amino Acid Substitutions Identified in Candida auris Clade III Isolates on Triazole Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of novel mechanisms of azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Emerging and future strategies in the management of recalcitrant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the synergistic antifungal activity of micafungin and voriconazole plus sertraline against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Antifungal Drug Combinations against Multidrug-Resistant Candida auris Isolates from New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve Voriconazole solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Voriconazole (B182144) solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Voriconazole?
Voriconazole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] Its aqueous solubility is generally low and pH-dependent, reported to be around 0.5 mg/mL to 0.7 mg/mL at room temperature and neutral pH.[1][3][4][5]
Q2: What are the recommended organic solvents for preparing a Voriconazole stock solution?
Voriconazole is soluble in several organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions.[6] Methanol is also an effective solvent for analytical purposes.[7][8] A stock solution in DMSO can typically be prepared at a concentration of approximately 20 mg/mL.[6]
Q3: How does pH influence the solubility of Voriconazole?
Voriconazole's solubility is significantly higher under acidic conditions.[9] While its solubility is around 0.61 mg/mL at pH 7, it can increase to 2.7 mg/mL at pH 1.2.[4][9] Therefore, adjusting the pH of the aqueous medium to be more acidic can be a viable strategy for increasing its solubility, provided it is compatible with the experimental conditions.
Q4: What are the primary strategies to enhance Voriconazole solubility for in vitro assays?
Several methods can be employed to overcome the poor aqueous solubility of Voriconazole:
-
Use of Cyclodextrins: Cyclodextrins, particularly derivatives like Sulfobutyl Ether β-Cyclodextrin (SBEβCD) and Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are highly effective at increasing Voriconazole's aqueous solubility by forming inclusion complexes.[1][3][10][11] This is a widely documented and successful approach.
-
Co-solvents and Polymers: The addition of water-soluble polymers such as Polyvinyl Alcohol (PVA) can work synergistically with cyclodextrins to further enhance solubility and stability.[3][12] Other polymers like Poloxamer 188 and PVP K30 have also been used.[2]
-
Nanoformulations: Advanced delivery systems like nanoemulsions, nanobeads, and solid lipid nanoparticles can improve solubility and provide sustained release, though their preparation is more complex.[1][13][14]
-
pH Adjustment: As mentioned, lowering the pH of the solvent can increase solubility, but the potential impact on cell viability and assay performance must be considered.[9]
Q5: Can the commercial intravenous (IV) formulation of Voriconazole (Vfend®) be used for in vitro experiments?
Yes, the commercial IV formulation can be a convenient source for preparing aqueous solutions. The powder for injection is often reconstituted with water for injections to create a 10 mg/mL solution for clinical use.[15] This formulation already contains a solubilizing agent, specifically β-cyclodextrin sodium sulfobutyl ether (SBECD), to achieve this concentration.[16] Using this formulation can be a straightforward way to obtain a sterile, solubilized form of Voriconazole for experimental use.[15]
Troubleshooting Guide
Issue: Voriconazole precipitates upon dilution of an organic stock solution into aqueous media.
Precipitation is a common problem when diluting a drug from a high-concentration organic stock (like DMSO) into an aqueous buffer or cell culture medium. This phenomenon, often called "solvent shock," occurs when the drug's concentration exceeds its solubility limit in the final aqueous environment.
The following diagram outlines a step-by-step process to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for Voriconazole precipitation.
Issue: A high concentration of Voriconazole is required in an aqueous buffer, but it fails to dissolve.
For applications requiring concentrations significantly above Voriconazole's intrinsic solubility, the use of solubilizing excipients is necessary. Cyclodextrins are the most effective and well-documented agents for this purpose.
The table below summarizes the enhancement in Voriconazole solubility achieved with various agents.
| Solubilizing Agent | Drug:Carrier Ratio (w/w) | Solubility Enhancement | Reference |
| Cyclodextrins | |||
| Sulfobutyl Ether β-Cyclodextrin (SBEβCD) | Not specified | Greatly enhanced | [3][12] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Not specified | Significant increase | [1][10] |
| 2-O-methyl-beta-cyclodextrin (2-O-MBCD) | Not specified | More efficient than HP-β-CD | [10] |
| Polymers / Surfactants | |||
| Poloxamer 188 (Pluronic F-68) | 1:5 | Increased solubility with higher carrier ratio | [2] |
| Gelucire® 44/14 | 1:5 | Increased solubility with higher carrier ratio | [2] |
| PVP K30 | 1:5 | Increased solubility with higher carrier ratio | [2] |
| Poloxamer (F127) | 15% solution | 5 to 6-fold increase (up to 3 mg/mL) | [4] |
This protocol describes how to prepare a concentrated aqueous solution of Voriconazole using Sulfobutyl Ether β-Cyclodextrin (SBEβCD). This method is based on the principle of forming a drug-cyclodextrin inclusion complex.[3]
Materials:
-
Voriconazole powder
-
Sulfobutyl Ether β-Cyclodextrin (SBEβCD) powder
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm pore size)
Workflow Diagram:
Caption: Experimental workflow for solubilizing Voriconazole with SBEβCD.
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare an aqueous solution of SBEβCD at the desired concentration (e.g., 6% w/v) in your chosen buffer.[12] Gently warm and stir if necessary to fully dissolve the SBEβCD. Allow the solution to cool to room temperature.
-
Add Voriconazole: Add an excess amount of Voriconazole powder to the SBEβCD solution. The "excess" ensures that the solution becomes saturated.
-
Equilibrate: Seal the container and stir the suspension using a magnetic stirrer at room temperature for 24-48 hours. This allows sufficient time for the Voriconazole to form an inclusion complex with the SBEβCD molecules and dissolve.
-
Remove Undissolved Drug: After equilibration, remove the undissolved Voriconazole by passing the suspension through a 0.22 µm sterile filter. This step also sterilizes the final solution.
-
Store the Solution: The resulting clear filtrate is your concentrated aqueous stock solution of the Voriconazole-SBEβCD complex. Store appropriately (e.g., at 2-8°C) as per stability data.[3]
The final concentration of dissolved Voriconazole should be determined analytically using a validated method like HPLC-UV.[15]
References
- 1. Voriconazole Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simulation Approach | MDPI [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanotechnology-Based Approaches for Voriconazole Delivery Applied to Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Stability of Voriconazole Eye Drop Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Voriconazole and Immunosuppressive Agent Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interactions between the antifungal agent voriconazole (B182144) and various immunosuppressive agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug interaction between voriconazole and most immunosuppressive agents?
A1: The primary mechanism is the inhibition of the cytochrome P450 (CYP) enzyme system by voriconazole, particularly the CYP3A4 isoenzyme.[1][2][3] Many immunosuppressive drugs, including calcineurin inhibitors (cyclosporine, tacrolimus) and mTOR inhibitors (sirolimus, everolimus), are substrates of CYP3A4.[1][2][4] Voriconazole's potent inhibition of this enzyme leads to decreased metabolism and clearance of these immunosuppressants, resulting in significantly elevated plasma concentrations and an increased risk of toxicity.[1][2][4]
Q2: How does the interaction between voriconazole and corticosteroids differ from that with other immunosuppressants?
A2: The interaction with corticosteroids is mechanistically different. Corticosteroids, such as dexamethasone (B1670325), can induce CYP450 enzymes, particularly CYP3A4 and CYP2C19, which are responsible for metabolizing voriconazole.[5][6] This induction leads to accelerated clearance of voriconazole, potentially resulting in subtherapeutic antifungal concentrations and treatment failure.[5][6] Therefore, when co-administered with corticosteroids, voriconazole levels may decrease, whereas with calcineurin and mTOR inhibitors, their levels increase.
Q3: Is therapeutic drug monitoring (TDM) necessary when co-administering voriconazole and immunosuppressive agents?
A3: Yes, therapeutic drug monitoring is strongly recommended for both the immunosuppressant and, in many cases, for voriconazole itself.[7][8][9] Due to the significant and variable nature of these interactions, TDM allows for individualized dose adjustments to maintain immunosuppressant concentrations within their narrow therapeutic range, thereby minimizing the risk of toxicity or allograft rejection.[7][8][10] For voriconazole, TDM is crucial to ensure its levels remain within the therapeutic window of 1.0-5.5 mg/L for efficacy and to avoid adverse events.[7][9]
Q4: What are the clinical consequences of these drug interactions?
A4: For calcineurin and mTOR inhibitors, the elevated concentrations due to voriconazole co-administration can lead to severe toxicity, including nephrotoxicity, neurotoxicity, and increased immunosuppression, which can heighten the risk of infections.[2] Conversely, the reduced voriconazole levels caused by corticosteroids can lead to antifungal treatment failure.[5][6]
Q5: Are there any immunosuppressants that have a less significant interaction with voriconazole?
A5: Mycophenolate mofetil (MMF) does not appear to have a clinically significant pharmacokinetic interaction with voriconazole mediated by the CYP450 system.[11][12] However, it's important to monitor for potential adverse events when any new drug is added to an immunosuppressive regimen.
Troubleshooting Guides
Issue 1: Elevated Immunosuppressant Levels and/or Signs of Toxicity After Initiating Voriconazole
Scenario: A researcher in a preclinical study observes a significant increase in the plasma concentration of tacrolimus (B1663567) and signs of nephrotoxicity in an animal model after starting voriconazole therapy.
Troubleshooting Steps:
-
Confirm the Interaction: This is a well-documented interaction. Voriconazole inhibits the CYP3A4-mediated metabolism of tacrolimus, leading to increased exposure.
-
Immediate Dose Reduction: A significant dose reduction of the immunosuppressant is required. The specific reduction varies by agent (see Table 1).
-
Therapeutic Drug Monitoring (TDM): Implement frequent TDM for the immunosuppressant. For tacrolimus and cyclosporine, trough levels should be checked within 24-48 hours of starting voriconazole and every 2-3 days until a stable concentration is achieved within the target therapeutic range.[1]
-
Monitor for Toxicity: Closely monitor relevant biomarkers of toxicity (e.g., serum creatinine (B1669602) for nephrotoxicity, liver function tests for hepatotoxicity).
-
Consider Alternative Antifungals: If dose adjustments are challenging or toxicity persists, consider an alternative antifungal agent with a lower potential for CYP3A4 inhibition, such as micafungin.
Issue 2: Subtherapeutic Voriconazole Levels and Lack of Antifungal Efficacy in the Presence of Corticosteroids
Scenario: A clinical trial participant receiving dexamethasone for graft-versus-host disease shows poor clinical response to voriconazole for a fungal infection, and TDM reveals subtherapeutic voriconazole levels.
Troubleshooting Steps:
-
Identify the Cause: Dexamethasone is a known inducer of CYP3A4 and CYP2C19, the primary enzymes that metabolize voriconazole.[5][6] This leads to increased voriconazole clearance and lower plasma concentrations.
-
Voriconazole TDM is Crucial: Regular monitoring of voriconazole trough concentrations is mandatory to guide dosing.[5]
-
Increase Voriconazole Dose: The voriconazole dose will likely need to be increased. The adjustment should be guided by the TDM results, aiming for a trough concentration of 1.0-5.5 mg/L.[7][9]
-
Monitor for Corticosteroid Tapering: Be aware that as the corticosteroid dose is tapered, the induction effect will lessen, and voriconazole levels may rise, potentially leading to toxicity. Proactive voriconazole dose reduction will be necessary.
-
Review Concomitant Medications: Assess all other medications for potential CYP enzyme induction or inhibition.
Data Presentation: Quantitative Summary of Interactions
Table 1: Voriconazole Interactions with Calcineurin and mTOR Inhibitors
| Immunosuppressant | Magnitude of Interaction (Approximate Increase in Immunosuppressant Levels) | Recommended Initial Dose Reduction of Immunosuppressant | Target Trough Concentration (with Voriconazole) |
| Cyclosporine | 1.7-fold increase in AUC[13] | 50%[1][3] | Varies by transplant type and time post-transplant; aim for the lower end of the therapeutic range. |
| Tacrolimus | 4-fold higher C/D ratio[14] | 66% (reduce to one-third of the original dose)[14] | Varies by transplant type and time post-transplant; typically 5-15 ng/mL. |
| Sirolimus | Empiric 90% dose reduction required to maintain therapeutic levels.[15][16] | 90%[15][16] | Varies by indication; typically 4-12 ng/mL. |
| Everolimus | 8.7-fold increase in C0/D ratio[15] | 75-87%[15][17] | Varies by indication; typically 3-8 ng/mL. |
Table 2: Voriconazole Interaction with Corticosteroids
| Corticosteroid Example | Mechanism of Interaction | Clinical Consequence | Management Strategy |
| Dexamethasone | Induction of CYP3A4 and CYP2C19[5][6] | Decreased voriconazole plasma concentrations, risk of antifungal treatment failure.[5] | Increase voriconazole dose and monitor voriconazole trough levels closely. |
| Prednisone (B1679067) | Potential induction of voriconazole metabolism. | Voriconazole levels may increase upon prednisone withdrawal. | Monitor voriconazole levels, especially when adjusting the corticosteroid dose. |
Experimental Protocols
Key Experiment 1: In Vitro CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of a test compound (e.g., voriconazole) on the metabolic activity of human CYP3A4.
Methodology:
-
Materials:
-
Human liver microsomes (HLM)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Test compound (voriconazole)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate HLM with a range of concentrations of the test compound in the buffer at 37°C.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Key Experiment 2: In Vitro CYP Enzyme Induction Assay
Objective: To evaluate the potential of a test compound (e.g., a corticosteroid) to induce the expression of CYP enzymes (e.g., CYP3A4, CYP2C19) in human hepatocytes.
Methodology:
-
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Cell culture medium and supplements
-
Test compound (e.g., dexamethasone)
-
Positive control inducers (e.g., rifampicin (B610482) for CYP3A4, phenobarbital (B1680315) for CYP2B6)
-
Vehicle control (e.g., DMSO)
-
Reagents for mRNA extraction and qRT-PCR, or probe substrates for activity measurement.
-
-
Procedure:
-
Culture human hepatocytes in a suitable format (e.g., 24-well plates).
-
Treat the hepatocytes with the test compound, positive controls, and a vehicle control for 48-72 hours, with daily media changes.
-
After the treatment period, either:
-
mRNA analysis: Lyse the cells and extract mRNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the target CYP genes, normalized to a housekeeping gene.
-
Enzyme activity analysis: Incubate the treated hepatocytes with a specific probe substrate for the CYP enzyme of interest. Measure the formation of the metabolite using LC-MS/MS.
-
-
-
Data Analysis:
-
For mRNA analysis, calculate the fold induction of gene expression relative to the vehicle control.
-
For enzyme activity analysis, calculate the fold increase in metabolite formation relative to the vehicle control.
-
A significant increase in mRNA expression or enzyme activity indicates that the test compound is an inducer of that CYP enzyme.
-
Key Experiment 3: Therapeutic Drug Monitoring of Immunosuppressants by LC-MS/MS
Objective: To accurately quantify the concentration of an immunosuppressant (e.g., tacrolimus) in a whole blood sample.
Methodology:
-
Sample Preparation:
-
Collect a whole blood sample in an EDTA tube at trough (just before the next dose).
-
Perform protein precipitation by adding a precipitating agent (e.g., zinc sulfate (B86663) followed by methanol (B129727) or acetonitrile) containing an internal standard to a specific volume of the whole blood sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject a small volume of the supernatant onto an HPLC system equipped with a suitable analytical column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., methanol or acetonitrile) to separate the analyte from other components in the sample.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the immunosuppressant and its internal standard, providing high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of the immunosuppressant in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic pathway of calcineurin and mTOR inhibitors and the impact of voriconazole.
Caption: Metabolic pathway of voriconazole and the impact of corticosteroids.
Caption: TDM workflow for co-administration of voriconazole and immunosuppressants.
References
- 1. Voriconazole and Cyclosporine Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 2. Cyclosporine and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 3. drugs.com [drugs.com]
- 4. Everolimus and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 5. droracle.ai [droracle.ai]
- 6. Significant drug interaction between voriconazole and dexamethasone | PPTX [slideshare.net]
- 7. albertahealthservices.ca [albertahealthservices.ca]
- 8. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nhsgrampian.org [nhsgrampian.org]
- 10. Effects of Voriconazole Exposure on the Pharmacokinetics of Tacrolimus in Lung Transplantation Patients, Based on Therapeutic Drug Monitoring Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical drug interactions between voriconazole and 38 other drugs: a retrospective analysis of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of voriconazole on the pharmacokinetics of cyclosporine in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of antifungal drugs on the plasma concentrations and dosage of tacrolimus in kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Concurrent administration of sirolimus and voriconazole: a pilot study assessing safety and approaches to appropriate management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jscimedcentral.com [jscimedcentral.com]
Technical Support Center: Managing Voriconazole-Induced Hepatotoxicity in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing voriconazole-induced hepatotoxicity in laboratory animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in liver enzyme levels between animals in the same treatment group. | 1. Genetic variability within the animal strain. 2. Differences in gut microbiota affecting drug metabolism. 3. Inconsistent drug administration (e.g., gavage technique). 4. Underlying subclinical infections in some animals. | 1. Use a well-characterized, inbred strain of animals. 2. Acclimatize animals for a sufficient period before the experiment. Consider co-housing or using littermates to normalize microbiota. 3. Ensure consistent and proper training of personnel for drug administration techniques. 4. Source animals from a reputable vendor with a robust health monitoring program. |
| No significant signs of hepatotoxicity at expected doses. | 1. Rapid metabolism of voriconazole (B182144) in the animal model (e.g., mice).[1][2] 2. Insufficient duration of treatment. 3. The chosen animal strain may be resistant to voriconazole-induced liver injury. 4. Incorrect vehicle or formulation affecting drug absorption. | 1. Consider using a higher dose or a more frequent dosing schedule. For mice, co-administration with an inhibitor of cytochrome P450 enzymes, such as grapefruit juice, can increase voriconazole exposure.[2] 2. Extend the treatment period. Some studies show that longer durations are associated with hepatotoxicity.[3][4][5] 3. Review the literature for strains known to be susceptible. If not available, consider a pilot study with different strains. 4. Ensure the vehicle is appropriate for voriconazole and the route of administration. For oral administration, consider the impact of fasting/feeding on absorption. |
| Unexpected animal mortality in high-dose groups. | 1. Acute toxicity beyond hepatotoxicity (e.g., neurotoxicity). 2. Severe, fulminant hepatic failure. 3. Off-target effects of the drug or vehicle. | 1. Monitor animals closely for clinical signs of distress (e.g., seizures, lethargy). Consider reducing the dose or the frequency of administration. 2. Implement humane endpoints based on clinical signs and/or a predefined level of liver enzyme elevation to avoid unnecessary suffering. 3. Review the safety profile of the vehicle and consider a vehicle-only control group. |
| Histopathological findings do not correlate with biochemical markers. | 1. Timing of sample collection may be too early or too late to capture peak injury. 2. The type of liver injury (e.g., cholestatic vs. hepatocellular) may not be fully reflected by the chosen biochemical markers. 3. Subjectivity in histopathological scoring. | 1. Conduct a time-course study to determine the optimal time point for observing both biochemical and histological changes. 2. Measure a broader panel of liver injury markers, including alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total bilirubin, in addition to ALT and AST.[6][7] 3. Use a standardized, blinded scoring system for histopathology and have samples evaluated by a board-certified veterinary pathologist. |
Frequently Asked Questions (FAQs)
1. What are the most common signs of voriconazole-induced hepatotoxicity in laboratory animals?
The most common signs are elevations in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Histopathological findings often include hepatocellular necrosis, inflammation, and in some cases, steatosis (fatty liver).[7][8]
2. What is a typical dosage range for inducing hepatotoxicity in rodents?
Dosage can vary significantly depending on the species and strain. In mice, doses of around 40 mg/kg administered intravenously have been used to induce hepatotoxicity.[9] In rats, repeated intraperitoneal doses of 50-100 mg/kg have been shown to cause mild focal inflammation.[6] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental model.
3. How long should I treat the animals to observe hepatotoxicity?
The onset of hepatotoxicity can vary. Some studies report changes within a few days, while others may require treatment for 14 days or longer.[6][10] A pilot study with staggered endpoints can help determine the ideal treatment duration for your model.
4. What biochemical markers should I measure?
A standard panel should include ALT and AST for hepatocellular injury. To assess for cholestatic injury, it is also recommended to measure ALP and total bilirubin.[6][7][11]
5. What are the key histopathological features to look for?
Key features include hepatocellular necrosis (especially centrilobular), inflammatory cell infiltration, hepatocyte ballooning, vacuolization, and vascular congestion.[8] In some cases, bile stasis may also be observed.
6. What are the primary mechanisms of voriconazole-induced hepatotoxicity?
The primary mechanisms are believed to be oxidative stress and mitochondrial dysfunction.[9][12][13] Voriconazole metabolism via cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis or necrosis.
Data Presentation
Table 1: Biochemical Markers of Voriconazole-Induced Hepatotoxicity in Rodents
| Species | Dose and Route | Duration | ALT | AST | ALP | Total Bilirubin | Reference |
| Mouse (C57BL/6) | 40 mg/kg IV | 3 doses | ↑ | ↑ | - | - | [9] |
| Rat (Sprague-Dawley) | 50-100 mg/kg IP | 14 days | No significant change | No significant change | No significant change | - | [6] |
| Rat | Not Specified | 4 weeks | ↑ | ↑ | ↑ | ↑ | [8] |
| ↑: Increased; -: Not reported |
Table 2: Histopathological Findings in Voriconazole-Treated Rodents
| Species | Dose and Route | Duration | Histopathological Findings | Reference |
| Mouse (C57BL/6) | 40 mg/kg IV | 3 doses | Alterations in metabolites associated with oxidative stress | [9] |
| Rat (Sprague-Dawley) | 50-100 mg/kg IP | 14 days | Mild focal inflammation | [6] |
| Rat | Not Specified | 4 weeks | Severe centrilobular necrosis, hepatocyte ballooning, inflammatory cell infiltration, vacuolization, vascular congestion | [8] |
Experimental Protocols
Protocol 1: Induction of Voriconazole Hepatotoxicity in Mice
This protocol is adapted from studies investigating voriconazole-induced hepatotoxicity in mice.[9]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Groups:
-
Control group (n=8-10): Receive vehicle (e.g., saline) intravenously.
-
Voriconazole-treated group (n=8-10): Receive voriconazole (40 mg/kg) intravenously.
-
-
Drug Preparation: Dissolve voriconazole in a suitable vehicle (e.g., 0.9% saline) to the desired concentration.
-
Administration: Administer the prepared solution via tail vein injection. Repeat the administration for a total of three doses, for instance, once every 24 hours.
-
Monitoring: Monitor animals daily for clinical signs of toxicity.
-
Sample Collection: 24 hours after the final dose, euthanize the animals. Collect blood via cardiac puncture for biochemical analysis and perfuse the liver with saline before collecting tissue for histopathology and other analyses.
-
Biochemical Analysis: Centrifuge the blood to separate serum and measure ALT and AST levels.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
Mandatory Visualization
References
- 1. The disposition of voriconazole in mouse, rat, rabbit, guinea pig, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of hepatotoxicity with off-label oral-treatment doses of voriconazole for invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Lack of hepato- and nephrotoxicity induced by antifungal drug voriconazole in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic characteristics of voriconazole - Induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Metabolomics Investigation of Voriconazole-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Voriconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mitochondrial involvement in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Role of Efflux Pumps in Voriconazole Resistance in Candida Species
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of efflux pumps in voriconazole (B182144) resistance in Candida species. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary efflux pumps involved in voriconazole resistance in Candida species?
A1: Voriconazole resistance in Candida species is primarily mediated by the overexpression of efflux pumps belonging to two major superfamilies: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[1][2][3] Key genes involved include:
-
CDR1 and CDR2 : These genes encode for ABC transporters, Cdr1p and Cdr2p, which are major contributors to azole resistance, including voriconazole, in Candida albicans.[1][4] Upregulation of CDR1 is also a significant resistance mechanism in Candida glabrata.[5][6]
-
MDR1 : This gene encodes for an MFS transporter, Mdr1p. Its overexpression is another well-documented mechanism of azole resistance in C. albicans.[2][7]
Q2: How is the expression of these efflux pump genes regulated?
A2: The expression of efflux pump genes is controlled by a network of transcription factors. Gain-of-function (GOF) mutations in these regulators can lead to the constitutive overexpression of the pumps and subsequent drug resistance.[7][8] Key transcription factors include:
-
Tac1p : This zinc cluster transcription factor regulates the expression of CDR1 and CDR2. GOF mutations in its gene, TAC1, are a common cause of CDR gene upregulation in azole-resistant C. albicans.[9] A homolog, Tac1b, has been implicated in azole resistance in Candida auris by increasing the expression of both CDR1 and MDR1.[10]
-
Mrr1p : This transcription factor controls the expression of MDR1.[7][9] GOF mutations in MRR1 lead to the overexpression of MDR1.[11]
-
Upc2p : Primarily known for regulating genes in the ergosterol (B1671047) biosynthesis pathway (ERG11), Upc2p can also influence MDR1 expression, although its role appears to be more complex and potentially dependent on other factors like Mrr1p.[9][11][12]
Q3: Can overexpression of efflux pumps lead to cross-resistance to other azoles?
A3: Yes, the overexpression of efflux pumps like Cdr1p, Cdr2p, and Mdr1p can lead to cross-resistance among different azole antifungals.[13] For instance, clinical isolates of C. glabrata resistant to fluconazole (B54011) often exhibit cross-resistance to voriconazole, itraconazole, and posaconazole (B62084) due to the upregulation of efflux pumps.[5][6]
Q4: What is the clinical significance of efflux pump-mediated voriconazole resistance?
A4: Efflux pump-mediated resistance is a significant clinical challenge as it can lead to therapeutic failure in patients with invasive Candida infections. The emergence of multidrug-resistant species like Candida auris, which utilizes efflux pumps as a resistance mechanism, further complicates treatment.[14][15][16] Understanding the role of these pumps is crucial for developing new therapeutic strategies, such as efflux pump inhibitors, to restore the efficacy of existing antifungal agents.[17]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Voriconazole
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Size | Ensure the starting inoculum is standardized to 0.5 x 10³ to 2.5 x 10³ CFU/mL as per CLSI M27-A2 guidelines.[18] Verify cell density using a spectrophotometer and confirm by plating serial dilutions. |
| Inappropriate Incubation Time/Temperature | Incubate microdilution plates at 35°C for 24 to 48 hours.[18][19] Note that reading at 24 hours can sometimes provide clearer endpoints for azoles.[20] |
| Difficulty in Endpoint Determination (Trailing Effect) | The MIC for azoles should be read as the lowest drug concentration that produces a prominent (approximately 50%) reduction in growth compared to the drug-free control well.[18][19] Using a colorimetric method like Sensititre YeastOne can facilitate clearer endpoint identification.[19] |
| Medium Composition | Use RPMI 1640 medium as specified in standard protocols.[18] Supplementation with 2% glucose may enhance growth and simplify visual readings without significantly altering the MIC.[20] |
Problem 2: Low/No Signal in Rhodamine 6G (R6G) Efflux Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | Use a final concentration of 1 µg/mL to 10 µM R6G.[21][22] Titrate the concentration to find the optimal signal for your specific strains and equipment. |
| Incomplete Depletion of Cellular Energy | Before adding R6G, ensure cells are adequately starved of energy to allow passive uptake of the dye. This is often done by incubating cells in a glucose-free buffer.[22] |
| Insufficient Time for Dye Uptake or Efflux | Allow sufficient incubation time for R6G uptake (e.g., 30-60 minutes).[22][23] For the efflux phase, collect samples at multiple time points (e.g., 0, 5, 10, 15, 20 minutes) after adding glucose to capture the efflux kinetics.[22] |
| Incorrect Filter Settings on Flow Cytometer/Fluorometer | Ensure the excitation and emission wavelengths are correctly set for R6G. |
| Low Efflux Pump Activity | The tested isolate may not have significant ABC transporter activity. Confirm the overexpression of CDR1/CDR2 using RT-qPCR. |
Problem 3: High Variability in RT-qPCR Results for Efflux Pump Genes
| Possible Cause | Troubleshooting Step |
| Poor RNA Quality/Integrity | Use a robust RNA extraction method suitable for yeast. Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure the A260/A280 ratio is ~2.0. |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA, which can lead to false-positive signals. |
| Suboptimal Primer Design | Design primers that span an exon-exon junction to prevent amplification of genomic DNA. Validate primer efficiency by running a standard curve; efficiency should be between 90-110%. |
| Inappropriate Reference/Housekeeping Genes | Select stable reference genes for normalization. Do not rely on a single reference gene. Validate the stability of potential reference genes (e.g., ACT1, PMA1) under your specific experimental conditions. |
| Incorrect Data Analysis | Use the ΔΔCt method for relative quantification of gene expression.[24] |
Quantitative Data Summary
Table 1: Voriconazole MIC Ranges for Various Candida Species
| Candida Species | Voriconazole MIC Range (µg/mL) | Voriconazole MIC₅₀ (µg/mL) | Voriconazole MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans (Fluconazole-Susceptible) | 0.03 - 1.0 | ≤0.03 - 0.125 | 0.06 - 0.25 | [19],[25] |
| C. albicans (Fluconazole-Resistant) | 0.03 - 16 | 0.25 - 1.0 | 0.5 - 1.0 | [19] |
| C. glabrata | 0.03 - 2.0 | 0.125 - 0.25 | 0.25 - 0.5 | [19],[25] |
| C. krusei | 0.06 - 0.5 | 0.125 - 0.25 | 0.25 - 0.5 | [19],[25] |
| C. tropicalis | 0.03 - 0.5 | 0.06 | 0.125 | [19] |
| C. parapsilosis | 0.03 - 0.25 | ≤0.03 | 0.06 | [19] |
Note: MIC values can vary between studies and testing methodologies.
Table 2: CLSI Interpretive Breakpoints for Voriconazole Against Candida Species
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤1 |
| Susceptible-Dose Dependent (SDD) | 2 |
| Resistant (R) | ≥4 |
| Source:[18] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Voriconazole
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document.[18]
Materials:
-
Candida isolates and quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Voriconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Drug Preparation: Prepare a stock solution of voriconazole in DMSO. Create a series of twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.0078 to 4 µg/mL.[20]
-
Inoculum Preparation: a. Culture the Candida isolates on Sabouraud dextrose agar (B569324) for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[18]
-
Assay Setup: a. Add 100 µL of the appropriate voriconazole dilution to each well of a 96-well plate. b. Add 100 µL of the standardized fungal inoculum to each well. c. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubation: Incubate the plates at 35°C for 48 hours.[18][19]
-
Reading the MIC: a. Visually or spectrophotometrically determine the growth in each well. b. The MIC is the lowest concentration of voriconazole that causes a prominent (~50%) reduction in turbidity compared to the growth control.[18][19]
Protocol 2: Rhodamine 6G (R6G) Efflux Assay by Flow Cytometry
This protocol measures the activity of ABC transporters like Cdr1p and Cdr2p.[21][22]
Materials:
-
Candida isolates
-
Yeast extract-peptone-dextrose (YPD) medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 6G (R6G)
-
2-deoxy-D-glucose (optional, for energy depletion)
-
Glucose
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Grow Candida cells overnight in YPD broth at 30°C with shaking. b. Inoculate fresh YPD medium and grow cells to the exponential phase. c. Harvest cells by centrifugation, wash three times with PBS. d. To de-energize the cells, resuspend them in PBS without glucose (and optionally with 2-deoxy-D-glucose) and incubate for 1-2 hours at 30°C.[22][26]
-
R6G Loading: a. Add R6G to the de-energized cell suspension to a final concentration of 1 µg/mL or 10 µM.[21][22] b. Incubate in the dark for 30-60 minutes at 30°C with agitation to allow for dye uptake.[22][23]
-
Efflux Initiation: a. Pellet the cells and wash with PBS to remove extracellular R6G. b. Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the cells and initiate efflux.
-
Flow Cytometry Analysis: a. Immediately after adding glucose (time 0) and at subsequent time points (e.g., 5, 10, 15, 20 minutes), take aliquots of the cell suspension. b. Analyze the samples on a flow cytometer, measuring the fluorescence of the cell population. A decrease in cellular fluorescence over time indicates active efflux of R6G. c. Compare the fluorescence of resistant isolates to that of susceptible control strains.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
This protocol quantifies the mRNA levels of CDR1, CDR2, and MDR1.
Materials:
-
Candida isolates grown under desired conditions (e.g., with and without voriconazole)
-
RNA extraction kit suitable for yeast
-
DNase I
-
Reverse transcriptase kit (e.g., Superscript II)[27]
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CDR1, CDR2, MDR1) and reference genes (ACT1)
-
Real-time PCR system
Procedure:
-
RNA Extraction: a. Harvest Candida cells from culture. b. Extract total RNA using a reliable method (e.g., hot phenol, commercial kit). c. Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any genomic DNA contamination.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[27]
-
qPCR Reaction: a. Set up the qPCR reaction in a total volume of 20-25 µL, containing cDNA template, forward and reverse primers, and qPCR master mix. b. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA amplification.
-
Thermocycling: a. Use a standard three-step cycling protocol:
- Initial denaturation (e.g., 95°C for 1-5 min).
- 40 cycles of: denaturation (95°C for 15s), annealing (55-60°C for 30s), and extension (72°C for 30s).[24]
- Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) for each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference). c. Calculate the fold change in gene expression relative to a control sample (e.g., a susceptible strain) using the ΔΔCt method (Fold Change = 2-ΔΔCt).
Visualizations
Caption: Regulation of efflux pumps and voriconazole resistance.
Caption: Experimental workflow for Rhodamine 6G efflux assay.
References
- 1. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of Candida albicans CDR1, CDR2, or MDR1 Does Not Produce Significant Changes in Echinocandin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Distinct roles of Candida albicans drug resistance transcription factors TAC1, MRR1, and UPC2 in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Regulation of efflux pump expression and drug resistance by the transcription factors Mrr1, Upc2, and Cap1 in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. academic.oup.com [academic.oup.com]
- 24. ijop.net [ijop.net]
- 25. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilms by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Voriconazole Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing voriconazole (B182144) dosage in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in voriconazole plasma concentrations in my animal model?
A1: Voriconazole exhibits a high degree of pharmacokinetic (PK) variability, which is influenced by several factors:
-
Non-linear Pharmacokinetics: Voriconazole's metabolism can become saturated, leading to disproportionate increases in plasma concentration with dose escalation. This has been observed in multiple species.[1][2]
-
Species-Specific Metabolism: Different animal species metabolize voriconazole at different rates. For instance, mice and rats show a pronounced decrease in systemic exposure after multiple doses due to the autoinduction of cytochrome P450 enzymes, an effect not seen in guinea pigs or rabbits.[1][2]
-
Genetic Polymorphisms: Variations in metabolic enzymes, such as CYP2C19, can lead to significant inter-individual differences in drug clearance.[3]
-
Route of Administration: Oral bioavailability can be variable and influenced by factors like diet.[4]
Q2: What is the target therapeutic range for voriconazole in preclinical models?
A2: The recommended therapeutic range for voriconazole trough plasma concentrations (Cmin) is generally between 1-5.5 µg/mL.[1] Trough concentrations below 1-2 µg/mL may be associated with reduced efficacy, while levels exceeding 4-5 µg/mL can be linked to an increased risk of toxicity, such as elevated liver function tests.[3] Neurotoxic effects have been observed at concentrations above 5 mg/L.[5]
Q3: Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts voriconazole efficacy?
A3: The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the critical PK/PD parameter associated with the efficacy of triazole antifungals, including voriconazole.[6] A free-drug AUC/MIC ratio of 20 to 25 has been shown to be predictive of successful treatment outcomes in a neutropenic murine model of disseminated Candida albicans infection.[6]
Q4: How can I overcome the rapid metabolism of voriconazole in mice?
A4: The rapid clearance of voriconazole in mice presents a significant challenge. One strategy to address this is the co-administration of grapefruit juice. Grapefruit juice contains inhibitors of gut mucosal cytochrome P450 enzymes (specifically cyp3A4), which are involved in voriconazole metabolism. This inhibition leads to increased bioavailability and higher plasma concentrations of voriconazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sub-therapeutic plasma concentrations despite appropriate dosing. | Rapid metabolism (e.g., in mice, rats).[1][2] Poor oral absorption. Incorrect dose calculation or administration. | Consider co-administration with a CYP450 inhibitor like grapefruit juice in murine models.[7] Verify the formulation and administration technique. Intravenous administration may provide more consistent exposure.[1] Re-calculate the dose based on the animal's most recent body weight. |
| High inter-animal variability in plasma concentrations. | Non-linear pharmacokinetics.[1][2] Genetic variability in drug-metabolizing enzymes. | Implement therapeutic drug monitoring (TDM) to individualize doses.[3] Use a larger group of animals to account for statistical variability. Ensure consistent administration procedures across all animals. |
| Signs of toxicity (e.g., lethargy, ataxia, elevated liver enzymes). | Supratherapeutic plasma concentrations (>5.5 µg/mL).[8] Species-specific sensitivity. | Reduce the voriconazole dose.[9] Monitor plasma concentrations to ensure they are within the therapeutic range.[10] Be aware of species-specific differences in tolerance; for example, penguins have shown high sensitivity to voriconazole toxicity.[10][8] |
| Lack of efficacy in an infection model. | Sub-optimal dosing leading to low drug exposure. Fungal isolate has a high Minimum Inhibitory Concentration (MIC). Host immune status influencing drug efficacy.[11] | Increase the dose while monitoring for toxicity. Ensure the AUC/MIC target is being met.[6] Determine the MIC of the specific fungal strain being used.[12] Consider the immune status of the animal model, as voriconazole's efficacy can be dependent on host immune function.[11] |
Quantitative Data Summary
Table 1: Voriconazole Pharmacokinetic Parameters in Various Animal Models
| Animal Model | Dose & Route | Half-life (t½) | Bioavailability (%) | Key Findings | Reference |
| Mouse | Not specified | 4.8 h | ~100% | Pronounced autoinduction of metabolism with multiple doses. | [1] |
| Rat | Not specified | 4.0 h | ~100% | Autoinduction of metabolism observed.[1] Target organ for toxicity is the liver.[13] | [1][13] |
| Rabbit | 10 mg/kg | 2.5 - 3.0 h | ~100% | No autoinduction of metabolism observed. | [2][14] |
| Guinea Pig | 10 mg/kg | 5.5 h | ~100% | No autoinduction of metabolism. | [2][14] |
| Dog | Not specified | 14 h | ~100% | Less pronounced autoinduction compared to mice and rats. | [1] |
| Cat | 1 mg/kg IV | ~12 h | Excellent | Drug accumulation suggested with long-term administration. | [15] |
| Alpaca | 4 mg/kg Oral | 8.75 h | 22.7% | Low oral bioavailability. | [16] |
| African Grey Parrot | 12-18 mg/kg Oral | 1.1 - 1.6 h | Dose-dependent | May induce its own metabolism. | [14] |
Table 2: Example Dosing Regimens and Efficacy in Preclinical Models
| Animal Model | Infection Model | Voriconazole Dose | Outcome | Reference |
| Mouse (Neutropenic) | Disseminated Candida albicans | Dose-ranging | Efficacy correlated with AUC/MIC ratio. | [6] |
| Rat | Invasive Pulmonary Aspergillosis | 30 mg/kg/day Oral | Significantly delayed or prevented mortality. | [12] |
| Mouse (Non-neutropenic) | Disseminated Aspergillus flavus | 40 mg/kg | 72-100% efficacy depending on the isolate. | [17] |
| Mouse | Azole-resistant Aspergillus fumigatus | 20 mg/kg (with Anidulafungin) | 100% survival in combination therapy. | [18][19] |
| Guinea Pig | Dermatophytosis (Microsporum canis) | 20 mg/kg/day Oral | Significantly reduced clinical and mycological scores. | [20] |
Experimental Protocols
Protocol 1: Oral Administration of Voriconazole in a Murine Model
-
Preparation of Voriconazole Suspension:
-
Crush commercially available voriconazole tablets (50mg or 200mg).
-
Suspend the required amount of powdered voriconazole in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) to achieve the desired final concentration for dosing.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Administer the voriconazole suspension orally using a gavage needle. The volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
For studies investigating the effect of metabolic inhibitors, administer grapefruit juice (e.g., 0.5 mL/day) via gavage, starting 3 days prior to the commencement of voriconazole therapy.[7]
-
-
Blood Sample Collection for Pharmacokinetic Analysis:
-
Collect blood samples (e.g., via tail vein, retro-orbital sinus, or cardiac puncture at termination) at predetermined time points after voriconazole administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Process the blood by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Quantification of Voriconazole in Plasma using HPLC
This is a generalized protocol and should be optimized for your specific equipment and reagents.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7-µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase, for example, 0.02% trifluoroacetic acid in a mixture of acetonitrile and water (e.g., 37:63 v/v).[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Detection: UV absorbance at 263 nm.[4]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known voriconazole concentrations in drug-free plasma from the same animal species.
-
Process the calibration standards in the same manner as the study samples.
-
Generate a standard curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of voriconazole in the study samples by interpolating their peak areas from the standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The disposition of voriconazole in mouse, rat, rabbit, guinea pig, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Multicenter study of voriconazole pharmacokinetics and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VORICONAZOLE TOXICITY IN MULTIPLE PENGUIN SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of voriconazole after single dose intravenous and oral administration to alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of Voriconazole against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Voriconazole Metabolism and CYP2C19 Polymorphisms
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cytochrome P450 2C19 (CYP2C19) polymorphisms on voriconazole (B182144) metabolism and toxicity.
Frequently Asked Questions (FAQs)
Q1: How does the CYP2C19 enzyme influence voriconazole metabolism?
Voriconazole is a broad-spectrum antifungal agent primarily metabolized in the liver. The cytochrome P450 enzyme CYP2C19 is the principal enzyme responsible for breaking down voriconazole into its main, inactive metabolite, voriconazole-N-oxide.[1][2][3][4][5] To a lesser extent, enzymes CYP3A4 and CYP2C9 also contribute to its metabolism.[1][5][6] Genetic variations (polymorphisms) in the CYP2C19 gene can significantly alter the enzyme's activity, leading to wide interindividual variability in voriconazole plasma concentrations.[1][6][7] This variability is a major factor in both the efficacy and toxicity of the drug.[8]
Q2: What are the different CYP2C19 metabolizer phenotypes and their corresponding genotypes?
Individuals can be classified into distinct metabolizer phenotypes based on their CYP2C19 genotype. These phenotypes predict the rate at which they will metabolize voriconazole. The classification is as follows:
-
Ultrarapid Metabolizers (UMs): Carry two increased-function alleles (e.g., 17/17). They metabolize voriconazole very quickly, leading to low drug levels.[1][9]
-
Rapid Metabolizers (RMs): Carry one normal-function and one increased-function allele (e.g., 1/17). They also process the drug faster than normal.[1]
-
Normal Metabolizers (NMs): Have two normal-function alleles (e.g., 1/1). They exhibit the expected rate of metabolism.
-
Intermediate Metabolizers (IMs): Possess one normal-function and one loss-of-function allele (e.g., 1/2) or two decreased-function alleles. Their metabolism is reduced.[9]
-
Poor Metabolizers (PMs): Have two loss-of-function alleles (e.g., 2/2, 2/3). They have significantly reduced or no enzyme activity, leading to very slow metabolism and high drug levels.[1][9]
Table 1: CYP2C19 Phenotype Classification and Associated Alleles
| Phenotype | Genotype Examples | Description of Metabolic Activity |
|---|---|---|
| Ultrarapid Metabolizer (UM) | 17/17 | Increased enzyme activity, leading to faster metabolism. |
| Rapid Metabolizer (RM) | 1/17 | Increased enzyme activity compared to Normal Metabolizers. |
| Normal Metabolizer (NM) | 1/1 | Normal (baseline) enzyme activity. |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased enzyme activity. |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Deficient or absent enzyme activity. |
Q3: What is the clinical impact of CYP2C19 polymorphisms on voriconazole therapy?
The clinical impact is substantial and directly relates to drug exposure:
-
Poor Metabolizers (PMs) are at a high risk of accumulating toxic levels of voriconazole. They have, on average, 4-fold higher exposure (AUC) to the drug compared to Normal Metabolizers.[1] This increases the likelihood of adverse drug reactions.[1][6]
-
Intermediate Metabolizers (IMs) also have higher voriconazole concentrations than Normal Metabolizers and may be at an increased risk for toxicity.[10]
-
Rapid (RMs) and Ultrarapid Metabolizers (UMs) are at risk for subtherapeutic drug concentrations due to rapid clearance of the drug.[1][11] This can lead to treatment failure, which can have devastating consequences in patients with serious invasive fungal infections.[1][12]
Q4: What are the common adverse effects of voriconazole, and how do they relate to CYP2C19 status?
High voriconazole plasma concentrations are associated with an increased risk of adverse effects.[1]
-
Neurotoxicity: This can include visual hallucinations and encephalopathy.[1][6] Studies have shown that patients experiencing hallucinations have higher average voriconazole levels.[13][14]
-
Hepatotoxicity: Elevated liver function tests are a known side effect.[1][15]
-
Visual Disturbances: Common side effects include photopsia (flashes of light) and photophobia (light sensitivity).[1]
-
Photosensitivity: Increased sensitivity to light, leading to skin reactions.[13]
Poor Metabolizers are at the highest risk for these concentration-dependent toxicities due to their reduced ability to clear the drug.[1][7]
Q5: What is Therapeutic Drug Monitoring (TDM) for voriconazole and why is it recommended?
Therapeutic Drug Monitoring (TDM) is the measurement of drug concentrations in a patient's bloodstream to individualize dosing. For voriconazole, TDM has become the standard of care to ensure efficacy while avoiding toxicity.[1] Given the high pharmacokinetic variability caused by CYP2C19 polymorphisms and other factors, standard dosing is often insufficient.[7][16] TDM helps clinicians adjust the dose to achieve a therapeutic trough concentration, generally accepted to be between 1.0-2.0 µg/mL for efficacy and below 4.0-5.5 µg/mL to minimize toxicity.[8][17]
Q6: Are there clinical guidelines for voriconazole dosing based on CYP2C19 genotype?
Yes, the Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for voriconazole dosing based on CYP2C19 genotype. These guidelines provide specific recommendations for adults and children to help clinicians with initial dose selection.
Table 2: CPIC Dosing Recommendations for Voriconazole Based on CYP2C19 Phenotype (Adults)
| Phenotype | Implication | Therapeutic Recommendation |
|---|---|---|
| Ultrarapid Metabolizer (UM) | Very high probability of subtherapeutic concentrations. | Choose an alternative agent not metabolized by CYP2C19 (e.g., isavuconazole, liposomal amphotericin B). |
| Rapid Metabolizer (RM) | Modest probability of achieving therapeutic concentrations with standard dosing. | Choose an alternative agent not metabolized by CYP2C19. |
| Normal Metabolizer (NM) | Normal voriconazole metabolism expected. | Initiate therapy with the recommended standard dose. |
| Intermediate Metabolizer (IM) | Higher trough concentrations compared to NMs. | Initiate therapy with the recommended standard dose. TDM is recommended. |
| Poor Metabolizer (PM) | High probability of adverse events due to elevated concentrations. | Choose an alternative agent not metabolized by CYP2C19. If voriconazole must be used, consider a lower dose with careful TDM.[18] |
(Adapted from CPIC Guidelines)[18]
Troubleshooting Guides
Problem 1: Subtherapeutic Voriconazole Concentrations & Treatment Failure
-
Scenario: A patient with an invasive fungal infection is not responding to standard voriconazole dosing, and trough concentrations are consistently below the therapeutic range (<1.0 µg/mL).
-
Potential Causes & Troubleshooting Steps:
-
CYP2C19 Genotype: The patient may be a Rapid (RM) or Ultrarapid Metabolizer (UM).[1] The CYP2C19*17 allele is associated with increased enzyme activity and subtherapeutic voriconazole concentrations.[1]
-
Action: Perform CYP2C19 genotyping. If the patient is confirmed as an RM or UM, standard dosing is unlikely to be effective.[12]
-
Solution: As per CPIC guidelines, consider switching to an alternative antifungal agent that is not primarily metabolized by CYP2C19.[1][18] Attempting to increase the voriconazole dose in UMs is often unsuccessful and can delay effective treatment.[12]
-
-
Drug-Drug Interactions: The patient may be taking a concomitant medication that induces CYP enzyme activity (e.g., carbamazepine (B1668303), rifampin), further accelerating voriconazole metabolism.[19]
-
Action: Review all co-administered medications for known inducers of CYP2C19 or CYP3A4.
-
Solution: If possible, substitute the inducing agent. If not, an alternative antifungal is strongly recommended.
-
-
Patient Adherence: For oral formulations, ensure the patient is taking the medication as prescribed.
-
Action: Discuss adherence with the patient.
-
Solution: Evaluate the timing of TDM sample collection relative to the last dose.
-
-
Problem 2: Supratherapeutic Voriconazole Concentrations & Patient Toxicity
-
Scenario: A patient on a standard voriconazole dose develops symptoms of neurotoxicity (e.g., hallucinations, confusion) or hepatotoxicity. Trough concentrations are measured and found to be significantly elevated (>5.5 µg/mL).
-
Potential Causes & Troubleshooting Steps:
-
CYP2C19 Genotype: The patient is likely a Poor Metabolizer (PM) due to the presence of two loss-of-function alleles (e.g., CYP2C192,3).[1] PMs can have up to 4-fold higher drug exposure than Normal Metabolizers.[1]
-
Action: Perform CYP2C19 genotyping to confirm PM status.
-
Solution: Withhold voriconazole temporarily until symptoms resolve and the concentration decreases. Re-initiate at a significantly reduced dose with close TDM, or preferably, switch to an alternative antifungal as recommended by CPIC guidelines.[1][20]
-
-
Drug-Drug Interactions: The patient may be taking a medication that inhibits CYP2C19 or CYP3A4 (e.g., certain proton pump inhibitors, ritonavir).[15]
-
Action: Review all concomitant medications for known inhibitors.
-
Solution: Discontinue or substitute the inhibiting drug if clinically feasible. If the inhibitor is necessary, a dose reduction of voriconazole is required, guided by TDM.
-
-
Liver Dysfunction: Impaired liver function can reduce voriconazole clearance, independent of genotype.
-
Action: Assess the patient's liver function tests (LFTs).
-
Solution: Dose adjustment is necessary for patients with hepatic insufficiency.[1]
-
-
Problem 3: Unexpected Voriconazole Levels Despite Genotype-Guided Dosing
-
Scenario: A patient's voriconazole trough concentration is unexpectedly high or low, despite initial dosing being guided by their known CYP2C19 genotype.
-
Potential Causes & Troubleshooting Steps:
-
Influence of Other Genes: While CYP2C19 is primary, polymorphisms in CYP3A4 and CYP2C9 can also influence voriconazole pharmacokinetics, although their effect is generally less pronounced.[1]
-
Action: Consider if the patient has known variants in other relevant CYP genes.
-
Solution: Rely on TDM to make necessary dose adjustments. Genotype provides a starting point, but TDM is crucial for fine-tuning.[7]
-
-
Non-Genetic Factors: A wide range of clinical factors can alter voriconazole levels, including age, liver function, renal function, inflammation, and drug interactions.[1][16]
-
Action: Re-evaluate the patient's complete clinical picture. Have any new medications been started? Has their organ function changed?
-
Solution: Use TDM to titrate the dose in response to the measured concentration, regardless of the initial genotype-based recommendation.
-
-
Quantitative Data Summary
Table 3: Impact of CYP2C19 Phenotype on Voriconazole Trough Concentrations (Meta-analysis Data)
| Comparison | Mean Difference in Trough Conc. (µg/mL) | 95% Confidence Interval | Result |
|---|---|---|---|
| IMs vs. NMs | 0.82 | 0.57 to 1.07 | IMs have significantly higher concentrations.[10] |
| PMs vs. NMs | 1.59 | 1.14 to 2.05 | PMs have significantly higher concentrations.[10] |
| RMs vs. NMs | -0.87 | -1.35 to -0.38 | RMs have significantly lower concentrations.[10] |
(Data from Zhang Y, et al. Mycoses. 2021)[10]
Table 4: Approximate Frequency of CYP2C19 Poor Metabolizer (PM) Phenotype by Ethnicity
| Population | Approximate PM Frequency |
|---|---|
| East Asians | 13-23%[21][22][23] |
| Caucasians | 2-5%[1][2][21] |
| Africans/African Americans | ~4%[23] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping
-
Objective: To determine the patient's CYP2C19 genotype to predict their metabolizer phenotype.
-
Methodology: Polymerase Chain Reaction (PCR) - Pyrosequencing
-
Sample Collection: Collect a whole blood sample in an EDTA tube or a buccal swab.
-
DNA Extraction: Isolate genomic DNA from the sample using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the specific regions of the CYP2C19 gene containing the single nucleotide polymorphisms (SNPs) of interest (e.g., for alleles *2, *3, *17) using specific primers.
-
Pyrosequencing: The PCR product is then subjected to pyrosequencing. This "sequencing-by-synthesis" method detects the incorporation of nucleotides as a flash of light, allowing for the real-time determination of the DNA sequence and identification of the specific alleles present.
-
Data Analysis: The sequencing data is analyzed by the instrument's software to provide a genotype call (e.g., 1/1, 1/2, 17/17). This genotype is then translated into the corresponding phenotype (e.g., NM, IM, UM) based on established allele functionality tables.[26][27]
-
Protocol 2: Measurement of Voriconazole Plasma Concentration
-
Objective: To quantify the trough concentration of voriconazole in a patient's plasma.
-
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Collect a blood sample in a heparin or EDTA tube immediately before the next scheduled dose to ensure a true trough level measurement.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma. The plasma can be stored at -80°C until analysis.[28]
-
Sample Preparation:
-
Thaw the plasma sample.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated voriconazole analog or another drug like fluconazole).[28]
-
Perform a protein precipitation step by adding a solvent like methanol (B129727) or acetonitrile.[28][29] This removes large proteins that would interfere with the analysis.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the resulting supernatant into the LC-MS/MS system.
-
The High-Performance Liquid Chromatography (HPLC) component separates voriconazole and the internal standard from other components in the sample matrix.[30]
-
The Tandem Mass Spectrometry (MS/MS) component provides highly sensitive and specific detection and quantification of the drug and internal standard based on their unique mass-to-charge ratios.[28]
-
-
Quantification: The concentration of voriconazole in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.[28]
-
Visualizations
Caption: Primary metabolic pathway of voriconazole.
Caption: Workflow for genotype-guided dosing and TDM.
Caption: Logic for voriconazole dose adjustment decisions.
References
- 1. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Influence of CYP2C19 Genotypes on the Occurrence of Adverse Drug Reactions of Voriconazole among Hematological Patients after Allo-HSCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of Voriconazole: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The impact of gene polymorphism and hepatic insufficiency on voriconazole dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 10. The influence of CYP2C19 polymorphisms on voriconazole trough concentrations: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of the CYP2C19 Genotype on Voriconazole Exposure in Adults with Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.cpicpgx.org [files.cpicpgx.org]
- 13. Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. repositorio.uchile.cl [repositorio.uchile.cl]
- 18. Table 3. [CPIC (2016) Dosing Recommendations for Voriconazole Treatment based on CYP2C19 Phenotype for Adults]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A case report of voriconazole therapy failure in a homozygous ultrarapid CYP2C19*17/*17 patient comedicated with carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Pharmacogenetics Implementation Consortium (CPIC®) Guideline for CYP2C19 and Voriconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of CYP2C19 Genetic Polymorphism in a Large Ethnic Hakka Population in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Multi-ethnic Distribution of Clinically Relevant CYP2C Genotypes and Haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Therapeutic drug monitoring and CYP2C19 genotyping guide the application of voriconazole in children - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic drug monitoring and CYP2C19 genotyping guide the application of voriconazole in children - Chen- Translational Pediatrics [tp.amegroups.org]
- 28. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medicalresearchjournal.org [medicalresearchjournal.org]
- 30. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole formulation development for enhanced bioavailability
Welcome to the technical support center for the formulation development of voriconazole (B182144). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the bioavailability of voriconazole.
Voriconazole, a BCS Class II drug, presents significant formulation challenges due to its low aqueous solubility, which in turn limits its oral bioavailability.[1][2][3] This guide addresses common issues encountered during the development of advanced formulations such as solid dispersions and nanoformulations, aiming to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Topic 1: Solid Dispersions
Question 1: My solid dispersion of voriconazole is not fully amorphous. What could be the cause and how can I fix it?
Answer: Incomplete amorphization is a common issue. Here are potential causes and troubleshooting steps:
-
Inadequate Polymer Concentration: The drug-to-polymer ratio may be too high, leading to incomplete miscibility.
-
Solution: Increase the polymer concentration. Studies have shown that drug-to-carrier ratios of 1:3 and 1:5 (e.g., with Gelucire® 44/14, Poloxamer 188, or PVP K30) are effective in achieving amorphization.[2]
-
-
Improper Polymer Selection: The chosen polymer may not have sufficient interaction with voriconazole to inhibit crystallization.
-
Suboptimal Process Parameters (Hot-Melt Extrusion): The temperature might be too low, or the screw speed and feed rate may not be optimized for sufficient mixing and melting.[5][6]
-
Inefficient Solvent Removal (Solvent Evaporation): Rapid or incomplete solvent removal can lead to drug recrystallization.
-
Solution: Optimize the drying process. Techniques like rotary evaporation followed by vacuum drying at a controlled temperature can ensure complete solvent removal.
-
Question 2: The dissolution rate of my voriconazole solid dispersion is still low. How can I improve it?
Answer: A low dissolution rate can be due to several factors:
-
Poor Wettability: The solid dispersion may still have poor wettability despite being amorphous.
-
Solution: Incorporate a surfactant or a hydrophilic carrier. Polymers like Poloxamer 188 and Gelucire® 44/14 not only act as carriers but also have surfactant properties that can enhance wettability and dissolution.[2]
-
-
Recrystallization During Dissolution: The amorphous drug may convert back to a crystalline form in the dissolution medium (a phenomenon known as the "spring and parachute" effect without a proper "parachute").
-
Solution: Use a combination of polymers. One polymer can enhance solubility (the "spring"), while another can inhibit recrystallization in the aqueous environment (the "parachute"). For instance, combining a solubilizer with a crystallization inhibitor like HPMC can be effective.
-
-
High Polymer Viscosity: The chosen polymer might be forming a viscous gel layer upon contact with the dissolution medium, which can hinder drug release.
-
Solution: Optimize the polymer concentration or use a less viscous grade of the polymer. Alternatively, incorporate a disintegrant into the final dosage form to break up the tablet and reduce the impact of the gel layer.
-
Topic 2: Nanoformulations (Nanosuspensions & Nanoemulsions)
Question 3: I am struggling to achieve the desired particle size and polydispersity index (PDI) for my voriconazole nanosuspension. What should I do?
Answer: Controlling particle size and PDI is crucial for the performance of nanosuspensions. Consider the following:
-
Inadequate Stabilization: Insufficient stabilizer concentration can lead to particle aggregation.
-
Suboptimal Process Parameters:
-
Solvent/Anti-solvent Precipitation: The rate of addition of the solvent phase to the anti-solvent and the stirring speed are critical. A slower addition rate and higher stirring speed generally result in smaller particles.[7]
-
High-Pressure Homogenization: The number of homogenization cycles and the pressure applied are key parameters. Increase the number of cycles and the homogenization pressure to reduce particle size.
-
-
Drug Concentration: A very high initial drug concentration can lead to rapid precipitation and the formation of larger crystals.
-
Solution: Lower the initial drug concentration in the solvent phase.
-
Question 4: My voriconazole nanoemulsion is showing signs of instability (e.g., creaming, cracking, or phase separation) upon storage. How can I improve its stability?
Answer: Nanoemulsion instability is often related to the formulation composition and droplet coalescence.
-
Incorrect Surfactant/Co-surfactant Ratio (S/CoS): The S/CoS ratio is critical for forming a stable interfacial film around the oil droplets.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal S/CoS ratio and the area of stable nanoemulsion formation.[8]
-
-
Inappropriate Oil Phase: The solubility of voriconazole in the oil phase affects the loading capacity and stability.
-
Solution: Screen various oils to find one with high solubilizing capacity for voriconazole. For instance, Labrafil M 1944CS has shown good results.[8]
-
-
Ostwald Ripening: This occurs when smaller droplets dissolve and deposit onto larger ones, leading to an increase in the average droplet size over time.
-
Solution: Use an oil phase with very low aqueous solubility. Additionally, ensure a narrow initial droplet size distribution, as a polydisperse system is more prone to Ostwald ripening.
-
Data Presentation
The following tables summarize quantitative data from various studies on voriconazole formulation development.
Table 1: Enhancement of Voriconazole Solubility with Different Formulation Strategies
| Formulation Strategy | Key Excipients | Solubility Enhancement (fold) | Reference |
| Solid Dispersion (Kneading) | Carboxymethyl Tamarind Gum (1:2 ratio) | ~74 | [9] |
| Solid Dispersion (Hot-Melt/Solvent Evaporation) | Gelucire® 44/14 & Poloxamer 188 (1:5 ratio) | Significant increase (qualitative) | [2] |
| Solid Dispersion (QbD Approach) | PEG 4000 & PEG 6000 | ~61 (30.68 mg/mL vs ~0.5 mg/mL) | [4] |
| Nanosuspension | PVP K-30, HPMC E5, Poloxamer 188 | 10-fold in DW, 12-fold in PBS (pH 7.4) | [3] |
Table 2: In Vitro Dissolution/Release of Voriconazole from Enhanced Formulations
| Formulation Type | Key Excipients/Method | Dissolution/Release Conditions | % Drug Released | Time | Reference |
| Solid Dispersion Tablet | Gelucire® 44/14, Poloxamer 188 | USP Apparatus | ~100% | 105 min | [10] |
| Solid Dispersion (Kneading) | Carboxymethyl Tamarind Gum (1:2 ratio) | pH 6.8 Phosphate (B84403) Buffer | 100% | 120 min | [9][11] |
| Solid Dispersion (Hot-Melt Extrusion) | Soluplus®, Kollidon® VA64 | pH 1.2 (2h), pH 6.8 (10h) | 88-98% | 12 h | [1] |
| Nanolipid In Situ Gel | Lecithin, Cholesterol | pH 7.4 Phosphate Buffer | ~91% | 24 h | [12] |
Table 3: Comparison of Pharmacokinetic Parameters of Voriconazole Formulations in Animal/Human Studies
| Formulation | Subject | Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Bioavailability Enhancement | Reference |
| Pure Voriconazole | Healthy Volunteers (Crushed Tablet) | 200 mg | 9,793 | - | Bioequivalent to whole tablet | [13][14][15] |
| Pure Voriconazole | Healthy Volunteers (Whole Tablet) | 200 mg | 11,164 | - | Baseline | [13][14][15] |
| Test Formulation (Tablet) | Healthy Chinese Volunteers | 200 mg | 5305 | 926 | Bioequivalent to reference | [16] |
| Reference Formulation (Vfend™) | Healthy Chinese Volunteers | 200 mg | 5142 | 1040 | Baseline | [16] |
| Zein-Pectin-Hyaluronic Acid Nanoparticles | Rats | - | 3-fold increase vs free drug | 2.8-fold increase vs free drug | 3-fold | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Voriconazole Solid Dispersion by Hot-Melt Extrusion (HME)
-
Premixing: Accurately weigh voriconazole and the selected polymer(s) (e.g., Soluplus®, Kollidon® VA64) at the desired ratio (e.g., 1:3).[1]
-
Blending: Mix the components thoroughly in a blender for 10-15 minutes to ensure a homogenous powder blend.
-
Extruder Setup: Set up a twin-screw extruder with the desired screw configuration. Set the barrel temperature profile. A typical profile might range from 80°C in the feeding zone to 150-170°C in the melting and die zones, depending on the thermal properties of the polymer.[5][6]
-
Extrusion: Feed the powder blend into the extruder at a constant rate. Set the screw speed (e.g., 50-100 rpm).[1]
-
Cooling and Collection: Collect the molten extrudate as it exits the die and allow it to cool and solidify on a conveyor belt or a cooling roll.
-
Milling and Sieving: Mill the cooled extrudate using a suitable mill (e.g., a hammer mill or ball mill). Sieve the resulting powder to obtain a uniform particle size.
-
Characterization: Characterize the extrudate for its solid-state properties (using DSC and XRD to confirm amorphization), drug content, and in vitro dissolution.
Protocol 2: In Vitro Dissolution Testing of Voriconazole Tablets
-
Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle Apparatus).[11]
-
Media Preparation: Prepare the dissolution medium. A common method for BCS Class II drugs is to use 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer.[18]
-
Test Conditions: Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 or 75 rpm.[11]
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes and then hourly up to 12 hours). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[18]
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of voriconazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at ~255 nm) or HPLC.[1][18]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Bioavailability Study in a Rat Model
-
Animal Acclimatization: House Wistar rats (or another appropriate strain) in standard laboratory conditions for at least one week before the experiment. Ensure free access to a standard diet and water.[8]
-
Ethical Approval: Ensure the experimental protocol is approved by the Institutional Animal Ethics Committee.[8]
-
Grouping and Fasting: Divide the animals into groups (e.g., control group receiving pure voriconazole suspension, test group receiving the developed formulation). Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the formulations orally via gavage. The dose should be equivalent across all groups (e.g., 10 mg/kg voriconazole).
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). Collect samples into heparinized microcentrifuge tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of voriconazole in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
The following diagrams illustrate key workflows and concepts in voriconazole formulation development.
Caption: General workflow for developing enhanced bioavailability formulations of voriconazole.
Caption: Experimental workflow for the Hot-Melt Extrusion (HME) process.
Caption: Logical relationship for troubleshooting low dissolution rates in solid dispersions.
References
- 1. Enhancing voriconazole solubility via hot melt extrusion for tablets [wisdomlib.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. QbD Driven Solid Dispersion Development for Enhanced Solubility and Dissolution of BCS Class II Drug: Voriconazole as a Model Drug - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mail.oarjbp.com [mail.oarjbp.com]
- 8. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. tpcj.org [tpcj.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and evaluation of voriconazole ophthalmic solid lipid nanoparticles in situ gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Pharmacokinetics of Voriconazole Administered Orally as either Crushed or Whole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Comparative pharmacokinetics of voriconazole administered orally as either crushed or whole tablets. [scholars.duke.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Enhanced Oral Bioavailability and Biodistribution of Voriconazole through Zein-Pectin-Hyaluronic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. banglajol.info [banglajol.info]
Validation & Comparative
A Comparative Analysis of Voriconazole and Fluconazole Efficacy Against Candida glabrata
Guide for Researchers and Drug Development Professionals
Candida glabrata has emerged as a significant opportunistic fungal pathogen, notable for its intrinsic and acquired resistance to first-line antifungal agents. Among the azole class of antifungals, fluconazole (B54011) has been a cornerstone of therapy, but its efficacy against C. glabrata is often compromised. Voriconazole (B182144), a newer-generation triazole, offers a broader spectrum of activity, yet its performance against fluconazole-resistant C. glabrata strains warrants careful examination. This guide provides an objective, data-driven comparison of these two agents, focusing on in vitro efficacy, resistance mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Target
Both fluconazole and voriconazole function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway, the primary sterol component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately hindering fungal growth and replication.[1][3]
Quantitative Data Presentation: In Vitro Efficacy
The in vitro potency of voriconazole against Candida glabrata is generally superior to that of fluconazole, as demonstrated by lower minimum inhibitory concentration (MIC) values in numerous surveillance studies. However, this enhanced activity is significantly diminished in isolates that have developed resistance to fluconazole.
Table 1: Comparative In Vitro Activity of Voriconazole and Fluconazole against Candida glabrata
| Antifungal Agent | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Voriconazole | 309 | Not Specified | Not Specified | 0.5 | [4] |
| Fluconazole | 309 | Not Specified | Not Specified | 32 | [4] |
| Voriconazole | 79 | Not Specified | Not Specified | 1 | [2] |
| Fluconazole | 79 | Not Specified | Not Specified | 32 | [2] |
| Voriconazole | 12 | 0.25 - 0.5 | Not Specified | Not Specified | [5] |
| Fluconazole | 12 | 0.125 - >64 | Not Specified | Not Specified | [5] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Voriconazole Efficacy against C. glabrata Stratified by Fluconazole Susceptibility
| Fluconazole Susceptibility Category | Fluconazole MIC (μg/mL) | Average Voriconazole MIC (μg/mL) | Reference |
| Susceptible (S) | ≤8 | 0.257 | [2] |
| Susceptible-Dose Dependent (SDD) | 16 to 32 | 0.965 | [2] |
| Resistant (R) | >32 | 3.333 | [2] |
The data clearly indicates a strong correlation between reduced susceptibility to fluconazole and reduced susceptibility to voriconazole. Studies have shown that a very high percentage of fluconazole-resistant C. glabrata isolates are also non-wild-type (exhibiting higher MICs) for voriconazole.[6] This phenomenon, known as cross-resistance, is a critical consideration in clinical settings.[6][7]
Mechanisms of Azole Resistance in Candida glabrata
The primary driver of azole resistance in C. glabrata is the overexpression of drug efflux pumps, which actively transport antifungal agents out of the cell, preventing them from reaching their intracellular target.[3][8][9][10]
-
Upregulation of Efflux Pumps: The most common mechanism involves gain-of-function (GOF) mutations in the CgPDR1 gene, which encodes a key transcription factor.[11][12] These mutations lead to the constitutive overexpression of ATP-binding cassette (ABC) transporter genes, including CgCDR1, CgCDR2 (also known as PDH1), and CgSNQ2.[1][3][9] These transporters have broad substrate specificity and can efflux both fluconazole and voriconazole, leading to clinical cross-resistance.
-
Target Site Modification: While less common in C. glabrata compared to other Candida species, mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[11][12][13]
Signaling Pathway for Azole Resistance
Experimental Protocols
The quantitative data presented in this guide are primarily derived from antifungal susceptibility testing (AFST) performed according to standardized methodologies. The broth microdilution method is the gold standard.
Broth Microdilution Antifungal Susceptibility Test
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Principle: A standardized inoculum of the C. glabrata isolate is introduced into a series of microplate wells containing serial twofold dilutions of the antifungal agent (e.g., voriconazole or fluconazole). Following incubation, the wells are examined for visible fungal growth. The MIC is the lowest concentration of the drug that prevents visible growth.
Key Steps:
-
Inoculum Preparation: C. glabrata is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: The antifungal agents are serially diluted in a standardized liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is further diluted in the test medium and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
Reading Results: The MIC endpoint is determined by visual inspection or by using a spectrophotometer to identify the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to a drug-free control well.
Experimental Workflow Diagram
Conclusion
The comparison between voriconazole and fluconazole for treating Candida glabrata infections reveals a complex picture.
-
Superior In Vitro Potency: Voriconazole consistently demonstrates greater in vitro activity against C. glabrata than fluconazole, as evidenced by lower MIC values.[2][4]
-
Pervasive Cross-Resistance: The clinical utility of voriconazole is severely hampered by the high rate of cross-resistance.[7] The primary mechanism of resistance in C. glabrata, the upregulation of multidrug efflux pumps, is effective against both drugs.[3][9] Consequently, isolates that are resistant to fluconazole are very likely to exhibit elevated MICs to voriconazole as well.[2][6]
For researchers and drug development professionals, these findings underscore the need for novel therapeutic strategies that can either bypass these resistance mechanisms or inhibit the efflux pumps directly. For clinicians, the data emphasize that voriconazole should not be considered a reliable alternative for C. glabrata infections that are resistant to fluconazole without definitive susceptibility testing.
References
- 1. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole Resistance in Candida glabrata: Coordinate Upregulation of Multidrug Transporters and Evidence for a Pdr1-Like Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of voriconazole and other antifungal agents against clinical isolates of Candida glabrata and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of Increased Fluconazole Resistance in Candida glabrata during Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Candida glabrata: Pathogenicity and Resistance Mechanisms for Adaptation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Voriconazole and Isavuconazole Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antifungal activities of voriconazole (B182144) and isavuconazole (B1672201). The information is supported by experimental data from multiple studies, detailing the susceptibility of various fungal pathogens to these two triazole antifungal agents.
This guide summarizes key quantitative data in structured tables and outlines the standardized experimental protocols used to generate this data, ensuring a clear and comprehensive understanding of the comparative performance of these two critical antifungal drugs.
In Vitro Susceptibility Data
The in vitro activity of voriconazole and isavuconazole has been extensively evaluated against a broad range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency. MIC values, including MIC₅₀ and MIC₉₀ (the minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively), are presented in µg/mL.
Table 1: Comparative In Vitro Activity against Aspergillus Species
| Fungal Species | Drug | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Voriconazole | 976 | 0.06 to >8 | 0.5 | 1 | [1] |
| Isavuconazole | 976 | 0.12 to >8 | 1 | 2 | [1] | |
| Aspergillus flavus | Voriconazole | - | 0.5-2 | 1 | 1 | [2] |
| Isavuconazole | - | 0.5-2 | 1 | 1 | [2] | |
| Aspergillus niger | Voriconazole | - | - | - | - | [2] |
| Isavuconazole | - | 1-8 | 2 | - | [2] | |
| Aspergillus terreus | Voriconazole | - | 0.25-8 | 1 | - | [2] |
| Isavuconazole | - | 0.25-8 | 1 | - | [2] |
Table 2: Comparative In Vitro Activity against Candida Species
| Fungal Species | Drug | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | Voriconazole | - | ≤0.03 to >4 | ≤0.03 | - | [2] |
| Isavuconazole | - | ≤0.03 to >4 | ≤0.03 | - | [2] | |
| Candida glabrata | Voriconazole | - | ≤0.03-4 | ≤0.03 | - | [2] |
| Isavuconazole | - | ≤0.03-4 | ≤0.03 | - | [2] | |
| Candida krusei | Voriconazole | - | ≤0.03-0.5 | 0.06 | - | [2] |
| Isavuconazole | - | ≤0.03-0.5 | 0.06 | - | [2] | |
| Candida parapsilosis | Voriconazole | - | ≤0.03-0.06 | ≤0.03 | - | [2] |
| Isavuconazole | - | ≤0.03-0.06 | ≤0.03 | - | [2] | |
| Candida tropicalis | Voriconazole | - | ≤0.03 to >4 | ≤0.03 | - | [2] |
| Isavuconazole | - | ≤0.03 to >4 | ≤0.03 | - | [2] |
Table 3: Comparative In Vitro Activity against Mucorales
| Fungal Species | Drug | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mucorales (overall) | Voriconazole | 26 | - | 8 | >8 | [3] |
| Isavuconazole | 26 | - | 0.5 | 1 | [3] | |
| Rhizopus spp. | Voriconazole | - | - | - | - | [4] |
| Isavuconazole | 27 | - | 1 | >8 | [4] | |
| Lichtheimia spp. | Voriconazole | - | - | - | - | [4] |
| Isavuconazole | 11 | - | 4 | 8 | [4] | |
| Mucor spp. | Voriconazole | - | - | - | - | [4] |
| Isavuconazole | 8 | - | >8 | - | [4] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods are considered the reference standards for antifungal susceptibility testing.
CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)
The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for the antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2).[5][6] The fundamental principle involves challenging the fungal isolates with serial dilutions of the antifungal agents in a liquid broth medium.
Key steps of the CLSI method include:
-
Preparation of Antifungal Agents: Stock solutions of voriconazole and isavuconazole are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies. The inoculum is prepared by suspending the fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.
-
Microdilution Plate Setup: 96-well microtiter plates are filled with the prepared antifungal dilutions. The standardized fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some molds).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
EUCAST Broth Microdilution Method (E.Def 7.3 for Yeasts and E.Def 9.3 for Molds)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides standardized methods for antifungal susceptibility testing. While similar to the CLSI method in principle, there are some key differences in the protocol.
Key aspects of the EUCAST method include:
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Size: The final inoculum concentration in the test wells is specified.
-
Endpoint Reading: The MIC is determined spectrophotometrically or by visual inspection after a defined incubation period. For azoles, the endpoint is defined as the lowest drug concentration showing a prominent reduction in growth (typically ≥50% inhibition) compared to the drug-free control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for determining the in vitro susceptibility of fungal pathogens to antifungal agents using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. intertekinform.com [intertekinform.com]
- 4. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 5. njccwei.com [njccwei.com]
- 6. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Voriconazole Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV and LC-MS/MS Methods for the Therapeutic Drug Monitoring of Voriconazole (B182144).
Voriconazole, a broad-spectrum triazole antifungal agent, is critical in the management of invasive fungal infections. However, its significant inter-individual pharmacokinetic variability and narrow therapeutic window necessitate therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the two most prevalent analytical techniques for this purpose.[1] This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and clinical needs.
Principles of the Techniques
HPLC-UV operates on the principle of separating chemical compounds in a mixture based on their differential distribution between a stationary phase (the HPLC column) and a mobile phase. The separated voriconazole is then quantified by its absorbance of ultraviolet light at a specific wavelength.[1] This method is widely accessible in many analytical laboratories.
LC-MS/MS also employs liquid chromatography for separation but pairs it with mass spectrometry, a highly sensitive and specific detection method. The mass spectrometer ionizes the voriconazole molecules and then fragments them, allowing for the detection of specific parent and daughter ions. This process, known as "multiple reaction monitoring" (MRM), provides exceptional selectivity.[1]
Experimental Workflows
The general workflow for voriconazole monitoring using both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. A key distinction lies in the complexity and specificity of the detection step.
Caption: General experimental workflow for voriconazole TDM.
Method Validation Parameters: A Comparative Summary
The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the assay, such as sensitivity, specificity, and throughput. The following tables summarize key performance parameters compiled from various validated methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 0.125 - 12.5[2], 0.2 - 15[3], 0.25 - 16[4] | 0.1 - 10.0[5][6], 0.25 - 20[7], 2 - 2000 ng/mL[8] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.125[4], 0.2[3] | 0.1[5][6], 0.25[7] |
| Correlation Coefficient (r²) | > 0.999[2][4] | > 0.999[5][6][7] |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%CV) | 0.9 - 2.2[2] | < 8.97[5][6] |
| Inter-day Precision (%CV) | 1.3 - 6.1[2] | < 7.68[5][6] |
| Accuracy (%) | -4.2 to 1.6[2] | Within 85 - 115[9] |
Table 3: Recovery and Stability
| Parameter | HPLC-UV | LC-MS/MS |
| Recovery (%) | > 97.8[2] | 97.69 - 119.62[9] |
| Stability | Stable at 25°C for 6h, 4°C for 24h, and -60°C for 1 week[2] | Stock solutions stable at -40°C for at least 2 months[9] |
Detailed Experimental Protocols
HPLC-UV Method
This protocol is a generalized representation; specific parameters may vary between laboratories.[10]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is constructed using standards of known voriconazole concentrations. The peak area of voriconazole in the patient sample is compared to the calibration curve to determine its concentration.[10]
-
LC-MS/MS Method
This protocol is based on established and validated methodologies.[11]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., voriconazole-d3 (B562635) or fluconazole).[5][10]
-
Add 300 µL of methanol (B129727) for protein precipitation.[10]
-
Vortex and centrifuge.
-
The supernatant is diluted and injected into the LC-MS/MS system.[10]
-
-
Chromatographic Conditions (UPLC):
-
Mass Spectrometry Conditions:
Method Comparison and Recommendations
HPLC-UV:
-
Advantages: Widely available instrumentation, lower cost of equipment and maintenance, and simpler operation.[1] For routine TDM in many clinical laboratories, a well-validated HPLC-UV method can be sufficient.[1]
-
Disadvantages: Moderate specificity with a higher potential for interference from co-eluting compounds that absorb UV light at the same wavelength, which can impact accuracy.[1]
LC-MS/MS:
-
Advantages: Superior sensitivity and specificity, making it the gold standard for research applications and clinical scenarios requiring high accuracy, especially at lower concentrations.[1]
-
Disadvantages: Higher equipment and maintenance costs, and the need for more specialized technical expertise.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of voriconazole in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Maze of Azole Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the mechanisms, quantitative data, and experimental protocols governing cross-resistance between voriconazole (B182144) and other azole antifungals, providing a critical resource for researchers and drug development professionals.
The widespread use of azole antifungals, a cornerstone in the treatment of invasive fungal infections, has been met with the growing challenge of drug resistance. A particularly complex issue is cross-resistance, where resistance to one azole confers resistance to other members of the same class. This guide provides a comprehensive comparison of cross-resistance patterns between voriconazole and other clinically important azoles, supported by quantitative data and detailed experimental methodologies.
The Molecular Basis of Azole Cross-Resistance
Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene in Candida species and its ortholog cyp51A in Aspergillus species. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The primary mechanisms leading to azole resistance, and often cross-resistance, include:
-
Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs. Specific mutations have been linked to varying degrees of resistance across different azoles. For instance, in Aspergillus fumigatus, mutations at glycine (B1666218) 54 (G54) have been associated with cross-resistance to itraconazole (B105839) and posaconazole, while mutations at methionine 220 (M220) can confer resistance to itraconazole, posaconazole, and voriconazole[1][2].
-
Overexpression of Efflux Pumps: Fungal cells can actively pump out antifungal agents, reducing the intracellular drug concentration. The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[3][4][5] Overexpression of these pumps is a common mechanism of resistance in Candida species and can lead to broad cross-resistance among azoles.[3][4][5]
-
Upregulation of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can titrate the inhibitory effect of azole drugs, requiring higher concentrations to achieve a therapeutic effect. This is often driven by gain-of-function mutations in transcription factors that regulate the ergosterol biosynthesis pathway, such as Upc2 in Candida albicans.[6]
Quantitative Analysis of Azole Cross-Resistance
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the cross-resistance patterns between voriconazole and other azoles in key fungal pathogens. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
Table 1: Azole Cross-Resistance in Candida Species
| Fungal Species | Azole Antifungal | MIC Range for Susceptible Isolates (μg/mL) | MIC Range for Resistant Isolates (μg/mL) | Reference |
| Candida glabrata | Fluconazole | ≤8 | ≥64 | [7] |
| Voriconazole | ≤1 | ≥2 | [7] | |
| Itraconazole | ≤0.125 | ≥1 | [7] | |
| Candida albicans | Fluconazole | ≤2 | >16 | [8] |
| Voriconazole | ≤0.125 | >16 | [8] | |
| Ketoconazole | ≤0.125 | >1 | [8] | |
| Itraconazole | ≤0.125 | >1 | [8] | |
| Candida tropicalis | Fluconazole | ≤2 | ≥4 | [9] |
| Voriconazole | ≤0.125 | >0.12 | [10] |
Table 2: Azole Cross-Resistance in Aspergillus fumigatus
| Resistance Mechanism | Azole Antifungal | MIC Range (μg/mL) | Reference |
| TR34/L98H | Itraconazole | ≥16 | [11] |
| Voriconazole | 2-4 | [11] | |
| Posaconazole | 0.5-1 | [11] | |
| M220 alterations | Itraconazole | >8 | [12] |
| Voriconazole | Variable (e.g., 2 to >8) | [12] | |
| Isavuconazole | Variable (e.g., 2 to >8) | [12] | |
| G54 alterations | Itraconazole | >8 | [12] |
| Voriconazole | ≤1 | [12] | |
| Isavuconazole | ≤1 | [12] |
Signaling Pathways in Azole Resistance
The development of azole resistance is a complex process involving the activation of specific signaling pathways that regulate gene expression. The diagram below illustrates the key pathways involved in response to azole-induced stress.
Caption: Key signaling pathways involved in azole resistance.
Experimental Protocols
Accurate determination of cross-resistance relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth microdilution testing of yeasts and filamentous fungi.[13][14]
Broth Microdilution Method for Yeasts (CLSI M27)
This method is a highly reproducible technique for determining the MIC of antifungal agents against yeast isolates.
1. Inoculum Preparation:
- Subculture the yeast isolate onto potato dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
- Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
- Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of 0.5-2.5 x 103 CFU/mL.
2. Antifungal Agent Preparation:
- Prepare stock solutions of the azole antifungals in a suitable solvent (e.g., dimethyl sulfoxide).
- Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the diluted antifungal agents.
- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 24-48 hours.
4. Reading the MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14] This can be assessed visually or using a spectrophotometer.
// Nodes
Start [label="Start: Fungal Isolate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inoculum [label="Inoculum Preparation\n(0.5 McFarland Standard)"];
Dilution [label="Serial Dilution of Azoles\n(Voriconazole, Fluconazole, etc.)"];
Plate [label="Inoculation of Microtiter Plate"];
Incubation [label="Incubation\n(35°C, 24-48h)"];
ReadMIC [label="MIC Determination\n(Visual or Spectrophotometric)"];
Analysis [label="Data Analysis and Comparison\nof MICs"];
End [label="End: Cross-Resistance Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Inoculum;
Inoculum -> Plate;
Dilution -> Plate;
Plate -> Incubation;
Incubation -> ReadMIC;
ReadMIC -> Analysis;
Analysis -> End;
}
Caption: A typical experimental workflow for determining azole cross-resistance.
Conclusion
Understanding the nuances of azole cross-resistance is paramount for effective clinical management of fungal infections and for the development of novel antifungal therapies. This guide highlights that cross-resistance is not an "all-or-none" phenomenon but is dependent on the specific fungal species, the underlying resistance mechanism, and the particular azole agent. For researchers and drug development professionals, a thorough characterization of cross-resistance profiles using standardized methodologies is essential for identifying robust drug candidates and for designing effective treatment strategies to combat the growing threat of antifungal resistance. Significant cross-resistance has been demonstrated between azole antifungals, and voriconazole may not be an appropriate choice for fluconazole-resistant Candida species.[15]
References
- 1. journals.asm.org [journals.asm.org]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 10. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isavuconazole vs. Voriconazole: A Comparative Guide for the Treatment of Invasive Mold Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isavuconazole (B1672201) and voriconazole (B182144), two leading triazole antifungal agents for the treatment of invasive mold disease (IMD). The information presented is based on data from pivotal clinical trials and pharmacokinetic studies, with a focus on providing actionable insights for research and development professionals.
Executive Summary
Isavuconazole has demonstrated non-inferiority to voriconazole in terms of efficacy for the primary treatment of invasive mold disease, with a significantly more favorable safety profile.[1][2][3] The pivotal phase III, double-blind, randomized SECURE trial found that all-cause mortality at day 42 was similar between the two drugs (19% for isavuconazole vs. 20% for voriconazole).[1][3] However, isavuconazole was associated with fewer drug-related adverse events, particularly hepatobiliary, eye, and skin disorders.[1][3][4] Isavuconazole also offers more predictable, linear pharmacokinetics, potentially reducing the need for routine therapeutic drug monitoring (TDM), which is often required for the non-linear pharmacokinetics of voriconazole.[5][6]
Efficacy Data
The primary evidence for the comparative efficacy of isavuconazole and voriconazole comes from the international, phase III, double-blind, non-inferiority SECURE trial.[1][3]
Table 1: Primary and Secondary Efficacy Endpoints from the SECURE Trial
| Endpoint | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Difference (95% CI) |
| All-Cause Mortality at Day 42 (Primary) | 19% (48/258) | 20% (52/258) | -1.0% (-7.8 to 5.7) |
| Overall Response at End of Treatment (Secondary) | 35% | 36% | -1.3% (-9.6 to 7.1) |
Data sourced from the SECURE trial publications.[1][3][4]
Safety and Tolerability
A key differentiator between the two agents is their safety profiles. The SECURE trial revealed a statistically significant lower incidence of drug-related adverse events in the isavuconazole arm.[1][3][4]
Table 2: Comparison of Drug-Related Adverse Events (AEs) in the SECURE Trial
| Adverse Event Category | Isavuconazole (n=258) | Voriconazole (n=258) | p-value |
| Any Drug-Related AE | 42% (109/258) | 60% (155/258) | <0.001 |
| Hepatobiliary Disorders | 9% (23/258) | 16% (42/258) | 0.016 |
| Eye Disorders | 15% (39/258) | 27% (69/258) | 0.002 |
| Skin and Subcutaneous Tissue Disorders | 33% (86/258) | 42% (110/258) | 0.037 |
| Permanent Drug Discontinuation due to AEs | 8% | 14% | Not Reported |
Data sourced from the SECURE trial publications.[1][3][4][5]
Pharmacokinetic Profile
Isavuconazole exhibits more predictable pharmacokinetic properties compared to voriconazole, which is known for its non-linear kinetics and significant inter-patient variability.[5][6]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Isavuconazole | Voriconazole |
| Bioavailability | ~98% (oral) | ~96% (oral) |
| Half-life (t½) | ~130 hours | 6-12 hours (dose-dependent) |
| Volume of Distribution (Vd) | ~450 L | ~4.6 L/kg |
| Protein Binding | >99% | ~58% |
| Metabolism | CYP3A4, CYP3A5, UGT | CYP2C19 (major), CYP2C9, CYP3A4 |
| Pharmacokinetics | Linear | Non-linear |
| Therapeutic Drug Monitoring (TDM) | Generally not recommended | Recommended |
Data compiled from multiple pharmacokinetic studies.[5][6]
Experimental Protocols
SECURE Trial Methodology
The SECURE trial was a phase 3, randomized, double-blind, multicenter, non-inferiority study comparing the safety and efficacy of isavuconazole with voriconazole for the primary treatment of invasive mold disease.[1][3]
Patient Population: Adults with proven, probable, or possible invasive mold disease, as defined by the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG) criteria. A significant portion of the patients had underlying hematological malignancies.[1]
Dosing Regimens:
-
Isavuconazole: 372 mg of isavuconazonium (B1236616) sulfate (B86663) (equivalent to 200 mg of isavuconazole) intravenously every 8 hours for six doses, followed by a once-daily maintenance dose of 372 mg (IV or oral).[7]
-
Voriconazole: 6 mg/kg intravenously every 12 hours for two doses, followed by a maintenance dose of 4 mg/kg intravenously every 12 hours. Oral therapy could be initiated at 200 mg every 12 hours.[8][9]
Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat population.[1][3]
Secondary Endpoint (Overall Response): Assessed at the end of treatment by an independent, blinded data review committee. It was a composite of clinical, mycological, and radiological responses. A successful overall response required both clinical and radiological improvement or stabilization, along with mycological eradication.[10]
Antifungal Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) for fungal isolates are determined using standardized broth microdilution methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Protocol Summary:
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline with a wetting agent (e.g., Tween 80) and adjusted to a specific turbidity.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a complete or prominent reduction in growth compared to the drug-free control well.
EUCAST E.DEF 9.3 Protocol Summary: The EUCAST method is broadly similar to the CLSI protocol but with some key differences, including the use of RPMI 2% glucose medium and a spectrophotometric reading option for endpoint determination in addition to visual reading.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Both isavuconazole and voriconazole are triazole antifungals that exert their effect by disrupting the fungal cell membrane. They specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the disruption of membrane integrity and fungal cell death.
Conclusion
For the treatment of invasive mold disease, isavuconazole presents a compelling alternative to voriconazole. While both drugs demonstrate comparable efficacy in terms of patient survival, isavuconazole's superior safety and tolerability profile, along with its more predictable pharmacokinetics, are significant advantages in clinical practice.[1][3][5] These characteristics may lead to improved patient adherence and a lower likelihood of treatment discontinuation due to adverse events. For drug development professionals, the success of isavuconazole highlights the value of optimizing the safety and pharmacokinetic profiles of antifungal agents to improve their clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Voriconazole and posaconazole against Mucorales
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the efficacy of two triazole antifungal agents, voriconazole (B182144) and posaconazole (B62084), against fungi of the order Mucorales, the causative agents of mucormycosis. This analysis is supported by in vitro susceptibility data and findings from in vivo experimental models.
Executive Summary
The evidence overwhelmingly indicates that posaconazole is an active agent against most Mucorales species, while voriconazole demonstrates limited to no clinically relevant activity. Mucorales are intrinsically resistant to voriconazole, and breakthrough infections are a noted concern in patients receiving this agent for prophylaxis.[1][2][3][4] Consequently, posaconazole is utilized in the clinical setting for salvage or step-down therapy for mucormycosis, whereas voriconazole is not recommended for this indication.[1][5][6]
In Vitro Susceptibility Data
The in vitro activity of an antifungal agent is a critical predictor of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC data for voriconazole and posaconazole against common Mucorales isolates.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for Voriconazole and Posaconazole against Common Mucorales Isolates (mg/L)
| Mucorale Isolates | Voriconazole MIC (mg/L) | Posaconazole MIC (mg/L) |
| Mucor spp. | ≥16 | 1 |
| Rhizopus spp. | 8 | 0.5 |
| Rhizomucor spp. | >16 | 0.5 |
| Lichtheimia spp. | >8 | 0.5 |
| Cunninghamella spp. | >8 | 2 |
Data compiled from multiple sources. Ranges can vary based on specific species and testing conditions.[7]
Table 2: MIC50 and MIC90 Values for Voriconazole and Posaconazole against a Collection of Mucorales Isolates (mg/L)
| Antifungal Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| Voriconazole | >8 | >8 |
| Posaconazole | 0.5 | 8 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.[8]
The data clearly illustrates that voriconazole consistently exhibits high MIC values against a range of Mucorales, indicating a lack of in vitro activity. In contrast, posaconazole demonstrates significantly lower MICs, suggesting potent in vitro activity against the majority of these fungi.
In Vivo Efficacy from Experimental Models
Animal models of mucormycosis are essential for evaluating the in vivo potential of antifungal agents. Murine models are frequently employed to assess survival rates and fungal burden in response to treatment.
While direct head-to-head in vivo comparisons in animal models are not extensively detailed in the provided search results, the available information consistently supports the efficacy of posaconazole. Murine studies have demonstrated the efficacy of posaconazole in treating infections caused by Rhizopus arrhizus (formerly Rhizopus oryzae), with better outcomes observed for isolates with lower posaconazole MICs.[7]
Conversely, the use of voriconazole prophylaxis has been associated with an increased risk of developing mucormycosis, suggesting a lack of in vivo efficacy and potentially a selective pressure favoring these resistant fungi.[4][7] Some studies have explored voriconazole in combination with other antifungals in a Galleria mellonella model, with some survival improvements noted, though this is not a standard therapeutic approach.[9][10][11]
Experimental Protocols
The following section outlines the typical methodologies used in the studies cited, providing context for the presented data.
In Vitro Susceptibility Testing
The determination of MIC values for Mucorales against voriconazole and posaconazole is predominantly performed using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.[3][8]
A generalized workflow for this method is as follows:
-
Isolate Preparation: Fungal isolates of Mucorales are cultured on appropriate agar, such as potato dextrose agar, to obtain sporangiospores. A spore suspension is then prepared and the concentration is adjusted using a hemocytometer or spectrophotometer.
-
Antifungal Agent Preparation: Stock solutions of voriconazole and posaconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.
Signaling Pathways and Mechanisms of Action
The differential activity of voriconazole and posaconazole against Mucorales is rooted in their interaction with the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane.
While both drugs target this enzyme, structural differences in the Mucorales' enzyme active site are thought to confer intrinsic resistance to voriconazole. Posaconazole, with its extended side chain, is better able to bind to and inhibit the enzyme in Mucorales, leading to ergosterol depletion and subsequent fungal cell death.
Conclusion
References
- 1. Clinical Review of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of Posaconazole and Other Antifungal Agents against Mucorales Strains Identified by Sequencing of Internal Transcribed Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Combination therapy in Mucormycosis: Current evidence from the world literature, a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Evaluation of Voriconazole-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] In Vitro and In Vivo Evaluation of Voriconazole-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis | Semantic Scholar [semanticscholar.org]
Comparative Guide to Microbiological Assay for Voricon-azole Potency Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microbiological assay for determining the potency of Voriconazole, a critical triazole antifungal agent. We will delve into the validation parameters of this method and compare it with the widely used High-Performance Liquid Chromatography (HPLC) method, supported by experimental data from published studies. This guide also offers a detailed protocol for the microbiological assay and visual workflows to elucidate the experimental and logical processes.
Introduction to Voriconazole Potency Testing
Voriconazole is a cornerstone in the treatment of serious fungal infections. Ensuring the correct potency of Voriconazole in pharmaceutical formulations and patient samples is paramount for therapeutic efficacy and safety. Potency testing is a critical component of quality control in drug manufacturing and therapeutic drug monitoring (TDM). While several methods exist for this purpose, the microbiological assay and HPLC are the most common.
The microbiological assay is a functional test that measures the inhibitory effect of the antibiotic on a susceptible microorganism. This method provides a direct measure of the biological activity of the drug. In contrast, HPLC is a physicochemical method that separates, identifies, and quantifies the components in a mixture, providing a precise measure of the drug concentration.
This guide will provide a head-to-head comparison of these two essential methods, offering the data and protocols needed to make informed decisions for your research and development needs.
Data Presentation: Microbiological Assay vs. HPLC
The following table summarizes the key validation parameters for the microbiological assay and HPLC for Voriconazole potency testing, based on data from several comparative studies.
| Validation Parameter | Microbiological Assay | High-Performance Liquid Chromatography (HPLC) | Key Findings |
| Linearity (Correlation Coefficient, r²) | 0.995 - 0.9999[1][2] | ~0.999 | Both methods demonstrate excellent linearity within their respective analytical ranges.[1][2] |
| Accuracy (% Recovery / %RSD) | Mean Recovery: 100.9% - 101.77%[1][2]; RSD < 2%[1] | Mean Recovery: ~99.8%[2] | Both methods show high accuracy, with the microbiological assay demonstrating a mean recovery slightly over 100%.[1][2] |
| Precision (%RSD / %CV) | 2.4% - 12.12%[2][3] | 0.81% - 3.47%[3] | HPLC is consistently more precise than the microbiological assay.[3][4] |
| Limit of Quantification (LOQ) | 0.25 mg/L[5] | Typically ≤ 0.2 µg/mL[3] | Both methods are sensitive enough for clinical applications.[3][5] |
| Correlation between Methods (r²) | 0.899 - 0.96[5][6] | N/A | There is a strong correlation between the results obtained from both methods, indicating that the microbiological assay is a reliable alternative to HPLC.[1][5][6] |
Experimental Protocols
Microbiological Assay for Voriconazole Potency (Agar Well Diffusion Method)
This protocol is a synthesized representation from established methods.[1][7][8]
1. Materials and Reagents:
-
Test Microorganism: Candida albicans (e.g., ATCC 90028) or Candida kefyr (e.g., ATCC 46764).[1][3]
-
Culture Media: Sabouraud Dextrose Agar (B569324) (for maintaining the culture) and RPMI-1640 Agar Medium (for the assay plates).[8]
-
Voriconazole Reference Standard (RS): Of known purity.
-
Sample Solution: Voriconazole tablets or patient serum.
-
Solvent: Methanol (B129727) for initial dissolution of the reference standard and sample from tablets.[1]
-
Phosphate (B84403) Buffer: pH 6.0.
-
Sterile Saline Solution: 0.9% NaCl.
-
Petri Dishes: Sterile, flat-bottomed.
-
Sterile Cork Borer: 6-8 mm diameter.[8]
2. Preparation of Inoculum:
-
The test microorganism is grown on Sabouraud Dextrose Agar slants.
-
A suspension of the microorganism is prepared in sterile saline solution.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
3. Preparation of Assay Plates:
-
The RPMI-1640 agar medium is sterilized and cooled to 45-50°C.
-
The standardized inoculum is added to the molten agar to a final concentration of approximately 1-5 x 10^6 CFU/mL.
-
The inoculated agar is poured into sterile Petri dishes on a leveled surface and allowed to solidify.
-
Wells are bored into the agar using a sterile cork borer.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh Voriconazole RS and dissolve in methanol to obtain a stock solution (e.g., 300 µg/mL).[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using phosphate buffer to obtain a range of concentrations (e.g., 6.0, 12.0, and 24.0 µg/mL).[1]
-
Sample Preparation (Tablets): Weigh and powder ten tablets. An accurately weighed portion of the powder equivalent to a known amount of Voriconazole is dissolved in methanol, sonicated, and then diluted with phosphate buffer to fall within the standard curve range.[1]
-
Sample Preparation (Serum): Patient serum samples may be tested directly or after dilution with pooled human serum.[8]
5. Assay Procedure:
-
Aliquots (e.g., 50 µL) of each standard and sample solution are added to the wells in triplicate.
6. Data Analysis:
-
The diameter of the zones of inhibition is measured for each standard and sample.
-
A standard curve is plotted with the logarithm of the concentration versus the mean zone diameter.
-
The concentration of Voriconazole in the sample is determined by interpolating its mean zone of inhibition on the standard curve.
Mandatory Visualizations
Caption: Workflow for Voriconazole Microbiological Assay Validation.
Caption: Comparison of Microbiological Assay and HPLC for Voriconazole Testing.
Caption: Mechanism of Action of Voriconazole.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
Comparative Efficacy of Voriconazole and Amphotericin B in Preclinical Animal Models
In the landscape of antifungal therapeutics, voriconazole (B182144) and amphotericin B have long been cornerstone agents for treating invasive fungal infections. This guide provides a comparative analysis of their efficacy as demonstrated in various animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of preclinical data. The findings are summarized from studies involving different animal species and fungal pathogens, focusing on key efficacy endpoints such as survival rates and fungal burden reduction.
Efficacy in Murine Models of Aspergillosis
Studies in murine models of invasive aspergillosis have demonstrated the efficacy of both voriconazole and amphotericin B, with some research suggesting superior outcomes with liposomal formulations of amphotericin B (L-AMB) at clinically relevant dosages.
In a study on leucopenic mice with pulmonary aspergillosis caused by Aspergillus fumigatus, both L-AMB and voriconazole significantly prolonged survival time and reduced the pulmonary fungal burden compared to control groups.[1] Notably, at the maximum recommended clinical dose equivalents, 5 mg/kg of L-AMB showed greater efficacy in increasing survival and reducing fungal load than 10 mg/kg of voriconazole.[1]
Another study in an immunosuppressed murine model of central nervous system (CNS) aspergillosis found that various formulations of amphotericin B (conventional, lipid-carried, and liposomal) and voriconazole were efficacious.[2] Liposomal amphotericin B and a lipid-carried formulation demonstrated dose-responsiveness, with 10 mg/kg doses significantly reducing the fungal burden in both the brain and kidneys.[2] In contrast, only a high dose of 40 mg/kg of voriconazole was effective in this model.[2]
Table 1: Comparative Efficacy in Murine Aspergillosis Models
| Animal Model | Fungal Strain | Drug Formulation | Dosage | Key Findings | Reference |
| Leucopenic Mice (Pulmonary) | Aspergillus fumigatus | Liposomal Amphotericin B (L-AMB) | ≥ 5 mg/kg (IV, once daily) | Significantly prolonged survival and reduced pulmonary fungal burden. Superior to VRC at max. recommended dose. | [1] |
| Voriconazole (VRC) | ≥ 20 mg/kg (IV, twice daily) | Significantly prolonged survival and reduced pulmonary fungal burden. | [1] | ||
| Immunosuppressed Mice (CNS) | Aspergillus fumigatus | Liposomal Amphotericin B (AmBi) | 10 mg/kg | Significantly reduced fungal burden in brain and kidneys. | [2] |
| Voriconazole (VCZ) | 40 mg/kg (p.o., once daily) | Effective in reducing fungal burden. | [2] |
Efficacy in Guinea Pig Models of Aspergillosis
Guinea pig models of invasive aspergillosis have also been instrumental in comparing these two antifungal agents. In one such model of invasive pulmonary aspergillosis, voriconazole-treated animals exhibited significantly improved survival and a reduction in lung fungal burden compared to untreated controls.[3][4] While a direct statistical difference between the efficacy of voriconazole and amphotericin B was not observed, a trend favoring voriconazole was noted.[3]
Further research in an immunosuppressed guinea pig model of disseminated invasive aspergillosis indicated that voriconazole was more effective than amphotericin B and itraconazole (B105839) in clearing Aspergillus from tissues.[5][6][7] Voriconazole treatment regimens led to improved survival and a significant reduction in tissue colony counts compared to control groups.[5][6][7]
Table 2: Comparative Efficacy in Guinea Pig Aspergillosis Models
| Animal Model | Fungal Strain | Drug Formulation | Key Findings | Reference |
| Guinea Pig (Pulmonary) | Aspergillus fumigatus | Voriconazole | Significantly better survival and decreased fungal burden in lungs vs. controls. Trend favoring voriconazole over amphotericin B. | [3][4] |
| Amphotericin B | - | [3] | ||
| Immunosuppressed Guinea Pig (Disseminated) | Aspergillus spp. | Voriconazole | More effective than amphotericin B in clearing Aspergillus from tissues; improved survival and reduced tissue colony counts vs. controls. | [5][6][7] |
| Amphotericin B | - | [5][6] |
Efficacy in Models of Candidiasis
The comparative efficacy of voriconazole and amphotericin B has also been evaluated in animal models of candidiasis. In a rabbit model of Candida albicans keratitis, topical voriconazole was found to be as efficacious as the gold standard, amphotericin B, with potentially less ocular toxicity.[8] Although not statistically significant, average CFU counts were lower for voriconazole.[8]
In a murine model of systemic candidiasis, an oral formulation of cochleated amphotericin B (CAMB) demonstrated significant efficacy.[9][10] CAMB-treated mice had a 100% survival rate at all tested doses, and a dose-dependent reduction in the fungal burden in the kidneys and lungs was observed.[9] The activity of CAMB at 2.5 mg/kg/day was comparable to intraperitoneally administered deoxycholate amphotericin B at 2 mg/kg/day.[9]
Table 3: Comparative Efficacy in Candidiasis Models
| Animal Model | Fungal Strain | Drug Formulation | Route of Administration | Key Findings | Reference |
| Rabbit (Keratitis) | Candida albicans | Voriconazole (10mg/mL) | Topical | As efficacious as amphotericin B with potentially less ocular toxicity. | [8] |
| Amphotericin B (3mg/mL) | Topical | Gold standard, but associated with more conjunctival hyperemia and mucus discharge. | [8] | ||
| Mouse (Systemic) | Candida albicans | Cochleated Amphotericin B (CAMB) | Oral | 100% survival at all doses; dose-dependent reduction in kidney and lung fungal burden, comparable to IP deoxycholate amphotericin B. | [9][10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following sections outline the protocols for some of the key experiments cited.
Murine Model of Pulmonary Aspergillosis
-
Animal Model: Leucopenic mice.[1]
-
Immunosuppression: Not detailed in the abstract.
-
Infection: Intratracheal infection with Aspergillus fumigatus.[1]
-
Treatment:
-
Efficacy Endpoints: Survival time and pulmonary fungal burden.[1]
Guinea Pig Model of Disseminated Invasive Aspergillosis
-
Animal Model: Guinea pigs.[5]
-
Immunosuppression: Animals were made leukopenic and further immunocompromised with steroid therapy.[5]
-
Infection: Not detailed in the abstract.
-
Treatment:
-
Efficacy Endpoints: Survival and tissue colony counts (liver, kidney, lung, and brain).[5]
Rabbit Model of Candida Albicans Keratitis
-
Animal Model: Rabbits.[8]
-
Infection: Injection of a 100 µL suspension of Candida albicans (1 x 10^6 CFUs) into the central cornea.[8]
-
Treatment: Topical administration hourly for 24 hours.[8]
-
Efficacy Endpoints: Fungal colony counts from corneal buttons and observation of conjunctival hyperemia and discharge.[8]
Visualizing Experimental Workflows
To further clarify the experimental designs, the following diagrams illustrate the workflows of the described animal model studies.
Caption: Generalized workflow for invasive aspergillosis animal model studies.
Caption: Workflow for the rabbit model of fungal keratitis.
Conclusion
Preclinical animal models provide invaluable data for the comparative assessment of antifungal agents. The evidence from murine and guinea pig models of aspergillosis suggests that both voriconazole and various formulations of amphotericin B are effective, with outcomes often dependent on the specific model, drug formulation, and dosage. In some instances, particularly with liposomal formulations, amphotericin B has demonstrated superior efficacy. In the context of fungal keratitis, topical voriconazole appears to be a promising alternative to amphotericin B, offering comparable efficacy with a potentially better safety profile. These findings underscore the importance of continued preclinical research to delineate the optimal therapeutic applications for these critical antifungal drugs.
References
- 1. Comparative study on the efficacy of liposomal amphotericin B and voriconazole in a murine pulmonary aspergillosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of voriconazole against invasive pulmonary aspergillosis in a guinea-pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Efficacy of Voriconazole in a Guinea Pig Model of Disseminated Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of voriconazole in a guinea pig model of disseminated invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral cochleate-amphotericin B in a mouse model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Predictive Power of Voriconazole MICs: A Guide to In Vitro and In Vivo Correlation
For researchers, scientists, and drug development professionals, understanding the relationship between in vitro susceptibility testing and in vivo clinical outcomes is paramount for the effective use of antifungal agents. This guide provides a comprehensive comparison of in vitro Voriconazole (B182144) Minimum Inhibitory Concentration (MIC) data with in vivo responses in patients and animal models, supported by experimental data and detailed methodologies.
The clinical utility of in vitro MIC values for predicting the therapeutic success of voriconazole, a broad-spectrum triazole antifungal, has been a subject of extensive research. This guide synthesizes key findings from pivotal studies to offer a clear perspective on this correlation for two of the most common fungal pathogens: Candida species and Aspergillus species.
Correlation in Candidiasis
Analysis of data from six phase III clinical trials involving 249 patients with candidiasis demonstrated a statistically significant correlation between voriconazole MICs and investigator-assessed end-of-treatment outcomes (P = 0.021).[1][2][3][4][5] These findings, combined with pharmacokinetic and pharmacodynamic analyses, have been instrumental in establishing clinical breakpoints for voriconazole against Candida species.
A large dataset from the ARTEMIS Global Antifungal Surveillance Program, encompassing 8,702 clinical Candida isolates, showed that 99% of isolates were inhibited by a voriconazole concentration of ≤1 μg/ml.[6][7] However, the clinical efficacy can vary by species. For instance, while voriconazole demonstrated comparable success rates for most Candida species (72% to 92%), the success rate for Candida glabrata was lower at 55%.[6][7] This highlights that while a lower MIC generally predicts a better outcome, species-level differences are also a critical factor.[6]
| Candida Species | Geometric Mean MIC (μg/ml) | Clinical Success Rate (%) |
| C. albicans | 0.0164 | 72 |
| C. parapsilosis | 0.0266 | 85 |
| Candida spp. | 0.0712 | 92 |
| C. tropicalis | 0.1283 | 73 |
| C. krusei | 0.3650 | 78 |
| C. glabrata | 0.7937 | 55 |
| Data from Phase III clinical trials for patients with Candida infections treated with voriconazole.[7] |
Correlation in Aspergillosis
In the context of invasive aspergillosis, the correlation between voriconazole MIC and clinical outcome is also evident, though perhaps more complex. A pooled analysis of the SECURE and VITAL clinical trials evaluated this relationship for Aspergillus pathogens. The analysis suggested that while there was no clear relationship between MIC and clinical outcome for isolates with MICs <16 µg/ml, both isavuconazole (B1672201) and voriconazole may have reduced efficacy against pathogens with MICs of ≥16 µg/ml.[8][9]
For voriconazole-treated patients with Aspergillus infections, a notable difference in successful outcomes was observed based on MIC values. Using CLSI methodology, patients infected with pathogens having a voriconazole MIC of ≤1 µg/ml had an overall successful response rate of 47.1%, compared to 20.0% for those with MICs >1 µg/ml.[8] Similar trends were observed using EUCAST methodology (44.4% for MICs ≤1 µg/ml vs. 25.0% for MICs >1 µg/ml).[8]
| MIC Breakpoint (µg/ml) | Methodology | Number of Patients | Overall Successful Response (%) |
| ≤1 | CLSI | 17 | 47.1 |
| >1 | CLSI | 5 | 20.0 |
| ≤1 | EUCAST | 18 | 44.4 |
| >1 | EUCAST | 4 | 25.0 |
| Data for voriconazole-treated patients with infections caused by Aspergillus spp.[8] |
Animal models further support this correlation. In a murine model of disseminated infection with Aspergillus terreus, voriconazole was significantly more effective in prolonging survival and reducing fungal load in mice infected with strains having MICs of ≤1 μg/ml compared to those with MICs of ≥2 μg/ml.[10] For strains with the lowest MICs (0.12 μg/ml), the survival rate was 100%, whereas for the strain with the highest MIC (4 μg/ml), none of the mice survived.[10]
Experimental Protocols
The determination of in vitro voriconazole MIC is crucial for establishing these correlations. The following are summaries of standard methodologies.
Broth Microdilution MIC Testing for Candida species (as per CLSI M27-A2)
-
Inoculum Preparation: Candida colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/ml.
-
Antifungal Agent Preparation: Voriconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of voriconazole that produces a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control well.
Broth Microdilution MIC Testing for Aspergillus species (as per CLSI M38-A2 and EUCAST E.DEF 9.2)
-
Inoculum Preparation: Aspergillus conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20). The suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Antifungal Agent Preparation: Similar to the Candida protocol, voriconazole is serially diluted in the microtiter plates.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC endpoint for azoles against molds is defined as the lowest drug concentration that shows complete inhibition of growth.
Visualizing the Workflow and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Figure 1: Conceptual workflow from in vitro MIC testing to in vivo outcome correlation.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of MIC with outcome for Candida species tested against voriconazole: analysis and proposal for interpretive breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Voriconazole and Itraconazole Against Emerging Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
The landscape of invasive fungal infections is continually evolving, with the emergence of opportunistic pathogens that pose significant therapeutic challenges. Voriconazole (B182144) and itraconazole (B105839), both members of the triazole class of antifungal agents, are mainstays in the treatment of many fungal diseases. However, their efficacy against emerging threats can vary considerably. This guide provides an objective comparison of the in-vitro activity of voriconazole and itraconazole against key emerging fungal pathogens, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Both voriconazole and itraconazole exert their antifungal effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic sterol precursors, leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth or cell death.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Voriconazole
For researchers and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds is paramount. Voriconazole, a triazole antifungal agent, requires specific disposal procedures due to its inherent hazardous properties.[1][2][3][4][5] Adherence to these protocols is essential for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be familiar with the safety precautions for handling Voriconazole. The compound is classified as a hazardous substance, being toxic if swallowed and suspected of causing cancer, genetic defects, and damage to fertility or an unborn child.[1][2][3][4][5]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | NIOSH-approved respirator for organic vapors and particulates, particularly if dust may be generated |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants |
Handling Guidelines:
-
All work with Voriconazole should be conducted in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Avoid the generation of dust.[5]
-
Eating, drinking, and smoking are strictly prohibited in areas where Voriconazole is handled.[1][4][5]
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[1][5]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent the further spread of the spill. For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A damp cloth can be used for the final cleaning. For liquid spills, absorb the substance with an inert material such as sand or vermiculite.[5]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent and water.[5]
Accidental Exposure First Aid:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[2][4] |
Step-by-Step Disposal Protocol for Voriconazole
The disposal of Voriconazole is governed by federal, state, and local regulations for hazardous waste.[6][7][8] It is imperative to follow these guidelines to ensure compliance and safety.
Waste Identification and Segregation
-
Hazardous Waste Determination: Due to its toxicity and other hazardous characteristics, Voriconazole waste must be classified as hazardous pharmaceutical waste.[1][2][3][4][5]
-
Segregation: Do not mix Voriconazole waste with non-hazardous waste. It should be collected in a designated, separate container.
Waste Accumulation and Labeling
-
Container Selection: Use a leak-proof, durable, and sealable container for collecting Voriconazole waste. For trace chemotherapy waste, yellow containers are often used, while black containers are typically designated for RCRA hazardous pharmaceutical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Voriconazole."[5] The label should also include the date when waste accumulation began and indicate the associated hazards (e.g., Toxic, Carcinogen).[5]
Final Disposal Method
-
Professional Disposal Service: The primary and recommended method for the disposal of Voriconazole is through a licensed hazardous waste disposal company.[9] These companies are equipped to handle and transport hazardous pharmaceuticals safely.
-
Incineration: Hazardous pharmaceutical waste is typically treated by incineration at a permitted facility.[7][9] This high-temperature process is designed to destroy the active pharmaceutical ingredient.
-
Prohibited Disposal Methods:
-
Do Not Sewer: Under no circumstances should Voriconazole be flushed down the drain or toilet.[7][10] This practice can lead to the contamination of waterways, as sewage treatment systems may not effectively remove such compounds.[10]
-
Landfill: Disposal in a standard landfill is not an acceptable method for hazardous pharmaceutical waste.
-
Documentation
-
Maintain a detailed record of the hazardous waste generated, including the quantity and date of disposal.
-
Complete all necessary waste manifests or other documentation provided by the disposal service.[5]
-
Ensure that the waste is handed over only to authorized personnel for transport to a licensed incineration facility.[5]
By adhering to these comprehensive procedures, laboratory professionals can effectively manage and dispose of Voriconazole, fostering a safe and compliant research environment. It is always advisable to consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
Caption: Procedural workflow for the proper disposal of Voriconazole.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. chemdmart.com [chemdmart.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Handling Guide for Vibunazole (Voriconazole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Vibunazole (Voriconazole). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is a potent pharmaceutical compound that requires careful handling due to its potential health risks.
Hazard Identification and Immediate Precautions
This compound (Voriconazole) is classified as a hazardous substance with the following potential health effects:
-
Toxicity: Toxic if swallowed.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Genetic Defects: Suspected of causing genetic defects.[1]
Immediate precautions include working in a well-ventilated area, preferably within a chemical fume hood, and avoiding the generation of dust.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Item | Specification | Standard |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | EU Directive 89/686/EEC, EN 374 |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Respiratory Protection | NIOSH-approved respirator with a P3 filter for particulates, especially if dust may be generated. A full-face respirator is recommended if exposure limits are exceeded. | NIOSH or EN 140, EN 143 |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants. Fire/flame resistant and impervious clothing is recommended for bulk handling. | EN 13982, ANSI 103 |
Occupational Exposure Limit (OEL):
-
Pfizer OEL TWA-8 Hr: 0.1 mg/m³[2]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Spill and Exposure Procedures
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill.
-
Cleanup:
-
Dry Spills: Carefully sweep or vacuum the material, avoiding dust generation. A damp cloth can be used for final cleaning.[1]
-
Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite).
-
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All this compound waste and contaminated materials are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Labeling:
-
All disposable PPE, contaminated labware, and spill cleanup materials must be collected in a designated, sealed container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (Voriconazole)".[1]
Disposal Method:
-
Dispose of the material according to federal, state, and local regulations.[3]
-
Incineration by a licensed hazardous waste disposal service is the recommended method of disposal.[3]
-
Complete all required waste manifests and documentation provided by the disposal service.
-
Ensure the waste is handed over to authorized personnel for transport.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
